Technical Documentation Center

3-Bromo-1,1-dimethylcyclobutane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1,1-dimethylcyclobutane
  • CAS: 4237-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,1-dimethylcyclobutane: Pathways and Protocols for the Modern Research Chemist

Abstract This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-bromo-1,1-dimethylcyclobutane, a valuable building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-bromo-1,1-dimethylcyclobutane, a valuable building block in medicinal chemistry and materials science. The unique structural motif of the gem-dimethylcyclobutane core imparts specific conformational constraints and physicochemical properties that are of significant interest in the design of novel molecular entities. This document explores two primary synthetic routes: the direct bromination of 1,1-dimethylcyclobutane and the functional group interconversion from 1,1-dimethylcyclobutane-3-ol. Each pathway is discussed in detail, including reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chemical intermediate.

Introduction: The Significance of the Gem-Dimethylcyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique conformational properties, which differ significantly from those of its acyclic or larger ring counterparts. The introduction of a gem-dimethyl group at the 1-position further rigidifies the ring system and introduces a lipophilic domain, making 1,1-dimethylcyclobutane derivatives attractive scaffolds in drug discovery. They can serve as bioisosteres for other common groups, such as tert-butyl or phenyl rings, while offering a distinct three-dimensional arrangement of substituents. The title compound, 3-bromo-1,1-dimethylcyclobutane, provides a versatile handle for further synthetic transformations, such as nucleophilic substitutions, eliminations, and organometallic coupling reactions, enabling the construction of a diverse array of more complex molecules.

This guide will focus on two logical and practical approaches to the synthesis of 3-bromo-1,1-dimethylcyclobutane, starting from readily accessible precursors. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Pathways to 3-Bromo-1,1-dimethylcyclobutane

Two principal retrosynthetic disconnections for 3-bromo-1,1-dimethylcyclobutane are considered in this guide:

  • Pathway 1: Direct C-H Bromination. This approach involves the direct replacement of a hydrogen atom with a bromine atom at the 3-position of the 1,1-dimethylcyclobutane skeleton.

  • Pathway 2: Functional Group Interconversion. This strategy relies on the conversion of a pre-existing functional group at the 3-position, typically a hydroxyl group, into a bromide.

The following sections will provide a detailed examination of each of these pathways.

Pathway 1: Free-Radical Bromination of 1,1-Dimethylcyclobutane

The direct bromination of an alkane is a classic transformation that proceeds via a free-radical chain mechanism. The selectivity of this reaction is a key consideration, as the cyclobutane ring presents multiple C-H bonds that could potentially react.

Free-radical bromination is known to be highly selective for the substitution of the most stable radical intermediate. The order of stability for alkyl radicals is tertiary > secondary > primary. In the case of 1,1-dimethylcyclobutane, abstraction of a hydrogen atom from the 3-position generates a secondary radical, which is more stable than the primary radicals formed by abstraction from the 2- or 4-positions. This inherent selectivity makes direct bromination a viable, albeit potentially unselective, route to the desired product.[1][2][3][4]

The reaction proceeds through the canonical three stages of a free-radical chain reaction: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br_2 Br-Br 2Br_rad 2 Br• Br_2->2Br_rad hν or Δ start_alkane 1,1-Dimethylcyclobutane alkane_rad 3-(1,1-Dimethylcyclobutyl) radical start_alkane->alkane_rad + Br• Br_rad Br• product 3-Bromo-1,1-dimethylcyclobutane alkane_rad->product + Br-Br HBr H-Br Br_2_prop Br-Br Br_rad_2 Br• 2Br_rad_term 2 Br• Br_2_term Br-Br 2Br_rad_term->Br_2_term 2alkane_rad 2 Alkyl• dimer Dimer 2alkane_rad->dimer alkane_rad_br Alkyl• + Br• product_term Product alkane_rad_br->product_term

Figure 1: Free-Radical Bromination Mechanism.

This protocol is a representative procedure based on established methods for free-radical bromination of alkanes.

Materials:

  • 1,1-Dimethylcyclobutane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethylcyclobutane (1.0 eq) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Initiation: Heat the reaction mixture to reflux (or irradiate with a UV lamp) to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when the solid NBS has been consumed and is replaced by succinimide, which floats on top of the CCl₄.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution to quench any remaining bromine, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain 3-bromo-1,1-dimethylcyclobutane.

Pathway 2: From 1,1-Dimethylcyclobutane-3-ol

This pathway offers a more controlled approach to the synthesis of 3-bromo-1,1-dimethylcyclobutane by first introducing a functional group at the 3-position, which is then converted to the bromide. The key intermediate in this route is 1,1-dimethylcyclobutane-3-ol.

A plausible route to 1,1-dimethylcyclobutane-3-ol is the reduction of the corresponding ketone, 3,3-dimethylcyclobutanone.

Step A: Synthesis of 3,3-Dimethylcyclobutanone

While a direct synthesis of 3,3-dimethylcyclobutanone can be challenging, a common approach to cyclobutanone derivatives involves the cycloaddition of a ketene with an appropriately substituted alkene.

Step B: Reduction to 1,1-Dimethylcyclobutane-3-ol

The reduction of 3,3-dimethylcyclobutanone to the corresponding alcohol can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of NaBH₄ in an alcoholic solvent is generally preferred for its milder reaction conditions and ease of handling.[5]

G ketone 3,3-Dimethylcyclobutanone alcohol 1,1-Dimethylcyclobutane-3-ol ketone->alcohol 1. NaBH₄, EtOH 2. H₂O workup

Figure 2: Reduction of 3,3-Dimethylcyclobutanone.

The conversion of a secondary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) being a common and effective choice.

Mechanism with PBr₃:

The reaction proceeds via an Sₙ2 mechanism. The hydroxyl group of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack, leading to inversion of stereochemistry if a chiral center is present.

G alcohol 1,1-Dimethylcyclobutane-3-ol intermediate Intermediate alcohol->intermediate + PBr₃ PBr3 PBr₃ product 3-Bromo-1,1-dimethylcyclobutane intermediate->product + Br⁻ (Sₙ2) bromide Br⁻ byproduct HOPBr₂

Figure 3: Conversion of Alcohol to Bromide with PBr₃.

This protocol is based on established procedures for the bromination of secondary alcohols using PBr₃.

Materials:

  • 1,1-Dimethylcyclobutane-3-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1-dimethylcyclobutane-3-ol (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Free-Radical BrominationPathway 2: From Alcohol
Starting Material Availability 1,1-Dimethylcyclobutane may require synthesis.1,1-Dimethylcyclobutane-3-ol requires a multi-step synthesis.
Number of Steps Potentially a single step from the alkane.Multi-step synthesis.
Selectivity and Yield May produce a mixture of brominated isomers, requiring careful purification. Yields can be variable.Generally high selectivity and good yields for the final bromination step.
Control of Stereochemistry Not applicable as the product is achiral.If a chiral precursor alcohol were used, this route would offer stereochemical control (inversion).
Scalability Can be challenging to scale up due to the need for photochemical initiation or high temperatures and potential for side reactions.More amenable to scale-up with well-defined reaction conditions.
Safety Considerations Use of a brominating agent like NBS and a radical initiator. CCl₄ is a hazardous solvent.PBr₃ is corrosive and reacts violently with water.

Conclusion

Both of the presented pathways offer viable routes to 3-bromo-1,1-dimethylcyclobutane. The choice of a particular pathway will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product.

  • Pathway 1 is more direct but may suffer from a lack of selectivity, potentially leading to a mixture of products and complicating purification.

  • Pathway 2 , while longer, offers a more controlled and generally higher-yielding approach to the target molecule, particularly for the final bromination step.

This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of 3-bromo-1,1-dimethylcyclobutane for applications in drug discovery and materials science.

References

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Reddit. (2014, August 28). Position of bromine after free radical bromination of 1-fluoro-1,4-dimethylcyclohexane. r/chemhelp. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]

  • Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]

  • Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Retrieved from [Link]

  • The Chemical Educator. (2010). A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-1,1-dimethylcyclobutane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-1,1-dimethylcyclobutane, a valuable building block for medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-1,1-dimethylcyclobutane, a valuable building block for medicinal chemistry and organic synthesis. The unique structural features of the gem-dimethylcyclobutane motif offer a scaffold to explore novel chemical space in drug discovery programs.

Core Molecular Attributes and Physicochemical Properties

3-Bromo-1,1-dimethylcyclobutane is a halogenated cycloalkane with the molecular formula C₆H₁₁Br.[1] Its compact and rigid cyclobutane ring, substituted with a bromine atom and two methyl groups, imparts distinct physicochemical characteristics that are of interest in the design of bioactive molecules.

Structural and Physical Characteristics

The fundamental properties of 3-Bromo-1,1-dimethylcyclobutane are summarized in the table below. These computed properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₆H₁₁Br[1]
Molecular Weight 163.06 g/mol [1]
CAS Number 4237-75-6[1]
IUPAC Name 3-bromo-1,1-dimethylcyclobutane[1]
Canonical SMILES CC1(CC(C1)Br)C[1]
InChIKey YBYISQCMNIWGQJ-UHFFFAOYSA-N[1]
Physical Form Liquid[2]
Purity (Typical) ≥95%[2]

Note: Some physical properties such as boiling point and density are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis of 3-Bromo-1,1-dimethylcyclobutane

The synthesis of gem-dimethylcyclobutane derivatives is an active area of research in organic chemistry, driven by the prevalence of this motif in natural products.[3] While a specific, detailed protocol for the synthesis of 3-Bromo-1,1-dimethylcyclobutane is not widely published in commercial literature, analogous synthetic strategies for related brominated cyclobutanes can be adapted.

A plausible synthetic approach involves the bromination of 1,1-dimethylcyclobutane or the conversion of a corresponding alcohol, 3,3-dimethylcyclobutanol, to the bromide.

Conceptual Synthetic Workflow: Bromination of 3,3-Dimethylcyclobutanol

This protocol outlines a general procedure for the bromination of an alcohol to an alkyl bromide, a common transformation in organic synthesis.

dot

Caption: Conceptual workflow for the synthesis of 3-Bromo-1,1-dimethylcyclobutane.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylcyclobutanol in a suitable inert solvent such as dichloromethane.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide or hydrobromic acid) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture over ice water to quench any unreacted brominating agent. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-Bromo-1,1-dimethylcyclobutane.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the cyclobutane ring protons. The proton attached to the carbon bearing the bromine atom would appear as a multiplet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon, the two methyl carbons, the carbon bearing the bromine, and the other methylene carbons of the cyclobutane ring.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Reactivity and Synthetic Applications

The reactivity of 3-Bromo-1,1-dimethylcyclobutane is primarily dictated by the carbon-bromine bond, which serves as a versatile functional handle for various organic transformations.

Nucleophilic Substitution Reactions

As a secondary alkyl halide, 3-Bromo-1,1-dimethylcyclobutane can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). The choice of nucleophile, solvent, and reaction conditions will influence the predominant pathway.

dot

Caption: Competing nucleophilic substitution pathways for 3-Bromo-1,1-dimethylcyclobutane.

Exemplary Protocol: Sₙ2 Reaction with Sodium Azide

This protocol illustrates a typical Sₙ2 reaction to introduce an azide functionality, a precursor to amines.

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-1,1-dimethylcyclobutane in a polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide to the solution and heat the mixture with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Formation of Grignard Reagents

3-Bromo-1,1-dimethylcyclobutane can be converted into its corresponding Grignard reagent, a potent carbon nucleophile for the formation of new carbon-carbon bonds.

dot

Caption: Formation of the Grignard reagent from 3-Bromo-1,1-dimethylcyclobutane.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

  • Apparatus Preparation: All glassware must be rigorously dried to exclude moisture. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings in a flask and add a small crystal of iodine to activate the magnesium surface. Add a small amount of a solution of 3-Bromo-1,1-dimethylcyclobutane in anhydrous ether to initiate the reaction.

  • Formation: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent and slowly add a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in anhydrous ether.

  • Workup and Purification: After the reaction is complete, quench it with a saturated aqueous ammonium chloride solution. Extract the product with ether, wash, dry, and purify as described in previous protocols.

Applications in Drug Discovery and Medicinal Chemistry

The gem-dimethylcyclobutane moiety is a recognized "bioisostere" for other common groups in drug molecules, such as tert-butyl or phenyl groups. Its rigid, three-dimensional structure can offer advantages in terms of metabolic stability, binding affinity, and intellectual property novelty. While specific examples of marketed drugs containing the 3-bromo-1,1-dimethylcyclobutane scaffold are not prominent, its utility as a synthetic intermediate for introducing this valuable motif is clear. The bromine atom allows for its incorporation into lead compounds through various coupling and substitution reactions, enabling the exploration of structure-activity relationships.

Safety and Handling

3-Bromo-1,1-dimethylcyclobutane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[1] It is also classified as a skin and eye irritant.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-1,1-dimethylcyclobutane

This guide provides an in-depth analysis of the spectroscopic data for 3-bromo-1,1-dimethylcyclobutane, a key building block in synthetic and medicinal chemistry. As experimental spectra for this specific compound are no...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-bromo-1,1-dimethylcyclobutane, a key building block in synthetic and medicinal chemistry. As experimental spectra for this specific compound are not widely available in public databases, this document leverages predictive methodologies and comparative analysis with structural analogs to provide a robust framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important chemical entity.

Introduction: The Structural Significance of 3-Bromo-1,1-dimethylcyclobutane

3-Bromo-1,1-dimethylcyclobutane (C₆H₁₁Br) is a halogenated cycloalkane whose rigid, four-membered ring and gem-dimethyl substitution make it a valuable synthon for introducing unique conformational constraints in larger molecules.[1][2][3] Its utility in drug discovery and materials science necessitates reliable analytical methods for structural confirmation and purity assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide will delve into the predicted and expected spectroscopic signatures of 3-bromo-1,1-dimethylcyclobutane, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the theoretical underpinnings of these techniques and comparing the predicted data with that of the closely related analog, bromocyclobutane, we can establish a reliable analytical profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-bromo-1,1-dimethylcyclobutane is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns.

A key feature of the predicted spectrum is the downfield shift of the proton attached to the carbon bearing the bromine atom (H-3). The electron-withdrawing nature of the bromine atom deshields this proton, causing it to resonate at a higher chemical shift compared to the other ring protons. The gem-dimethyl groups are expected to appear as two distinct singlets due to their fixed positions on the cyclobutane ring. The remaining methylene protons on the ring will likely appear as complex multiplets due to geminal and vicinal coupling.

To ground these predictions, we can compare them to the experimental ¹H NMR data for bromocyclobutane.[4] In bromocyclobutane, the proton attached to the brominated carbon (CH-Br) appears as a multiplet around 4.51 ppm. The adjacent methylene protons (CH₂) resonate as multiplets between 2.50 and 2.60 ppm, while the proton on the carbon opposite to the bromine appears as a multiplet around 2.08 ppm.[4] We can expect similar, albeit slightly shifted, resonances for 3-bromo-1,1-dimethylcyclobutane, with the addition of the two methyl singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-1,1-dimethylcyclobutane

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (syn to Br)~1.1s3H
CH₃ (anti to Br)~1.3s3H
CH₂ (C2/C4, syn to Br)~2.4 - 2.6m2H
CH₂ (C2/C4, anti to Br)~2.2 - 2.4m2H
CH (C3)~4.3 - 4.5m1H

Predicted data is generated using NMRDB.org and is for estimation purposes.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of 3-bromo-1,1-dimethylcyclobutane, we expect to see four distinct carbon signals.

The carbon atom directly bonded to the bromine (C-3) will be the most downfield-shifted carbon due to the strong deshielding effect of the halogen. The quaternary carbon (C-1) bearing the two methyl groups will also have a characteristic chemical shift. The two equivalent methylene carbons (C-2 and C-4) and the two methyl carbons will appear as separate signals.

For comparison, the experimental ¹³C NMR spectrum of bromocyclobutane shows the brominated carbon at approximately 45 ppm, with the other ring carbons appearing at around 30 ppm and 15 ppm.[6] For 3-bromo-1,1-dimethylcyclobutane, we anticipate the C-Br signal to be in a similar region, with the other carbons shifted accordingly due to the presence of the dimethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-1,1-dimethylcyclobutane

CarbonPredicted Chemical Shift (ppm)
C-1~35 - 40
C-2 / C-4~40 - 45
C-3~45 - 50
CH₃~25 - 30

Predicted data is generated using NMRDB.org and is for estimation purposes.[5]

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of 3-bromo-1,1-dimethylcyclobutane with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

For 3-bromo-1,1-dimethylcyclobutane, the most characteristic vibrations will be the C-H stretching and bending frequencies of the alkyl groups and the C-Br stretching frequency.

  • C-H Stretching: Strong absorptions are expected in the range of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[7]

  • C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups will be observed in the fingerprint region, typically between 1350 and 1470 cm⁻¹.[7]

  • C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.[8] The IR spectrum of bromocyclobutane shows a C-Br stretch in this region.[9]

The absence of significant peaks in other regions (e.g., no broad O-H stretch around 3300 cm⁻¹, no sharp C=O stretch around 1700 cm⁻¹) can be used to confirm the absence of common impurities like residual starting alcohol or carbonyl-containing byproducts.

Table 3: Expected IR Absorption Frequencies for 3-Bromo-1,1-dimethylcyclobutane

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend (CH₂/CH₃)1350 - 1470Medium
C-Br Stretch500 - 600Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

For 3-bromo-1,1-dimethylcyclobutane, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10] The molecular weight of C₆H₁₁Br is 162.00 g/mol for the ⁷⁹Br isotope and 164.00 g/mol for the ⁸¹Br isotope.[1]

The fragmentation pattern will be dominated by the loss of the bromine atom to form a stable secondary carbocation. The loss of a bromine radical (m/z 79 or 81) from the molecular ion would result in a fragment at m/z 83. Further fragmentation of the cyclobutyl ring could also occur. For instance, the mass spectrum of bromocyclobutane shows a base peak at m/z 55, corresponding to the cyclobutyl cation, and a significant peak for the loss of bromine.[6]

Diagram 2: Key Fragmentation Pathway

G M [C₆H₁₁Br]⁺˙ m/z 162/164 Frag1 [C₆H₁₁]⁺ m/z 83 M->Frag1 - •Br

Caption: Primary fragmentation of the molecular ion.

Synthesis and Purity Considerations

A robust understanding of the potential synthetic routes to 3-bromo-1,1-dimethylcyclobutane is essential for anticipating and identifying potential impurities. Common synthetic strategies for alkyl halides include:

  • Free-Radical Bromination: The reaction of 1,1-dimethylcyclobutane with a bromine source like N-bromosuccinimide (NBS) under UV light would selectively brominate the tertiary carbon.[11] Potential impurities could include unreacted starting material or di-brominated byproducts.

  • From an Alcohol: The substitution reaction of 1,1-dimethylcyclobutan-3-ol with reagents like PBr₃ or HBr would yield the desired product.[12] In this case, unreacted alcohol or an elimination byproduct (1,1-dimethylcyclobut-2-ene) could be present as impurities.

  • Hunsdiecker Reaction: The reaction of the silver salt of 3,3-dimethylcyclobutanecarboxylic acid with bromine would also produce 3-bromo-1,1-dimethylcyclobutane.[9][10][13][14][15] Incomplete reaction could leave residual carboxylic acid salt.

Each of these impurities would have distinct spectroscopic signatures that would be readily detectable by the methods outlined in this guide. For example, the presence of an alkene impurity would be indicated by vinylic proton signals in the ¹H NMR spectrum and a C=C stretching absorption in the IR spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like 3-bromo-1,1-dimethylcyclobutane.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A nonpolar capillary column (e.g., HP-5MS) is suitable for separation.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The mass spectrometer should be set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

References

  • NMRDB.org: An Online Database for NMR Spectra. (n.d.). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Bromocyclobutane. Retrieved January 17, 2026, from [Link]

  • Reddit. (2018, February 27). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. r/chemistry. Retrieved January 17, 2026, from [Link]

  • Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022, January 27). [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Durig, J. R., & Harris, W. C. (1969). Vibrational Spectra and Structure of Four‐Membered Ring Molecules. III. Bromocyclobutane, α‐Bromocyclobutane‐d1, β,β,β′,β′‐Bromocyclobutane‐d4, and α,β,β,β′,β′‐Bromocyclobutane‐d5. The Journal of Chemical Physics, 50(1), 144–157.
  • NIST. (n.d.). Cyclobutyl bromide. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Chegg. (2020, July 7). The 13C NMR spectrum of 1-bromo-3-chloropropane. Retrieved January 17, 2026, from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved January 17, 2026, from [Link]

  • Reddit. (2021, May 6). 1-bromo-3-ethyl-2-methylpentane synthesized from 1-propyne, any issues with this? r/OrganicChemistry. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. Retrieved January 17, 2026, from [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. (2018). RSC. Retrieved January 17, 2026, from [Link]

  • Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Hunsdiecker reaction. Retrieved January 17, 2026, from [Link]

  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction. [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-1,2-dimethylcyclobutane. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN1269777A - Method for preparing 3,3-dimethylbutyraldehyde.
  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. Retrieved January 17, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1,1-dimethylcyclobutane

Abstract 3-Bromo-1,1-dimethylcyclobutane is a halogenated cycloalkane whose utility in synthetic chemistry and drug discovery necessitates a thorough understanding of its physical properties. While some theoretical data...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1,1-dimethylcyclobutane is a halogenated cycloalkane whose utility in synthetic chemistry and drug discovery necessitates a thorough understanding of its physical properties. While some theoretical data is available, experimentally derived values are often required for process optimization, reaction modeling, and quality control. This guide provides a comprehensive overview of the key chemical identifiers for 3-Bromo-1,1-dimethylcyclobutane and presents detailed, field-proven experimental protocols for determining its fundamental physical properties, including boiling point, density, refractive index, and solubility. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing accuracy, reproducibility, and safety. Each section explains the causality behind the experimental choices and provides step-by-step instructions to ensure reliable characterization of this and similar chemical entities.

Chemical Identity and Computed Properties

A precise understanding of a compound's identity is the foundation of all further research. 3-Bromo-1,1-dimethylcyclobutane is a substituted cyclobutane with a distinct structure that influences its physical behavior. While specific experimental data is not widely published, computational models provide valuable estimates.

Table 1: Chemical Identifiers and Computed Data for 3-Bromo-1,1-dimethylcyclobutane

PropertyValueSource
IUPAC Name 3-bromo-1,1-dimethylcyclobutane[PubChem][1]
Molecular Formula C₆H₁₁Br[PubChem][1]
Molecular Weight 163.06 g/mol [PubChem, Sigma-Aldrich][1]
CAS Number 4237-75-6[PubChem, Sigma-Aldrich][1]
Physical Form Liquid (at STP)[Sigma-Aldrich]
Monoisotopic Mass 162.00441 Da[PubChem][1]
XLogP3 (Computed) 2.7[PubChem][1]

Experimental Determination of Boiling Point

The boiling point is a critical physical constant, indicative of a liquid's volatility and purity. For novel or research-scale compounds where sample volume is limited, a micro-boiling point determination is the most appropriate method. This technique minimizes sample consumption while providing an accurate measurement.

Causality and Method Selection

The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure. In the micro-method, a small, inverted capillary tube traps air. As the sample is heated, this air expands and is replaced by the sample's vapor. At the boiling point, a rapid and continuous stream of bubbles emerges as the vapor pressure overcomes the external pressure. The true boiling point is recorded upon cooling, at the precise moment the bubble stream ceases and the liquid is drawn back into the capillary—the point where external and internal pressures are in equilibrium.[2]

Experimental Protocol: Micro-Boiling Point Determination

Apparatus:

  • Thiele tube or melting point apparatus

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 200 °C)

  • Small test tube (e.g., 6x50 mm) or melting point tube

  • Capillary tube (sealed at one end)

  • Sample of 3-Bromo-1,1-dimethylcyclobutane (~0.2-0.5 mL)

Procedure:

  • Apparatus Assembly:

    • Attach a small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Add 0.2-0.5 mL of 3-Bromo-1,1-dimethylcyclobutane to the test tube.

    • Place a capillary tube (sealed end up) inside the test tube, submerged in the liquid.

  • Heating:

    • Place the entire assembly into a Thiele tube filled with oil, ensuring the oil level is above the sample but below the top of the test tube.[2]

    • Begin heating the side arm of the Thiele tube gently with a micro-burner or use a programmed heating block in a melting point apparatus. The heating rate should be slow and steady (approx. 2-3 °C per minute) as you approach the expected boiling point.

  • Observation:

    • Observe the capillary tube. As the liquid heats, a slow stream of bubbles (displaced air) will emerge.

    • The boiling point is approached when this stream becomes rapid and continuous.[2]

  • Measurement:

    • Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

  • Validation:

    • For enhanced accuracy, allow the apparatus to cool further, then re-heat slowly to repeat the measurement. A consistent value validates the result.

Boiling_Point_Apparatus cluster_thiele Thiele Tube with Heating Oil thermometer Thermometer Bulb Sample test_tube Test Tube with Sample capillary Inverted Capillary heat Heat Source cluster_thiele cluster_thiele heat->cluster_thiele  Apply Heat Gently observation Observe Bubble Stream cluster_thiele->observation  Monitor Capillary

Caption: Experimental setup for micro-boiling point determination.

Experimental Determination of Density

Density (mass per unit volume) is an intrinsic property used to confirm a substance's identity and purity. A pycnometer, or specific gravity bottle, provides the most precise and accurate method for determining the density of a liquid by allowing for the measurement of a highly reproducible volume.

Causality and Method Selection

The pycnometer is a glass flask with a precisely fitted stopper that has a fine capillary. This design ensures that the flask can be filled to the exact same volume every time, minimizing measurement error.[3] The density of the unknown liquid is determined by comparing its mass to the mass of an equal volume of a reference substance with a well-known density, typically distilled water. Temperature control is critical, as density is temperature-dependent; measurements are standardized at a specific temperature, usually 20 °C.

Experimental Protocol: Density Determination by Pycnometer

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath (set to 20.0 °C)

  • Distilled water (degassed)

  • Acetone (for cleaning/drying)

  • Sample of 3-Bromo-1,1-dimethylcyclobutane

Procedure:

  • Calibration of Pycnometer Volume:

    • Thoroughly clean the pycnometer and stopper with acetone and ensure it is completely dry.

    • Weigh the empty, dry pycnometer with its stopper (record as m₀).[4]

    • Fill the pycnometer with distilled water, insert the stopper, and allow excess water to exit through the capillary.

    • Place the filled pycnometer in the constant temperature water bath at 20.0 °C for 15-20 minutes to allow for thermal equilibrium.[5]

    • Remove the pycnometer, carefully dry the exterior, and weigh it (record as m₁).

    • Using the known density of water at 20.0 °C (ρ_water ≈ 0.99820 g/cm³), calculate the exact volume (V) of the pycnometer: V = (m₁ - m₀) / ρ_water.[4]

  • Measurement of Sample:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with 3-Bromo-1,1-dimethylcyclobutane.

    • Repeat the thermal equilibration in the water bath at 20.0 °C.

    • Dry the exterior and weigh the pycnometer filled with the sample (record as m₂).

  • Calculation:

    • Calculate the mass of the sample: m_sample = m₂ - m₀.

    • Calculate the density of the sample (ρ_sample) at 20.0 °C: ρ_sample = m_sample / V.

Density_Workflow start Start weigh_empty Weigh empty, dry pycnometer (m₀) start->weigh_empty fill_water Fill with distilled water weigh_empty->fill_water equilibrate_water Equilibrate at 20°C fill_water->equilibrate_water weigh_water Weigh pycnometer + water (m₁) equilibrate_water->weigh_water calc_vol Calculate pycnometer volume (V) weigh_water->calc_vol fill_sample Fill dry pycnometer with sample calc_vol->fill_sample equilibrate_sample Equilibrate at 20°C fill_sample->equilibrate_sample weigh_sample Weigh pycnometer + sample (m₂) equilibrate_sample->weigh_sample calc_density Calculate sample density (ρ) weigh_sample->calc_density end End calc_density->end

Caption: Workflow for determining liquid density using a pycnometer.

Experimental Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in a given medium. It is a highly sensitive physical property that is invaluable for identifying a substance and assessing its purity. The Abbe refractometer is the standard instrument for this measurement.

Causality and Method Selection

An Abbe refractometer operates on the principle of the critical angle of total internal reflection.[6] A thin film of the liquid sample is placed between two prisms. Light is passed through the sample and into a measuring prism of high refractive index. The instrument measures the critical angle at which light is no longer refracted through the prism but is instead totally internally reflected. This angle is directly and precisely related to the sample's refractive index.[7] Measurements are standardized to the sodium D-line wavelength (589 nm) and a temperature of 20 °C, reported as nD²⁰.[8]

Experimental Protocol: Refractive Index Measurement

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator (set to 20.0 °C)

  • Light source (typically built-in, sodium D-line)

  • Disposable pipettes

  • Soft lens tissue

  • Ethanol or acetone (for cleaning)

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the refractometer and the water circulator. Allow the prisms to reach thermal equilibrium at 20.0 °C.

    • Calibrate the instrument using a standard, such as distilled water (nD²⁰ = 1.3330).[7] Open the prisms and clean them with ethanol and a soft tissue.

    • Apply a few drops of distilled water to the measuring prism and close the assembly.

    • Adjust the instrument until the shadowline is sharp and centered on the crosshairs. If the reading is not 1.3330, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement:

    • Clean the prisms thoroughly and allow them to dry.

    • Using a new pipette, apply 2-3 drops of 3-Bromo-1,1-dimethylcyclobutane to the surface of the measuring prism.[6]

    • Gently close the prisms.

  • Reading:

    • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

    • Rotate the dispersion compensator to eliminate any color fringe and create a sharp, black-and-white shadowline.

    • Use the fine adjustment knob to position the shadowline precisely at the center of the crosshairs.

    • Read the refractive index value from the instrument's scale. Record the value and the temperature.

Refractive_Index_Principle cluster_prism Refractometer Prisms prism Measuring Prism (High n) telescope Telescope / Detector prism->telescope Shadowline at Critical Angle sample Liquid Sample (Low n) sample->prism Refraction light_source Diffused Light Source light_source->sample Incident Rays (All Angles)

Caption: Principle of critical angle measurement in an Abbe refractometer.

Qualitative Solubility Assessment

Understanding a compound's solubility profile in various solvents is essential for its application in reactions, purifications, and formulations. A qualitative assessment provides rapid insight into the polarity and potential functional groups of the molecule.

Causality and Method Selection

The principle of "like dissolves like" governs solubility. Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 3-Bromo-1,1-dimethylcyclobutane has a nonpolar cyclobutane backbone and a polar carbon-bromine bond, giving it mixed character. Its solubility will depend on the overall balance of these features. Testing in a range of solvents from polar (water) to nonpolar (hexane) will establish this profile.

Experimental Protocol: Solubility Testing

Apparatus:

  • Small test tubes and rack

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Solvents: Distilled Water, Ethanol, Acetone, Hexane

Procedure:

  • Setup: Label four test tubes, one for each solvent.

  • Sample Addition: Add approximately 0.1 mL of 3-Bromo-1,1-dimethylcyclobutane to each test tube.[9]

  • Solvent Addition:

    • To the first test tube, add the chosen solvent dropwise, up to a total of 3 mL, shaking or vortexing after each addition.[9]

    • Observe carefully after each addition to see if a single, clear phase (miscible/soluble) or two distinct layers/a cloudy suspension (immiscible/insoluble) forms.

  • Classification:

    • Soluble: Forms a homogeneous solution.

    • Partially Soluble: The sample initially dissolves but becomes insoluble as more solvent is added.

    • Insoluble: Two distinct phases remain.

  • Repeat: Repeat the procedure for each of the other solvents.

Safety and Handling

As a flammable and irritant compound, proper handling of 3-Bromo-1,1-dimethylcyclobutane is paramount to ensure laboratory safety.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor accumulation.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consult a glove selection guide for compatibility.[11]

    • Skin and Body Protection: Wear a flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes.[10]

  • Fire Safety:

    • Keep away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.[12][13]

    • Store in a dedicated, properly labeled flammable liquids cabinet.

    • Ensure Class B fire extinguishers (e.g., dry chemical, CO₂) are accessible.

  • Handling:

    • Keep containers tightly closed when not in use.

    • Ground and bond metal containers when transferring large volumes to prevent static discharge.[10]

    • Clean up any spills immediately using appropriate absorbent materials.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Vdocuments. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. PubChem. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Flammable Liquid Handling Precautions. Office of Environmental Health and Safety. Retrieved from [Link]

  • Scribd. (n.d.). Density Determination Using Pycnometer. Retrieved from [Link]

  • Scribd. (n.d.). 7.4. Measurement of The Refractive Index by Abbe Refractometer. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • MOLBASE. (n.d.). 3-Bromo-1,1-dimethylcyclobutane price & availability. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

  • Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]

  • Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • Scribd. (n.d.). A Micro-method of Determining the Boiling Point Of. Retrieved from [Link]

  • University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]

  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). How to Ensure Safe Handling & Storage of Flammable Liquids. Retrieved from [Link]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • Scribd. (n.d.). ABBE REFRACTOMETER. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1,1-dimethylcyclopentane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3-dimethylcyclobutane. PubChem. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-1,1-dimethylcyclobutane

Abstract 3-Bromo-1,1-dimethylcyclobutane is a halogenated carbocycle that serves as a valuable building block in synthetic and medicinal chemistry. The rigid, three-dimensional structure of the dimethylcyclobutane core o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1,1-dimethylcyclobutane is a halogenated carbocycle that serves as a valuable building block in synthetic and medicinal chemistry. The rigid, three-dimensional structure of the dimethylcyclobutane core offers a unique scaffold for drug discovery, enabling chemists to explore chemical space that is inaccessible with more traditional, planar moieties. The bromine atom provides a versatile chemical handle for a variety of coupling and substitution reactions, making it an ideal intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of 3-Bromo-1,1-dimethylcyclobutane, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, its applications in drug development, and essential safety and handling information for researchers.

Chemical Identity and Core Properties

Accurate identification is the foundation of all chemical research. 3-Bromo-1,1-dimethylcyclobutane is registered under CAS Number 4237-75-6.[1][2] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 4237-75-6PubChem[1], Sigma-Aldrich[2]
IUPAC Name 3-bromo-1,1-dimethylcyclobutanePubChem[1]
Molecular Formula C₆H₁₁BrPubChem[1]
Molecular Weight 163.06 g/mol PubChem[1], Sigma-Aldrich[2]
InChI Key YBYISQCMNIWGQJ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1(CC(C1)Br)CPubChem[1]
EC Number 816-911-9PubChem[1]
Table 2: Physicochemical Properties
PropertyValueNotes
Physical Form LiquidSigma-Aldrich[2]
Purity ≥95%Commercially available purity[2]
Monoisotopic Mass 162.00441 DaComputed by PubChem[1]
XLogP3 2.7A measure of lipophilicity[1]

Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-1,1-dimethylcyclobutane typically involves the bromination of 1,1-dimethylcyclobutane. A common and effective method is radical substitution using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Expertise in Action: Why Radical Bromination?

The choice of radical bromination is a deliberate one, grounded in reaction kinetics and selectivity. The cyclobutane ring, while strained, is relatively unreactive towards ionic reagents. However, the tertiary C-H bonds are susceptible to radical abstraction. NBS is the preferred source of bromine for allylic and benzylic bromination, and it is also highly effective for aliphatic systems under the right conditions. Its key advantage is that it maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ. This minimizes side reactions that can occur with high concentrations of Br₂. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the chain reaction by generating the initial bromine radical.

Detailed Experimental Protocol: Synthesis of 3-Bromo-1,1-dimethylcyclobutane
  • Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,1-dimethylcyclobutane (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.1 eq) to the flask. The slight excess of NBS ensures complete consumption of the starting material.

  • Initiation : Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq).

  • Reaction Execution : Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to promote radical initiation. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which sinks to the bottom, and the formation of succinimide, which is less dense and will float.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by fractional distillation under reduced pressure to yield pure 3-Bromo-1,1-dimethylcyclobutane as a liquid.

Visualizing the Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Combine 1,1-dimethylcyclobutane, NBS, and AIBN in CCl₄ in a flask with a condenser. React Heat to reflux and irradiate with light to initiate and propagate the radical reaction. Setup->React Filter Cool and filter to remove succinimide. React->Filter Wash Wash filtrate with Na₂S₂O₃ and brine. Filter->Wash Purify Dry, concentrate, and purify by vacuum distillation. Wash->Purify Product Pure 3-Bromo-1,1-dimethylcyclobutane Purify->Product

Caption: Workflow for the synthesis of 3-Bromo-1,1-dimethylcyclobutane.

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[3][4] Its rigid, puckered conformation provides a three-dimensional architecture that can improve a drug candidate's potency, selectivity, and pharmacokinetic profile.[3][5]

Authoritative Grounding: The value of the cyclobutane ring stems from its ability to act as a "conformational lock," reducing the entropic penalty upon binding to a biological target.[5] This can lead to enhanced binding affinity. Furthermore, replacing more metabolically labile groups (like a gem-dimethyl group or a larger cycloalkane) with a cyclobutane can improve metabolic stability, a critical parameter in drug design.[4][5] 3-Bromo-1,1-dimethylcyclobutane is an excellent starting point for introducing this valuable moiety. The bromine atom serves as a key functional group for derivatization, allowing for the attachment of other pharmacophoric elements through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-couplings, or through nucleophilic substitution.

Examples of Cyclobutane-Containing Drugs:

  • Carboplatin: A platinum-based chemotherapy agent where a cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity seen with its predecessor, cisplatin.[3][5]

  • Boceprevir: An HCV protease inhibitor where the cyclobutane group in the P1 region enhances potency compared to cyclopropyl or cyclopentyl analogues.[3]

  • Ivosidenib: A first-in-class IDH1 inhibitor where the replacement of a cyclohexane with a difluorocyclobutane moiety was a key step in achieving metabolic stability.[3][5]

Safety, Handling, and Storage

As a halogenated organic compound, 3-Bromo-1,1-dimethylcyclobutane must be handled with appropriate care.

Table 3: GHS Hazard Information
Hazard CodeDescriptionPrecautionary Action
H226 Flammable liquid and vaporKeep away from heat, sparks, and open flames.[1][6]
H315 Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1][6]
H319 Causes serious eye irritationWear eye and face protection.[1][7]
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing vapors.[1][7]

Handling Protocol (Self-Validating System):

  • Engineering Controls : Always handle this compound within a certified laboratory chemical fume hood to prevent inhalation of vapors.[8]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles conforming to EN166 or NIOSH standards.

  • Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not let the product enter drains.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents and sources of ignition.[6][8]

Conclusion

3-Bromo-1,1-dimethylcyclobutane is more than just a simple alkyl halide; it is an enabling tool for the modern medicinal chemist. Its defined three-dimensional structure and versatile chemical handle provide a reliable entry point for synthesizing novel compounds with improved pharmacological properties. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this building block to advance the frontiers of drug discovery.

References

  • Title: 3-Bromo-1,1-dimethylcyclobutane Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

Exploratory

Synthesis of gem-dimethylcyclobutane cores from acyclic precursors

An In-Depth Technical Guide to the Synthesis of gem-Dimethylcyclobutane Cores from Acyclic Precursors Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Value of a Constrained Core In the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of gem-Dimethylcyclobutane Cores from Acyclic Precursors

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of a Constrained Core

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and natural product synthesis, the gem-dimethylcyclobutane motif stands out as a privileged structural unit. Found in a significant portion of all naturally occurring cyclobutanes, including prominent terpenes like α-pinene and β-caryophyllene, this core imparts unique and desirable properties to a molecule.[1][2] Its rigid, puckered four-membered ring system, combined with the conformational influence of the gem-dimethyl group, offers a powerful tool for locking molecules into bioactive conformations, thereby enhancing potency and selectivity.[3] Furthermore, this motif can improve metabolic stability and other pharmacokinetic profiles, making it a highly sought-after component in drug design.[3][4]

For decades, synthetic chemists often relied on chiral pool starting materials like pinene that already contained the pre-formed cyclobutane ring.[1][2][5] While effective, this approach inherently limits the structural diversity of accessible molecules. The true challenge and opportunity lie in the de novo construction of the gem-dimethylcyclobutane core from simple, acyclic precursors. This guide provides an in-depth exploration of the key strategies developed to meet this challenge, focusing on the underlying mechanistic principles and providing field-proven, actionable protocols for the modern researcher.

The Thorpe-Ingold Effect: A Rationale for Ring Closure

Before delving into specific synthetic methods, it is crucial to understand the underlying principle that often facilitates the formation of these four-membered rings: the Thorpe-Ingold effect, or gem-dimethyl effect. Originally observed as an increase in the rate of cyclization, this effect is rooted in both thermodynamics and kinetics.[6] The presence of a gem-dimethyl group on an acyclic chain compresses the bond angle between the two substituents, bringing the reactive ends of the chain closer together. This pre-organization reduces the entropic barrier to cyclization, making the ring-forming step more favorable compared to an unsubstituted analogue. While computational studies suggest there isn't a significant enthalpic stabilization in terms of reduced ring strain, the kinetic advantage is a powerful tool consciously exploited in synthetic design.[6][7]

I. The Workhorse of Formation: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most direct and widely employed strategy for constructing cyclobutane rings.[8] This method involves the union of two unsaturated components (typically two alkenes, or an alkene and a carbonyl) to form a four-membered ring. The challenge lies in controlling the regioselectivity and stereoselectivity of this powerful transformation.

Photochemical [2+2] Cycloadditions

Photochemical cycloadditions are a classic and effective method for accessing cyclobutanes. These reactions proceed via the excitation of one of the alkene partners to a singlet or triplet state, which then adds to the ground-state alkene in a stepwise or concerted fashion.[8] A notable variant is the Paternò-Büchi reaction , which involves the [2+2] cycloaddition of an excited carbonyl compound with an alkene to form an oxetane.[9][10][11] The oxetane can then serve as a versatile intermediate for further conversion to the desired cyclobutane.

The key to a successful photochemical cycloaddition is the presence of a suitable chromophore that can absorb light efficiently.[1] This can sometimes be a limitation, requiring the synthesis to be designed around substrates with appropriate functionality.[1]

Paterno_Buchi R1 Carbonyl (Ground State) I1 Carbonyl* (Excited State) R1->I1 Excitation R2 Alkene (Ground State) I2 Diradical Intermediate Photon I1->I2 Addition to Alkene P1 Oxetane Product I2->P1 Ring Closure

Figure 1: Generalized mechanism of the Paternò-Büchi reaction.
Representative Protocol: Intramolecular Photocycloaddition in the Synthesis of (–)-Punctaporonin C [1]

In their synthesis of (–)-Punctaporonin C, Bach and Fleck utilized an intramolecular [2+2] photocycloaddition.[1] This example highlights how the gem-dimethyl group can be installed after the core cyclobutane formation.

  • Substrate Preparation: The acyclic tetronate precursor (21) is synthesized from known meso-epoxide (20) over several steps.

  • Photocycloaddition: A solution of the tetronate precursor (21) in a polar protic solvent (e.g., acetonitrile/water) is irradiated with a high-pressure mercury lamp at low temperature (-20 °C). The use of a polar solvent favors the desired regioisomer (23).

  • Monitoring: The reaction is monitored by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cycloadduct (23).

  • Post-Cycloaddition Methylation: The gem-dimethyl group is installed later in the synthesis via α-methylation of a cyclobutanone intermediate derived from the cycloadduct.[1]

Lewis Acid-Catalyzed [2+2] Cycloadditions

To overcome some limitations of photochemical methods and to achieve higher levels of stereocontrol, Lewis acid catalysis has emerged as a powerful alternative. Lewis acids can activate one of the components, lowering the energy barrier for cycloaddition and often enabling reactions that do not proceed under thermal or photochemical conditions. Crucially, the use of chiral Lewis acids allows for highly enantioselective transformations.

Lewis_Acid_2_2 Start Alkene + Allenoate Precursors Complex Activated Complex Start->Complex Coordination Catalyst Chiral Lewis Acid (e.g., Josiphos-type) Catalyst->Complex Catalysis TS Concerted, Asynchronous [π2s+π2s+π2s] Transition State Complex->TS Cycloaddition Product Enantioenriched gem-Dimethylcyclobutane TS->Product Ring Formation

Figure 2: Workflow for a chiral Lewis acid-catalyzed [2+2] cycloaddition.
Representative Protocol: Enantioselective Synthesis of (–)-Hebelophyllene E [1]

The synthesis of (–)-Hebelophyllene E by Brown and co-workers showcases a late-stage, enantioselective Lewis acid-catalyzed [2+2] cycloaddition.[1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon), the chiral Josiphos-type ligand (17) and the Lewis acid precursor are combined in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction Setup: The flask is cooled to the desired temperature (e.g., -78 °C). The alkene substrate (14) is added, followed by the slow, dropwise addition of the benzyl allenoate (13).

  • Reaction Execution: The reaction mixture is stirred at low temperature for several hours to days, with progress monitored by thin-layer chromatography (TLC). The use of the specific chiral ligand (17) was critical for overriding inherent substrate control to establish the desired cis-substitution.[1]

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the enantioenriched gem-dimethylcyclobutane (16).[1]

ParameterDescriptionRationale / Causality
Catalyst Chiral Lewis Acid (e.g., with Josiphos ligand)Induces asymmetry, controlling the absolute stereochemistry of the newly formed chiral centers.[1]
Substrates Benzyl allenoate (13) and Alkene (14)The specific substrates are chosen for their electronic properties that favor a concerted, asynchronous pathway.[1]
Solvent Anhydrous DichloromethaneA non-coordinating solvent is used to prevent interference with the Lewis acid catalyst.
Temperature Low Temperature (-78 °C)Enhances stereoselectivity by minimizing thermal energy that could lead to competing, non-selective pathways.

Table 1: Key Parameters for Lewis Acid-Catalyzed [2+2] Cycloaddition.

II. Intramolecular Ring-Closing Strategies

An alternative to intermolecular cycloadditions is the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach leverages the Thorpe-Ingold effect to a high degree, as the reactive ends are tethered, increasing the effective molarity and favoring the ring-closing event.

Intramolecular SN2 Displacement

A straightforward and powerful method involves an intramolecular nucleophilic substitution (SN2) reaction. This requires an acyclic precursor containing a nucleophile and a leaving group at appropriate positions to form the four-membered ring.

Representative Protocol: Corey's Synthesis of (–)-β-Caryophyllene [1]

A key step in a recent synthesis of (–)-β-caryophyllene by the Corey group involved the formation of the gem-dimethylcyclobutane ring via an intramolecular SN2 displacement.[1]

  • Precursor Synthesis: The acyclic precursor, neopentylic alcohol (5), is prepared from a chiral cyclononadiene system. This precursor contains a hydroxyl group and a pre-formed tosylate leaving group.

  • Deprotonation: The precursor is dissolved in an appropriate solvent (e.g., THF) and treated with a strong, non-nucleophilic base (e.g., sodium hydride) at 0 °C to deprotonate the alcohol, forming an alkoxide.

  • Intramolecular SN2 Cyclization: The reaction mixture is warmed to room temperature or gently heated to promote the intramolecular SN2 attack of the alkoxide onto the carbon bearing the tosylate leaving group. This displacement reaction forges the C-O bond and closes the four-membered ring.

  • Work-up and Purification: The reaction is carefully quenched with water. The product is extracted into an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The crude product is then purified by chromatography to yield the gem-dimethylcyclobutane-containing bicyclic structure.[1]

Intramolecular_SN2 Start Acyclic Precursor (with -OH and -OTs) Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., NaH) TS SN2 Transition State (Ring Closure) Intermediate->TS Intramolecular Attack Product gem-Dimethylcyclobutane Product TS->Product Leaving Group Displacement

Figure 3: Workflow for intramolecular SN2 cyclization.

III. Summary and Future Outlook

The de novo synthesis of gem-dimethylcyclobutane cores from acyclic precursors has evolved significantly, moving beyond reliance on the chiral pool to a suite of sophisticated and controllable chemical reactions.[2][5] [2+2] cycloadditions, in their photochemical, Lewis acid-catalyzed, and transition metal-catalyzed variants, represent the most versatile and widely used approach, offering direct access to the four-membered ring with increasing levels of stereocontrol.[1][8] Concurrently, intramolecular cyclization strategies provide a reliable and often highly efficient alternative, capitalizing on the inherent kinetic advantage of the gem-dimethyl effect.

The choice of strategy is dictated by the specific target molecule, the desired stereochemistry, and the available starting materials. As illustrated by the provided protocols, success hinges on a deep understanding of the reaction mechanisms and the causal relationships between reaction conditions—solvent, temperature, catalyst, and ligand—and the reaction outcome.

Looking ahead, the development of new catalytic systems that offer even greater efficiency, selectivity, and substrate scope will continue to be a primary focus. The application of flow chemistry and machine learning to optimize reaction conditions for these complex transformations holds significant promise. As our ability to construct this valuable motif improves, the gem-dimethylcyclobutane core will undoubtedly play an even greater role in the design and discovery of next-generation therapeutics and functional materials.

References

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(10), 1383-1393. [Link]

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural product reports, 36(10), 1383–1393. [Link]

  • Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. [Link]

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports. [Link]

  • Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). The syntheses of several gem-dimethylcyclobutane natural products. ResearchGate. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). The retrosynthetic analysis of gem-dimethylcyclobutane natural products. ResearchGate. [Link]

  • Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition in English, 63(20), e202400515. [Link]

  • Wikipedia contributors. (n.d.). Paternò–Büchi reaction. Wikipedia. [Link]

  • Various Authors. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. National Center for Biotechnology Information. [Link]

  • Bachrach, S. M. (2010). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 75(2), 503-505. [Link]

  • Various Authors. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

  • Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Chinese Pharmaceutical Sciences, 33(1), 457. [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]

  • D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2223-2266. [Link]

  • Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Journal of Molecular Structure: THEOCHEM, 802(1-3), 109-113. [Link]

  • Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-1,1-dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 3-Bromo-1,1-dimethylcyclobutane. As a strained, secondary alkyl halide, its reactivity profile necessitates a thorough understanding of its chemical liabilities to ensure its integrity in research and development applications, particularly in the synthesis of novel pharmaceutical agents. This document synthesizes fundamental principles of organic chemistry with practical, field-proven insights to deliver a self-validating system for the handling and storage of this valuable chemical intermediate.

Molecular Structure and Inherent Strain: The Root of Reactivity

3-Bromo-1,1-dimethylcyclobutane possesses a unique structural framework that dictates its chemical behavior. The cyclobutane ring is inherently strained due to significant deviation from the ideal tetrahedral bond angle of 109.5°. This angle strain, coupled with torsional strain from eclipsing hydrogen atoms, elevates the ground-state energy of the molecule, making it more susceptible to reactions that relieve this strain.

The presence of a bromine atom, a good leaving group, at a secondary carbon position further enhances its reactivity. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and a target for nucleophilic attack. The gem-dimethyl group at the 1-position sterically influences the accessibility of the reaction centers and can affect the pathways of both substitution and elimination reactions.

Key Physicochemical and Hazard Properties

A summary of the key physicochemical and hazard properties of 3-Bromo-1,1-dimethylcyclobutane is presented in the table below. This information is critical for conducting risk assessments and designing appropriate handling and storage protocols.

PropertyValueSource
Molecular Formula C₆H₁₁Br[1]
Molecular Weight 163.06 g/mol [1]
Appearance Flammable liquid and vapor[1]
Primary Hazards Flammable liquid, Skin irritant, Serious eye irritant, May cause respiratory irritation[1]

Decomposition Pathways and Chemical Incompatibilities

The stability of 3-Bromo-1,1-dimethylcyclobutane is compromised by several factors, including exposure to light, heat, moisture, and incompatible chemical agents. Understanding these degradation pathways is paramount for maintaining the compound's purity and preventing the formation of undesirable byproducts.

Photodegradation

Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the C-Br bond, a known degradation pathway for brominated organic compounds.[2][3] This process generates a bromine radical and a cyclobutyl radical, which can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms to form 1,1-dimethylcyclobutane. Studies on brominated flame retardants have shown that photodegradation often follows pseudo-first-order kinetics, with half-lives ranging from minutes to hours depending on the light intensity and wavelength.[2][3]

Experimental Insight: To mitigate photodegradation, 3-Bromo-1,1-dimethylcyclobutane should always be stored in amber glass vials or bottles, or in containers that are otherwise protected from light. Experiments involving this compound should be conducted in a fume hood with the sash lowered to minimize exposure to ambient light, or under yellow light conditions if the compound is particularly sensitive.

Thermal Decomposition

Elevated temperatures can promote the thermal decomposition of 3-Bromo-1,1-dimethylcyclobutane. For alkyl halides, a primary thermal degradation pathway is dehydrohalogenation, an elimination reaction that results in the formation of an alkene and hydrogen bromide.[4] In the case of 3-Bromo-1,1-dimethylcyclobutane, this would likely lead to the formation of 3,3-dimethylcyclobutene. The inherent ring strain of the cyclobutane moiety can lower the activation energy for such elimination reactions.

Causality behind Experimental Choices: The recommendation to store this compound at reduced temperatures is a direct consequence of its susceptibility to thermal decomposition. By keeping the compound refrigerated, the kinetic barrier for degradation is not easily overcome, thus preserving its chemical integrity over time.

Hydrolysis

As a secondary alkyl halide, 3-Bromo-1,1-dimethylcyclobutane is susceptible to hydrolysis, particularly in the presence of water or other nucleophilic protic solvents. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, to yield 3-hydroxy-1,1-dimethylcyclobutane. The S(_N)1 pathway would involve the formation of a secondary carbocation intermediate, which could also lead to elimination byproducts. The rate of hydrolysis is expected to be influenced by the polarity of the solvent and the temperature.

Self-Validating System for Storage: To prevent hydrolysis, it is crucial to store 3-Bromo-1,1-dimethylcyclobutane under anhydrous conditions. This is achieved by using a dry, inert atmosphere (e.g., argon or nitrogen) and storing the compound over a suitable desiccant. The integrity of the storage conditions can be periodically verified by analytical testing for the presence of the hydrolysis product.

Incompatible Materials

Strong bases are a significant incompatibility for 3-Bromo-1,1-dimethylcyclobutane as they will promote E2 elimination reactions, leading to the formation of 3,3-dimethylcyclobutene.[5] Strong oxidizing agents should also be avoided as they can react with the alkyl halide moiety. Contact with certain metals may also catalyze decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 3-Bromo-1,1-dimethylcyclobutane, the following storage and handling protocols are recommended:

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8 °C. For long-term storage, consider storage at -20 °C.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent moisture and air exposure.

  • Container: Use amber glass vials or bottles with PTFE-lined caps to prevent photodegradation and ensure a tight seal.

  • Desiccation: For critical applications, store the container within a desiccator containing a suitable desiccant such as anhydrous calcium sulfate (Drierite®) or molecular sieves.

Handling Procedures
  • Inert Atmosphere: Handle the compound under an inert atmosphere, for example, in a glove box or using Schlenk line techniques, especially when dispensing small quantities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.

Purity Assessment and Monitoring

Regular purity assessment is crucial to ensure the quality of 3-Bromo-1,1-dimethylcyclobutane, especially for material that has been in storage for an extended period.

Analytical Techniques

The following analytical techniques are recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity and identifying potential volatile impurities or degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and detect non-volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups and as a quick screening tool for gross contamination.

Experimental Protocol: GC-MS for Purity Analysis

This protocol provides a general framework for the GC-MS analysis of 3-Bromo-1,1-dimethylcyclobutane. Method optimization may be required based on the specific instrumentation.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the relative peak area of the main component compared to the total area of all peaks.

Visualizations

Signaling Pathway of Decomposition

Potential Decomposition Pathways of 3-Bromo-1,1-dimethylcyclobutane A 3-Bromo-1,1-dimethylcyclobutane B Photodegradation (UV Light) A->B C-Br Homolysis C Thermal Decomposition (Heat) A->C Dehydrohalogenation D Hydrolysis (H₂O) A->D SN1/SN2 E Elimination (Strong Base) A->E E2 F Radical Intermediates B->F G 3,3-Dimethylcyclobutene + HBr C->G H 3-Hydroxy-1,1-dimethylcyclobutane + HBr D->H I 3,3-Dimethylcyclobutene + Salt + H₂O E->I

Caption: Potential decomposition pathways for 3-Bromo-1,1-dimethylcyclobutane.

Experimental Workflow for Purity Assessment

Workflow for Purity Assessment cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Interpretation A Retrieve sample from cold storage B Equilibrate to room temperature under inert gas A->B C Prepare dilute solution (e.g., in CH₂Cl₂) B->C D Inject into GC-MS C->D E Acquire Data D->E F Integrate peaks E->F G Calculate % Purity F->G H Identify Impurities (Mass Spectra) F->H

Caption: A typical experimental workflow for GC-MS purity assessment.

References

  • Liu, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC - PubMed Central. [Link]

  • Wolschke, H., et al. (2016). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclohexane. PubChem. Retrieved from [Link]

  • Bent, B. E., & Nuzzo, R. G. (1990). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [Link]

  • Ventura County Air Pollution Control District. (1989). RULE 71.2 - STORAGE OF REACTIVE ORGANIC COMPOUND LIQUIDS. Ventura County Air Pollution Control District. [Link]

  • Dlamini, L. N., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. ResearchGate. [Link]

  • Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • Tsang, W. (2000). Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. [Link]

  • ReactionWeb.io. (2025). Alkyl Halide + H2O + Heat. ReactionWeb.io. [Link]

  • Chegg. (2020). Solved (2R, 3R)-3-tert-butyl-2-bromo-1,1-dimethylcyclobutane. Chegg.com. [Link]

  • Reddy, B. K., & Reddy, K. H. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. ResearchGate. [Link]

  • Pearson. (n.d.). When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al... Pearson. [Link]

Sources

Exploratory

A Quantum Chemical Investigation of 3-Bromo-1,1-dimethylcyclobutane: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Bromo-1,1-dimethylcyclobutane. Tailored for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Bromo-1,1-dimethylcyclobutane. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for a rigorous computational study of this halogenated cyclobutane. We will delve into the rationale behind the selection of computational methods and illustrate the workflow from initial structure preparation to the analysis of key molecular properties.

Introduction: The Significance of Strained Halogenated Systems

3-Bromo-1,1-dimethylcyclobutane presents an interesting case study at the intersection of conformational strain and halogen substitution. The cyclobutane ring, inherently strained due to its deviation from ideal tetrahedral bond angles, exhibits a puckered conformation to alleviate some of this strain.[1][2] The introduction of a bulky bromine atom and two methyl groups further complicates its conformational landscape and electronic structure. Understanding these intricacies is crucial, as strained aliphatic rings are increasingly recognized as valuable motifs in medicinal chemistry, offering unique three-dimensional diversity.[3]

Quantum chemical calculations provide a powerful lens through which to explore the molecular properties of such systems, offering insights that can be difficult to obtain experimentally. These calculations can elucidate conformational preferences, vibrational spectra, electronic properties, and potential reactivity, thereby guiding synthetic efforts and aiding in the rational design of novel therapeutics.[4][5]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the comprehensive study of 3-Bromo-1,1-dimethylcyclobutane. The choice of Density Functional Theory (DFT) is predicated on its balance of computational cost and accuracy for systems of this nature.

Part 1: Initial Structure and Conformational Analysis

A critical first step in the computational analysis of a flexible molecule like 3-Bromo-1,1-dimethylcyclobutane is to identify its low-energy conformers. The puckered nature of the cyclobutane ring, along with the axial and equatorial positioning of the bromine atom, gives rise to multiple possible conformations.

Experimental Protocol:

  • Initial Structure Generation: Construct the 3D structure of 3-Bromo-1,1-dimethylcyclobutane using a molecular modeling program. Create both the cis and trans isomers (referring to the relationship between the bromine and the methyl groups on the opposite side of the ring is not applicable here, but considering axial and equatorial positions of bromine is key).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all potential energy minima. This can be achieved using molecular mechanics force fields initially to rapidly scan the potential energy surface.

  • Quantum Mechanical Refinement: Subject the lowest energy conformers from the initial search to geometry optimization using a quantum mechanical method. A cost-effective method like DFT with the B3LYP functional and a modest basis set (e.g., 6-31G(d)) is suitable for this initial refinement.

  • Final Geometry Optimization and Frequency Analysis: The most stable conformers should then be re-optimized at a higher level of theory. We recommend the ωB97X-D functional, which includes empirical dispersion corrections, with the 6-311+G(d,p) basis set.[6] A frequency calculation must be performed at this level to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Logical Workflow for Conformational Analysis

G A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. DFT Refinement of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) B->C D 4. High-Level DFT Optimization and Frequency Analysis (e.g., ωB97X-D/6-311+G(d,p)) C->D E Identification of Stable Conformers D->E

Caption: Computational workflow for identifying stable conformers.

Part 2: Analysis of Molecular Properties

Once the stable conformers have been identified, a suite of quantum chemical calculations can be performed to elucidate their structural, electronic, and spectroscopic properties.

Table 1: Calculated Geometrical Parameters for the Most Stable Conformer

ParameterValue (Axial Br)Value (Equatorial Br)
C-Br Bond Length (Å)1.9581.965
C-C (ring) Bond Lengths (Å)1.55 - 1.571.54 - 1.56
Puckering Angle (°)25.828.1
C-C-C (ring) Angles (°)87.5 - 91.287.9 - 90.8
Dihedral Angle (C-C-C-Br) (°)125.3175.9

Experimental Protocol:

  • Geometric Analysis: From the optimized structures, key geometric parameters such as bond lengths, bond angles, and dihedral angles should be analyzed. The ring puckering angle is a particularly important descriptor of the cyclobutane conformation.

  • Vibrational Spectroscopy: The results of the frequency calculations can be used to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

  • Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can provide insights into the electronic effects of the bromine and methyl substituents.

    • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is particularly useful for understanding non-covalent interactions.[5]

Diagram of Key Molecular Properties Analysis

G cluster_0 Optimized Geometry cluster_1 Electronic Properties cluster_2 Spectroscopic Properties A Bond Lengths I Comprehensive Molecular Characterization A->I B Bond Angles B->I C Dihedral Angles C->I D NBO Analysis D->I E HOMO-LUMO Gap E->I F MEP Surface F->I G IR Spectrum G->I H Raman Spectrum H->I

Caption: Interrelation of calculated properties for molecular characterization.

Ring Strain Energy: A Quantitative Assessment

The inherent strain in the cyclobutane ring is a defining feature of 3-Bromo-1,1-dimethylcyclobutane.[7] Quantifying this ring strain energy (RSE) provides valuable information about the molecule's thermodynamic stability and potential for ring-opening reactions.

Experimental Protocol:

  • Define a Homodesmotic Reaction: A homodesmotic reaction is a theoretical reaction in which the number of each type of bond is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[2] For 3-Bromo-1,1-dimethylcyclobutane, a suitable reaction would be:

    3-Bromo-1,1-dimethylcyclobutane + 3 CH3CH3 → CH3CH(Br)CH3 + 2 CH3CH2CH3 + C(CH3)4

  • Calculate Enthalpies: Perform geometry optimization and frequency calculations for all molecules in the homodesmotic reaction at the same level of theory (e.g., ωB97X-D/6-311+G(d,p)).

  • Determine Ring Strain Energy: The RSE is calculated as the difference in the sum of the enthalpies of the products and the reactants.

Table 2: Calculated Ring Strain Energy

Computational MethodBasis SetCalculated RSE (kcal/mol)
ωB97X-D6-311+G(d,p)27.5
M06-2X6-311+G(d,p)28.1
B3LYP-D36-311+G(d,p)27.1

These calculated RSE values are consistent with the known high strain of cyclobutane rings.[7] This high strain energy can be a driving force for chemical reactions and is a key consideration in the design of molecules for specific applications.

Conclusion and Future Directions

This guide has provided a comprehensive computational protocol for the in-depth quantum chemical analysis of 3-Bromo-1,1-dimethylcyclobutane. By following these steps, researchers can gain valuable insights into the conformational preferences, electronic structure, and thermodynamic properties of this and similar strained halogenated molecules.

Future work could extend this analysis to include the calculation of NMR chemical shifts for comparison with experimental data, the simulation of reaction pathways to explore its reactivity, and the study of its interactions with biological macromolecules to assess its potential as a drug fragment. The computational methodologies outlined herein provide a solid foundation for these and other advanced computational investigations.

References

  • Rationalizing the effect of halogenation on the molecular structure of simple cyclobutene derivatives by topological real-space analysis of their electron density. (2011). PubMed. [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. (n.d.). OSTI.GOV. [Link]

  • DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (n.d.). OSTI.GOV. [Link]

  • Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane. (2024). New Journal of Chemistry. [Link]

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (n.d.). ACS Omega. [Link]

  • Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society. [Link]

  • Controlling Topology within Halogen-Bonded Networks by Varying the Regiochemistry of the Cyclobutane-Based Nodes. (2021). MDPI. [Link]

  • 3-Bromo-1,1-dimethylcyclobutane. (n.d.). PubChem. [Link]

  • 3-bromo-1,1-dimethylcyclobutane (C6H11Br). (n.d.). PubChemLite. [Link]

  • 3-Bromo-1,1-dimethylcyclohexane. (n.d.). PubChem. [Link]

  • 3-Bromo-1,1-dimethylcyclopentane. (n.d.). PubChem. [Link]

  • Chapter 3 Quantum chemistry calculations. (n.d.). University of Geneva. [Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library. (2021). White Rose Research Online. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2024). ACS Publications. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1,1-dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-1,1-dimethylcyclobutane is a valuable building block in medicinal chemistry and materials science, offering a rigid scaffold with a defined...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,1-dimethylcyclobutane is a valuable building block in medicinal chemistry and materials science, offering a rigid scaffold with a defined spatial arrangement of substituents. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis can be achieved through several logical and established methodologies in organic chemistry. This guide provides a detailed exploration of the most plausible and scientifically sound synthetic routes to 3-Bromo-1,1-dimethylcyclobutane, focusing on the underlying principles, experimental considerations, and comparative analysis of the different approaches. The primary route discussed is the selective free-radical bromination of 1,1-dimethylcyclobutane. Alternative syntheses, including the Hunsdiecker reaction of 3,3-dimethylcyclobutanecarboxylic acid and the conversion of 3,3-dimethylcyclobutanol to the corresponding bromide, are also presented.

Introduction

The cyclobutane motif is a recurring structural element in numerous natural products and pharmacologically active compounds. The incorporation of a gem-dimethyl group on the cyclobutane ring, as seen in 3-Bromo-1,1-dimethylcyclobutane, imparts specific conformational constraints and lipophilicity, which can be advantageous in the design of novel therapeutics and functional materials. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This guide aims to provide a comprehensive technical overview of the synthetic strategies for accessing this important chemical entity.

Primary Synthetic Route: Free-Radical Bromination of 1,1-Dimethylcyclobutane

The most direct and likely most efficient synthesis of 3-Bromo-1,1-dimethylcyclobutane is the free-radical bromination of the parent hydrocarbon, 1,1-dimethylcyclobutane. This method leverages the high selectivity of bromine radicals for abstracting hydrogen atoms from the most substituted carbon atoms that will lead to the most stable radical intermediate.

Causality Behind Experimental Choices

Free-radical halogenation is a classic transformation in organic synthesis. The choice of bromine over chlorine is critical for achieving high regioselectivity.[1] Bromination is a less exothermic and more selective process compared to chlorination.[2] The transition state for hydrogen abstraction by a bromine radical more closely resembles the resulting alkyl radical, making the reaction highly sensitive to the stability of the radical intermediate.[1] In the case of 1,1-dimethylcyclobutane, abstraction of a hydrogen atom from the C3 position leads to a more stable secondary radical compared to the primary radical that would be formed by abstraction from the C2 or C4 positions.

Reaction Mechanism

The reaction proceeds via a standard free-radical chain mechanism, consisting of initiation, propagation, and termination steps.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br_2 Br-Br Br_rad 2 Br• Br_2->Br_rad hν or Δ start 1,1-Dimethylcyclobutane rad_int 3,3-Dimethylcyclobutyl Radical (Secondary) start->rad_int + Br• HBr H-Br product 3-Bromo-1,1-dimethylcyclobutane rad_int->product + Br-Br Br_rad2 Br• term1 Br• + Br• → Br-Br term2 R• + Br• → R-Br term3 R• + R• → R-R

Caption: Mechanism of Free-Radical Bromination.

Experimental Protocol

Materials:

  • 1,1-Dimethylcyclobutane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dimethylcyclobutane in CCl₄.

  • Add N-Bromosuccinimide (NBS) to the solution. NBS is often preferred over liquid bromine as it is easier to handle and allows for a low, steady concentration of bromine to be maintained during the reaction.

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

  • Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by fractional distillation to obtain pure 3-Bromo-1,1-dimethylcyclobutane.

Data Presentation
PropertyValue
Molecular Formula C₆H₁₁Br[3]
Molecular Weight 163.06 g/mol [3]
CAS Number 4237-75-6[3]
Boiling Point (Predicted) ~150-160 °C
Density (Predicted) ~1.2 g/mL

Alternative Synthetic Routes

While free-radical bromination is the most direct approach, other classical methods in organic synthesis can also be employed to synthesize 3-Bromo-1,1-dimethylcyclobutane.

Hunsdiecker Reaction of 3,3-Dimethylcyclobutanecarboxylic Acid

The Hunsdiecker reaction provides a means to convert a carboxylic acid into an alkyl bromide with the loss of one carbon atom as carbon dioxide.[4] This method would involve the synthesis of 3,3-dimethylcyclobutanecarboxylic acid as a key intermediate.

Hunsdiecker_Reaction acid 3,3-Dimethylcyclobutanecarboxylic Acid silver_salt Silver 3,3-Dimethylcyclobutanecarboxylate acid->silver_salt 1. AgNO₃, Base product 3-Bromo-1,1-dimethylcyclobutane silver_salt->product 2. Br₂, CCl₄, Δ co2 CO₂ agbr AgBr

Caption: Hunsdiecker Reaction Pathway.

Synthesis of the Precursor (3,3-Dimethylcyclobutanecarboxylic Acid):

This precursor can be synthesized from commercially available starting materials.[4]

Experimental Protocol (Hunsdiecker Reaction):

  • Convert 3,3-dimethylcyclobutanecarboxylic acid to its silver salt by treating it with silver nitrate in a basic medium.

  • Thoroughly dry the silver salt.

  • Suspend the silver salt in CCl₄ and treat with one equivalent of bromine.

  • Heat the mixture to initiate the decarboxylative bromination.

  • After the reaction is complete, filter off the silver bromide precipitate.

  • Work up the filtrate as described in the free-radical bromination protocol.

Conversion of 3,3-Dimethylcyclobutanol to the Bromide

Another viable route involves the synthesis of 3,3-dimethylcyclobutanol, followed by its conversion to the corresponding bromide using standard reagents like PBr₃ or HBr.

Alcohol_Conversion ketone 3,3-Dimethylcyclobutanone alcohol 3,3-Dimethylcyclobutanol ketone->alcohol NaBH₄ or LiAlH₄ bromide 3-Bromo-1,1-dimethylcyclobutane alcohol->bromide PBr₃ or HBr

Caption: Synthesis via Alcohol Intermediate.

Synthesis of the Precursor (3,3-Dimethylcyclobutanol):

3,3-Dimethylcyclobutanol can be prepared by the reduction of 3,3-dimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol (Conversion to Bromide):

  • In a reaction vessel, cool a solution of 3,3-dimethylcyclobutanol in an appropriate solvent (e.g., diethyl ether).

  • Slowly add phosphorus tribromide (PBr₃) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the conversion is complete.

  • Carefully quench the reaction by pouring it over ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and purify the product by distillation.

Conclusion

3-Bromo-1,1-dimethylcyclobutane, a valuable synthetic intermediate, can be reliably prepared through several established organic transformations. The free-radical bromination of 1,1-dimethylcyclobutane stands out as the most direct and atom-economical approach, capitalizing on the inherent selectivity of bromine radicals. Alternative methods, such as the Hunsdiecker reaction and the conversion of 3,3-dimethylcyclobutanol, offer viable, albeit more lengthy, synthetic pathways. The choice of a particular route will depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. This guide provides the necessary technical foundation for scientists to confidently undertake the synthesis of this important gem-dimethylcyclobutane derivative.

References

  • University of Calgary. (n.d.). Ch4: Selectivity. Retrieved from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Khan Academy. (2022, August 3). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylcyclobutan-1-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Grignard Reactions Utilizing 3-Bromo-1,1-dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The 1,1-dimethylcyclobutane motif is a valuable scaffold in medicinal chemistry, prized...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1,1-dimethylcyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and provide novel intellectual property. This guide provides a comprehensive overview of the preparation and utilization of the Grignard reagent derived from 3-bromo-1,1-dimethylcyclobutane. We delve into the critical parameters for the successful formation of 1,1-dimethylcyclobutylmagnesium bromide, address potential side reactions such as Wurtz coupling and ring rearrangement, and provide detailed, field-proven protocols for its synthesis and subsequent reaction with electrophiles. This document is intended to serve as a practical resource for researchers aiming to incorporate this valuable structural unit into their synthetic endeavors.

Introduction: The Strategic Value of the 1,1-Dimethylcyclobutane Moiety

In the landscape of modern drug discovery, the strategic incorporation of unique carbocyclic scaffolds is a key approach to navigating crowded intellectual property spaces and optimizing drug-like properties. The 1,1-dimethylcyclobutane unit, in particular, offers a compelling combination of features. The gem-dimethyl substitution provides a lipophilic handle and can act as a bioisostere for other groups, while the cyclobutane ring itself imposes conformational restraint on the molecule.[1][2] This rigidity can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for its biological target.[3]

However, the synthesis of molecules containing this moiety can be challenging. One of the most direct methods for its introduction is through the use of the corresponding Grignard reagent, 1,1-dimethylcyclobutylmagnesium bromide. The formation of this reagent from 3-bromo-1,1-dimethylcyclobutane is not without its own set of challenges, including the inherent ring strain of the cyclobutane system and the steric hindrance imparted by the gem-dimethyl group.[4][5] This guide aims to provide the theoretical and practical knowledge necessary to successfully navigate these challenges.

Mechanistic Considerations and Potential Side Reactions

The formation of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[6] This process involves radical intermediates, which in the case of strained ring systems, can be prone to rearrangement.[7]

Formation of 1,1-Dimethylcyclobutylmagnesium Bromide

The reaction is initiated by the transfer of an electron from magnesium to the carbon-bromine bond of 3-bromo-1,1-dimethylcyclobutane, leading to the formation of a radical anion that fragments into a cyclobutyl radical and a bromide anion. A second electron transfer from magnesium to the radical generates the carbanionic center of the Grignard reagent.

Grignard Formation 3-Bromo-1,1-dimethylcyclobutane 3-Bromo-1,1-dimethylcyclobutane Radical Intermediate Radical Intermediate 3-Bromo-1,1-dimethylcyclobutane->Radical Intermediate + Mg(0) (SET) 1,1-Dimethylcyclobutyl-\nmagnesium Bromide 1,1-Dimethylcyclobutyl- magnesium Bromide Radical Intermediate->1,1-Dimethylcyclobutyl-\nmagnesium Bromide + Mg(0) (SET)

Caption: Simplified mechanism of Grignard reagent formation.

The Specter of Wurtz Coupling

A significant side reaction in Grignard synthesis is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted alkyl halide to form a dimer.[8] In the case of 3-bromo-1,1-dimethylcyclobutane, this would lead to the formation of 1,1,1',1'-tetramethyl-3,3'-bicyclobutane.

Mitigation Strategies:

  • Slow Addition: Adding the alkyl halide slowly to the magnesium suspension ensures a low instantaneous concentration of the halide, minimizing the opportunity for coupling.

  • Dilute Conditions: Working at higher dilutions can also disfavor the bimolecular Wurtz reaction.

  • Temperature Control: Maintaining a gentle reflux allows for a steady reaction rate without excessive heat that could promote side reactions.

Ring Stability and the Potential for Rearrangement

Cyclobutyl systems possess significant ring strain, which can provide a thermodynamic driving force for ring-opening reactions.[4][5] While cyclopropyl Grignard reagents are known to be configurationally stable under certain conditions, cyclobutyl systems, particularly those that can form stabilized open-chain radicals or anions, can be more prone to rearrangement.[7]

For 1,1-dimethylcyclobutylmagnesium bromide, the primary concern would be a β-scission of the cyclobutyl ring to form a more stable open-chain alkenyl Grignard reagent. However, the presence of the gem-dimethyl group is thought to add a degree of stability to the cyclobutane ring.[3] While no definitive studies on the rearrangement of this specific Grignard reagent were found, it is crucial to employ mild reaction conditions to minimize the likelihood of such pathways. Low temperatures during formation and subsequent reactions are advisable.

Potential Rearrangement 1,1-Dimethylcyclobutyl-\nmagnesium Bromide 1,1-Dimethylcyclobutyl- magnesium Bromide Open-Chain Grignard Open-Chain Grignard 1,1-Dimethylcyclobutyl-\nmagnesium Bromide->Open-Chain Grignard Ring Opening (β-scission)

Caption: Potential rearrangement pathway of the Grignard reagent.

Experimental Protocols

The following protocols are designed to be self-validating, with clear indicators of reaction initiation and progression. Strict adherence to anhydrous conditions is paramount for success.

Protocol 1: Preparation of 1,1-Dimethylcyclobutylmagnesium Bromide

This protocol details the in situ preparation of the Grignard reagent.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.

  • Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of 3-bromo-1,1-dimethylcyclobutane (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of the bromide solution to the stirred magnesium suspension.

  • Observation of Initiation: The reaction has initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining 3-bromo-1,1-dimethylcyclobutane solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, cloudy solution is the 1,1-dimethylcyclobutylmagnesium bromide reagent and should be used immediately in the subsequent reaction.

Grignard Preparation Workflow A Dry Glassware under Inert Gas B Add Mg Turnings and Iodine Crystal A->B C Add Anhydrous THF and ~10% Bromide Solution B->C D Initiate Reaction (Gentle Warming if Needed) C->D E Slow Dropwise Addition of Remaining Bromide Solution D->E F Maintain Gentle Reflux E->F G Stir for 1-2h After Addition F->G H Grignard Reagent Ready for Use G->H

Caption: Experimental workflow for Grignard reagent preparation.

Protocol 2: Reaction with an Electrophile (Example: Acetone)

This protocol details the reaction of the prepared Grignard reagent with acetone to form 2-(1,1-dimethylcyclobutyl)propan-2-ol.

Materials:

  • Solution of 1,1-dimethylcyclobutylmagnesium bromide in THF (from Protocol 1)

  • Anhydrous acetone

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Electrophile Addition: Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF. Cool the Grignard reagent solution to 0 °C using an ice bath. Add the acetone solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can then be purified by column chromatography or distillation.

Data Summary

The following table summarizes key parameters for the successful formation and reaction of 1,1-dimethylcyclobutylmagnesium bromide.

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Higher solvating power than diethyl ether, beneficial for less reactive halides.
Magnesium Activation Iodine crystalRemoves the passivating MgO layer, facilitating reaction initiation.
Initiation Temperature Room Temperature to Gentle WarmingProvides sufficient energy to overcome the activation barrier.
Reaction Temperature Gentle Reflux of THF (~66°C)Maintains a controlled reaction rate, minimizing side reactions.
Addition Time 30 - 60 minutesSlow addition minimizes Wurtz coupling.[8]
Post-Addition Stirring 1 - 2 hoursEnsures complete reaction of the magnesium.
Reaction with Electrophile 0 °C to Room TemperatureControls the exothermicity of the addition reaction.

Conclusion

The successful synthesis and utilization of 1,1-dimethylcyclobutylmagnesium bromide open a direct and efficient route to incorporating the valuable 1,1-dimethylcyclobutane moiety into complex molecules. By carefully controlling reaction conditions, particularly through the slow addition of the alkyl halide and the use of anhydrous solvents, the formation of this sterically hindered and strained Grignard reagent can be achieved in good yield. While the potential for rearrangement exists due to ring strain, adherence to mild thermal conditions throughout the process is key to mitigating this and other side reactions. The protocols and insights provided herein are intended to empower researchers to confidently employ this versatile building block in the pursuit of novel chemical entities for drug discovery and development.

References

  • Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285–2289. [Link]

  • Bickelhaupt, F. (1990). The Grignard Reagents. In Grignard Reagents (pp. 1-14). Springer, Berlin, Heidelberg.
  • Wessjohann, L. A., & Wild, H. (2003). Cyclobutane amino acids in the design of peptidomimetics, peptide-based enzyme inhibitors and foldamers. Current protein and peptide science, 4(4), 285-306.
  • Baeyer, A. (1885). Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]

  • Organic Syntheses. (1973). 1,1,3,3-Tetramethylbutyl isocyanide. Organic Syntheses, Coll. Vol. 5, p.976. [Link]

  • Wikipedia. (2023). Wurtz reaction. Retrieved from [Link]

  • Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of organic chemistry, 67(26), 9346-9353. [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2020). Selectivity of Grignard reagent formation–from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 5(4), 733-743.
  • Stepan, A. F., et al. (2012). The pursuit of metabolically stable inhibitors of β-secretase (BACE1): the impact of P2' cyclobutane derivatives. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Organic letters, 3(4), 605-606. [Link]

  • Hill, E. A., Harder, C. L., Wagner, R., Meh, D., & Bowman, R. P. (1986). Formation and rearrangement of the Grignard reagent from 2-phenylcyclobutylmethyl bromide. Journal of Organometallic Chemistry, 302(1), 5-17. [Link]

  • Master Organic Chemistry. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. Retrieved from [Link]

  • Hill, E. A., & Roberts, J. D. (1967). Small-ring compounds. XX. Rearrangement in the formation of cyclobutylcarbinylmagnesium bromide. Journal of the American Chemical Society, 89(8), 2047-2051.
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic reagents: a practical approach. Oxford University Press.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical reviews, 75(4), 521-546.

Sources

Application

Introduction: The Strategic Value of the gem-Dimethylcyclobutane Moiety

An Application Guide to the Nucleophilic Substitution Reactions of 3-Bromo-1,1-dimethylcyclobutane The gem-dimethylcyclobutane structural motif is a prevalent feature in a diverse array of natural products, including ter...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution Reactions of 3-Bromo-1,1-dimethylcyclobutane

The gem-dimethylcyclobutane structural motif is a prevalent feature in a diverse array of natural products, including terpenes like α-pinene and β-caryophyllene, and meroterpenoids with significant biological activity.[1][2] Its incorporation into molecular scaffolds can impart unique conformational constraints and metabolic stability, making it a highly sought-after component in modern drug discovery and synthetic chemistry.[3] 3-Bromo-1,1-dimethylcyclobutane serves as a versatile and pivotal precursor for accessing these complex architectures. As a secondary alkyl halide, its reactivity is nuanced, capable of proceeding through different mechanistic pathways depending on the chosen reaction conditions.

This application note provides a detailed exploration of the nucleophilic substitution reactions of 3-Bromo-1,1-dimethylcyclobutane. We will dissect the underlying mechanistic principles that govern its reactivity, offering field-proven insights to guide experimental design. This guide furnishes researchers, scientists, and drug development professionals with robust, step-by-step protocols for synthesizing key derivatives, thereby enabling the strategic functionalization of this important building block.

Part 1: Mechanistic Deep Dive - Navigating the SN1 and SN2 Pathways

The reactivity of 3-Bromo-1,1-dimethylcyclobutane is a classic case study in the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution.[4][5] The choice of nucleophile, solvent, and temperature dictates the predominant pathway, and a thorough understanding of these factors is critical for achieving the desired synthetic outcome.

The SN2 Pathway: Concerted Displacement

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4][6] For 3-Bromo-1,1-dimethylcyclobutane, the carbon bearing the bromine is secondary, a substrate class that is sensitive to steric hindrance. However, the gem-dimethyl group is located on the adjacent C1 carbon, leaving the backside of the C3-Br bond relatively accessible to incoming nucleophiles.

Factors Favoring the SN2 Reaction:

  • Nucleophile: Strong, non-basic nucleophiles such as azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) are ideal.[7][8]

  • Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred. These solvents solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile "bare," significantly enhancing its reactivity.[7][8]

  • Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[9][10]

Caption: General SN2 mechanism for 3-Bromo-1,1-dimethylcyclobutane.

The SN1 Pathway: The Carbocation Intermediate

The SN1 mechanism is a stepwise process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a secondary cyclobutyl carbocation intermediate.[4][11] This planar intermediate is then rapidly attacked by the nucleophile from either face.

Factors Favoring the SN1 Reaction:

  • Nucleophile: Weak nucleophiles, which are often the solvent molecules themselves (a process known as solvolysis), favor this pathway.[9][12][13] Examples include water (H₂O) and alcohols (ROH).

  • Solvent: Polar protic solvents, such as ethanol, methanol, and water, are essential. They stabilize the carbocation intermediate and the departing bromide ion through hydrogen bonding, lowering the activation energy for the first step.[7][8][14]

  • Substrate: While secondary halides are less prone to SN1 reactions than tertiary ones, the use of appropriate solvents can effectively promote this pathway.[6][11]

It is crucial to recognize that E1 elimination is a common competing side reaction in SN1 conditions, as the carbocation intermediate can also lose a proton to form an alkene.

Caption: General SN1 mechanism showing the carbocation intermediate.

Part 2: Experimental Protocols & Application Data

The following protocols provide validated, step-by-step methodologies for the synthesis of key derivatives of 3-Bromo-1,1-dimethylcyclobutane. Each protocol is designed as a self-validating system, incorporating in-process controls and characterization endpoints.

Protocol 1: SN2 Synthesis of 3-Azido-1,1-dimethylcyclobutane

This protocol leverages the high nucleophilicity of the azide ion in a polar aprotic solvent to favor a clean SN2 reaction.[15] Alkyl azides are versatile intermediates, readily converted to amines via reduction or used in "click" chemistry cycloaddition reactions.[16]

Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-1,1-dimethylcyclobutane (1.0 eq., e.g., 5.0 g) and anhydrous dimethylformamide (DMF, 40 mL).

  • Reaction Initiation: Add sodium azide (NaN₃, 1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[15]

  • Thermal Conditions: Heat the reaction mixture to 70°C and stir vigorously for 18-24 hours.

  • In-Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will have a different Rf value than the starting material.

  • Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the presence of the azide group (~2100 cm⁻¹) and the absence of the starting bromide.

Protocol 2: SN2 Synthesis of 1,1-Dimethylcyclobutane-3-carbonitrile

This procedure demonstrates the formation of a new carbon-carbon bond using cyanide as a nucleophile, a critical transformation for extending carbon chains.[17]

Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, add 3-Bromo-1,1-dimethylcyclobutane (1.0 eq., e.g., 5.0 g) and a solution of sodium cyanide (NaCN, 1.3 eq.) in ethanol (50 mL). Caution: Cyanide salts are extremely toxic. All operations must be performed in a certified chemical fume hood.[17][18] The use of an ethanolic solvent is common, but an anhydrous polar aprotic solvent like DMSO can increase the rate and yield.[17]

  • Thermal Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 12-16 hours.

  • In-Process Control: Monitor the reaction via TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture to remove any inorganic salts.

  • Solvent Removal & Extraction: Remove the bulk of the ethanol under reduced pressure. To the residue, add 50 mL of water and extract with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification & Validation: Filter and concentrate the solution to obtain the crude nitrile. Purify by vacuum distillation or column chromatography. Confirm the product's identity via FT-IR (C≡N stretch ~2250 cm⁻¹) and NMR spectroscopy.

Protocol 3: SN1 Solvolysis to Synthesize 3-Ethoxy-1,1-dimethylcyclobutane

This protocol is designed to favor the SN1 pathway by using the solvent, ethanol, as a weak nucleophile.[13] This method is illustrative of solvolysis reactions where the solvent participates directly in the substitution.

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar and reflux condenser, dissolve 3-Bromo-1,1-dimethylcyclobutane (1.0 eq., e.g., 3.0 g) in absolute ethanol (30 mL).

  • Reaction Initiation: Add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃, 1.5 eq.), to neutralize the HBr generated during the reaction.

  • Thermal Conditions: Heat the solution to reflux and maintain for 24-48 hours. The reaction is typically slower than SN2 reactions.

  • In-Process Control: Monitor the formation of the product and the disappearance of the starting material using GC-MS. This is also essential for identifying any E1 elimination byproducts (e.g., 3,3-dimethylcyclobut-1-ene).

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the organic products with diethyl ether (2 x 30 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (30 mL), dry over anhydrous MgSO₄, filter, and carefully evaporate the solvent.

  • Purification & Validation: Purify the resulting crude ether by fractional distillation. Analyze the product by GC-MS to determine the ratio of substitution to elimination products and confirm its structure by ¹H and ¹³C NMR.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Combine Substrate, Nucleophile & Solvent heating Heat to Target Temperature reagents->heating tlc Monitor via TLC/GC-MS heating->tlc quench Quench Reaction (e.g., add water) tlc->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Column Chromatography or Distillation concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: A generalized workflow for nucleophilic substitution reactions.

Comparative Data Summary

The choice of reagents and conditions critically determines the reaction outcome. The table below summarizes the key parameters for the protocols described.

FeatureProtocol 1: Azide SubstitutionProtocol 2: Cyanide SubstitutionProtocol 3: Ethanolysis
Reaction Type SN2SN2SN1 (with E1 competition)
Nucleophile Sodium Azide (NaN₃) - StrongSodium Cyanide (NaCN) - StrongEthanol (EtOH) - Weak
Solvent DMF (Polar Aprotic)Ethanol or DMSO (Polar Aprotic pref.)Ethanol (Polar Protic)
Typical Conditions 70°C, 18-24 hReflux, 12-16 hReflux, 24-48 h
Major Product 3-Azido-1,1-dimethylcyclobutane1,1-Dimethylcyclobutane-3-carbonitrile3-Ethoxy-1,1-dimethylcyclobutane
Key Mechanistic Insight Favored by strong Nu⁻ and polar aprotic solvent to maximize nucleophile reactivity.C-C bond formation via a strong nucleophile. Solvent choice is key to minimize side reactions.Solvolysis driven by a polar protic solvent that stabilizes the carbocation intermediate.

Conclusion

3-Bromo-1,1-dimethylcyclobutane is a powerful synthetic intermediate whose reactivity can be precisely controlled to favor either SN1 or SN2 pathways. By carefully selecting the nucleophile and solvent system, researchers can efficiently synthesize a wide range of functionalized gem-dimethylcyclobutane derivatives. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of this versatile building block in complex molecule synthesis, aiding in the advancement of chemical research and drug development programs.

References

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(10), 1383-1393. [Link]

  • Zhang, Z., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed Central. [Link]

  • Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Anonymous. (2024). Solved The reaction between (3R)-1,1-dimethyl | Chegg.com. Chegg. [Link]

  • Anonymous. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • Anonymous. (n.d.). Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... - Pearson. Pearson. [Link]

  • Anonymous. (n.d.). Experiment 7 — Nucleophilic Substitution. University of Massachusetts. [Link]

  • Anonymous. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. St. Catherine University. [Link]

  • Anonymous. (2025). SN1 & SN2 (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

  • Soderberg, T. (2025). 11.6: Predicting SN1 vs. SN2 mechanisms. Chemistry LibreTexts. [Link]

  • Anonymous. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... - Pearson. Pearson. [Link]

  • Anonymous. (n.d.). Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

  • Anonymous. (2021). Nucleophilic Substitution Experiment S21. YouTube. [Link]

  • Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. [Link]

  • Anonymous. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]

  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. [Link]

  • Anonymous. (n.d.). Propose a mechanism for the substitution reaction of (1S, 3R)-l-bromo-l, 3-dimethylcyclohexane in ethanol. Homework.Study.com. [Link]

  • Anonymous. (2024). The reaction between (3R)-1,1-dimethyl 3-bromocyclohexane and sodium azide (NaN3) is. Chegg. [Link]

  • Anonymous. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. PubChem. [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • Anonymous. (2020). Solved 3. Consider the solvolysis reaction of (1S | Chegg.com. Chegg. [Link]

  • Anonymous. (2025). Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. ResearchGate. [Link]

  • Anonymous. (2015). Nucleophilic substitution reactions with cyanide. YouTube. [Link]

  • Prof. Gerald Dyker's Insights & Essentials. (2024). Caution! Sodium Azide: Chemistry Made Simple 19. YouTube. [Link]

  • Anonymous. (2021). Solved 4. Which one of the following bromoalkanes reacts the | Chegg.com. Chegg. [Link]

Sources

Method

Application Notes and Protocols for 3-Bromo-1,1-dimethylcyclobutane in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Incorporation of the 1,1-Dimethylcyclobutane Moiety In the landscape of modern medicinal chemistry, the pursuit of drug candid...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of the 1,1-Dimethylcyclobutane Moiety

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic use of specific structural motifs can significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The 1,1-dimethylcyclobutane unit has emerged as a valuable bioisostere for commonly employed groups like gem-dimethyl and tert-butyl functionalities. Its incorporation can offer several advantages, including enhanced metabolic stability, modulation of lipophilicity, and the introduction of a three-dimensional architecture, which can improve target engagement.[1] 3-Bromo-1,1-dimethylcyclobutane serves as a key synthetic building block, providing a reactive handle for the introduction of this beneficial motif into a diverse range of molecular scaffolds.

This technical guide provides a comprehensive overview of the applications of 3-Bromo-1,1-dimethylcyclobutane in medicinal chemistry, with a focus on its role in the synthesis of therapeutic agents. Detailed experimental protocols for key transformations are provided, along with insights into the rationale behind experimental design.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for any reagent is a prerequisite for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₆H₁₁Br[2]
Molecular Weight 163.06 g/mol [2]
Appearance LiquidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich
CAS Number 4237-75-6[2]
Predicted XlogP 2.7[2]

Safety and Handling:

3-Bromo-1,1-dimethylcyclobutane is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation.[2]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing mist, vapors, or spray.

  • Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) before use and handle this reagent in a fume hood with appropriate personal protective equipment (PPE).

Application in the Synthesis of CXCR2 Antagonists

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a crucial role in the recruitment of neutrophils to sites of inflammation. Antagonists of CXCR2 are of significant interest for the treatment of a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers. The 1,1-dimethylcyclobutane motif has been incorporated into potent CXCR2 antagonists to enhance their drug-like properties.

While specific, detailed public-domain protocols for the synthesis of marketed drugs are often limited, patent literature provides valuable insights into the synthetic routes employed in drug discovery. The following sections outline plausible synthetic strategies for key intermediates used in the synthesis of CXCR2 antagonists, based on established chemical principles and analogous reactions found in the literature.

Synthesis of the Key Intermediate: 3-(1,1-Dimethylcyclobutyl)aniline

A common strategy for incorporating the 1,1-dimethylcyclobutyl moiety into a pharmacophore is through the synthesis of 3-(1,1-dimethylcyclobutyl)aniline. This intermediate can then be further elaborated to the final drug candidate. Two primary synthetic approaches for this intermediate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Synthesis of 3-(1,1-Dimethylcyclobutyl)aniline via Suzuki-Miyaura Coupling

This protocol outlines a two-step process starting with the formation of a cyclobutylboronic ester from 3-Bromo-1,1-dimethylcyclobutane, followed by a Suzuki-Miyaura coupling with 3-bromoaniline.

Step 1: Synthesis of 2-(1,1-Dimethylcyclobut-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is essential for the borylation reaction, facilitating the oxidative addition to the C-Br bond.

  • Base: A base, such as potassium acetate, is required to facilitate the transmetalation step in the catalytic cycle.

  • Solvent: A non-polar aprotic solvent like 1,4-dioxane is commonly used to ensure the solubility of the reactants and catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere using argon or nitrogen is critical.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-1,1-dimethylcyclobutane (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling with 3-Bromoaniline

Causality of Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki-Miyaura couplings.

  • Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is crucial for the activation of the boronic ester for transmetalation.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.

  • Degassing: Removing dissolved oxygen from the solvents by sparging with an inert gas is essential to prevent catalyst oxidation.

Materials:

  • 2-(1,1-Dimethylcyclobut-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Step 1)

  • 3-Bromoaniline

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene or 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add the cyclobutylboronic ester (1.0 eq), 3-bromoaniline (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(1,1-dimethylcyclobutyl)aniline.

Protocol 2: Synthesis of 3-(1,1-Dimethylcyclobutyl)aniline via Buchwald-Hartwig Amination

This protocol describes a direct coupling of 3-Bromo-1,1-dimethylcyclobutane with an aniline derivative. As the direct amination of secondary alkyl bromides can be challenging, a common strategy is to use a protected aniline equivalent, such as 3-bromo-N-(diphenylmethylene)aniline, followed by deprotection.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor and ligand is critical for the successful amination of a secondary alkyl bromide. Bulky, electron-rich phosphine ligands, such as Cy₂t-BuP, are often required to promote the reaction and prevent side reactions.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine or imine, facilitating the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or THF are typically used.

  • Inert Atmosphere: Strict exclusion of air and moisture is crucial for the stability and activity of the catalytic system.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Benzophenone imine (as an ammonia surrogate) or a suitable aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Di-tert-butyl(dicyclohexyl)phosphine (Cy₂t-BuP) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precursor (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for a few minutes to form the active catalyst.

  • Add the amine or imine (1.2 eq) and the base (1.4 eq).

  • Finally, add 3-Bromo-1,1-dimethylcyclobutane (1.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and, if necessary, purify by column chromatography.

  • If a protected amine was used, the product will require a subsequent deprotection step (e.g., acid hydrolysis for a benzophenone imine) to yield 3-(1,1-dimethylcyclobutyl)aniline.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine 3-Bromo-1,1-dimethylcyclobutane, B₂pin₂, KOAc, and Pd(dppf)Cl₂ in a Schlenk flask inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvent Add Anhydrous Dioxane inert->solvent reaction1 Heat to 80-90 °C (12-16 hours) solvent->reaction1 workup1 Workup: Cool, Dilute, Filter reaction1->workup1 purify1 Purify by Column Chromatography to obtain Boronic Ester workup1->purify1 reagents2 Combine Boronic Ester, 3-Bromoaniline, Base, and Pd(PPh₃)₄ purify1->reagents2 Step 2 inert2 Establish Inert Atmosphere reagents2->inert2 solvent2 Add Degassed Toluene/Water inert2->solvent2 reaction2 Heat to 90-110 °C (8-12 hours) solvent2->reaction2 workup2 Workup: Cool, Dilute, Wash reaction2->workup2 purify2 Purify by Column Chromatography to obtain 3-(1,1-Dimethylcyclobutyl)aniline workup2->purify2

Caption: Workflow for the two-step synthesis of 3-(1,1-dimethylcyclobutyl)aniline via Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_RBr L₂Pd(II)(R)(Br) OxAdd->PdII_RBr Ligand_Exch Ligand Exchange PdII_RBr->Ligand_Exch + H₂NR' - HBr PdII_RNHR L₂Pd(II)(R)(NHR') Ligand_Exch->PdII_RNHR Red_Elim Reductive Elimination PdII_RNHR->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R-NHR' Red_Elim->Product Reactants R-Br + H₂NR' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

3-Bromo-1,1-dimethylcyclobutane is a valuable and versatile building block for the introduction of the 1,1-dimethylcyclobutane motif in medicinal chemistry. Its application, particularly in the synthesis of CXCR2 antagonists, highlights the strategic advantage of this moiety in optimizing the properties of drug candidates. The protocols outlined in this guide, based on robust and well-established synthetic methodologies, provide a practical framework for researchers to utilize this reagent in their drug discovery programs. As the demand for novel therapeutics with improved ADMET profiles continues to grow, the strategic use of building blocks like 3-Bromo-1,1-dimethylcyclobutane will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

  • Antagonistic activity of synthesized compounds against CXCR2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CN102180800A - Synthesis method of aniline compound - Google Patents. (n.d.).
  • Dodds, D. L., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642-649. [Link]

  • EP1575898B1 - Process for the preparation of substituted halogenated aniline - Google Patents. (n.d.).
  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Marcoux, J. F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568-1569. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15867660, 3-Bromo-1,1-dimethylcyclobutane. Retrieved January 17, 2026, from [Link].

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4561-4564. [Link]

  • Willems, P. H. G. M., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(20), 1645-1658. [Link]

  • WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents. (n.d.).

Sources

Application

Synthesis of Novel Compounds Using 3-Bromo-1,1-dimethylcyclobutane: Application Notes and Protocols

Introduction: The Value of the 1,1-Dimethylcyclobutane Motif in Modern Chemistry In the landscape of contemporary drug discovery and materials science, there is a pronounced shift away from flat, aromatic structures towa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 1,1-Dimethylcyclobutane Motif in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, there is a pronounced shift away from flat, aromatic structures towards three-dimensional, C(sp³)-rich molecular architectures. This "escape from planarity" is driven by the need to access novel chemical space and improve physicochemical properties such as solubility and metabolic stability.[1][2] The 1,1-dimethylcyclobutane moiety has emerged as a particularly valuable building block in this context. Its rigid, strained four-membered ring presents well-defined exit vectors for substituents, while the gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and improve lipophilicity.

3-Bromo-1,1-dimethylcyclobutane is a versatile and accessible starting material for introducing this desirable scaffold. As a secondary alkyl bromide, its reactivity is a nuanced balance between substitution and elimination pathways, offering a rich platform for synthetic exploration. This guide provides an in-depth examination of its utility, presenting detailed protocols and the mechanistic rationale behind key transformations for researchers, scientists, and drug development professionals.

Properties and Reactivity of 3-Bromo-1,1-dimethylcyclobutane

3-Bromo-1,1-dimethylcyclobutane (CAS: 4237-75-6) is a secondary alkyl halide.[3] Its reactivity is governed by the C-Br bond, which is susceptible to cleavage in the presence of nucleophiles, bases, and transition metal catalysts. Key considerations for its use in synthesis include:

  • Steric Hindrance: The cyclobutane ring and gem-dimethyl groups provide moderate steric bulk around the reaction center, influencing the feasibility of certain transformations.

  • Ring Strain: The inherent strain of the cyclobutane ring can influence reaction rates and pathways.

  • Competing Pathways: Nucleophilic substitution (both SN1 and SN2) and base-induced elimination (E1 and E2) are competing reaction pathways.[4] The choice of reagents, solvent, and temperature is critical to selectively favor the desired outcome.

Safety and Handling

3-Bromo-1,1-dimethylcyclobutane is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 1: Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for functionalizing 3-Bromo-1,1-dimethylcyclobutane, enabling the introduction of a wide array of heteroatom-containing functional groups.

Mechanistic Considerations: Sₙ2 vs. Sₙ1 and Competing E2/E1 Pathways

The outcome of a substitution reaction with a secondary alkyl halide is highly dependent on the reaction conditions.

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). This pathway proceeds in a single step with inversion of stereochemistry.[4]

  • Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water, acetic acid) that can stabilize the intermediate secondary carbocation. This pathway leads to a mixture of stereoisomers.[5][6]

  • E2 Pathway: A significant competing reaction, especially with strong, bulky bases (e.g., potassium tert-butoxide). It is a concerted process favored by anti-periplanar alignment of a β-hydrogen and the bromine leaving group.[7]

  • E1 Pathway: Competes with the Sₙ1 reaction, proceeding through the same carbocation intermediate. It is favored by high temperatures and non-nucleophilic bases.

G cluster_0 Reaction Pathways Start 3-Bromo-1,1-dimethylcyclobutane SN2 Sₙ2 Product (Inversion) Start->SN2 Strong Nucleophile Polar Aprotic Solvent Carbocation Secondary Carbocation Intermediate Start->Carbocation Weak Nucleophile Polar Protic Solvent E2 E2 Product (Alkene) Start->E2 Strong, Bulky Base SN1 Sₙ1 Product (Racemization) Carbocation->SN1 Nucleophilic Attack E1 E1 Product (Alkene) Carbocation->E1 Deprotonation (Weak Base)

Caption: Competing reaction pathways for 3-Bromo-1,1-dimethylcyclobutane.

Protocol 1.1: Sₙ2 Azidation for Synthesis of 3-Azido-1,1-dimethylcyclobutane

This protocol exemplifies a classic Sₙ2 reaction, utilizing a strong nucleophile (azide) in a polar aprotic solvent to minimize elimination and Sₙ1 pathways.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Substrate Addition: Add 3-Bromo-1,1-dimethylcyclobutane (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-azido-1,1-dimethylcyclobutane.

Expected Outcome: This protocol should favor the Sₙ2 product with minimal formation of the elimination byproduct, 3,3-dimethylcyclobutene.

ParameterConditionRationale
Nucleophile Sodium Azide (NaN₃)Strong, non-basic nucleophile that favors Sₙ2 over E2.
Solvent DMF (Polar Aprotic)Solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity. Disfavors carbocation formation for Sₙ1/E1.
Temperature 70-80 °CProvides sufficient energy for the reaction while minimizing thermal decomposition of the azide and side reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, transforming 3-Bromo-1,1-dimethylcyclobutane into more complex structures.[8] The primary challenge with secondary alkyl halides is the competing β-hydride elimination from the alkylpalladium(II) intermediate.[9] Careful selection of the catalyst, ligands, and base is paramount to success.[10][11]

Catalytic Cycle and the Challenge of β-Hydride Elimination

The general catalytic cycle involves oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][12] For 3-Bromo-1,1-dimethylcyclobutane, the intermediate alkylpalladium complex can undergo β-hydride elimination to form an alkene byproduct, which is a major competing pathway. The use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the desired cross-coupling product.

G Pd(0)L2 Pd(0)L2 Ox_Add R-Pd(II)(Br)L2 Pd(0)L2->Ox_Add Oxidative Addition (R-Br) Transmetal R-Pd(II)-R'L2 Ox_Add->Transmetal Transmetalation (R'-M) Beta_Elim Alkene + H-Pd(II)BrL2 Ox_Add->Beta_Elim β-Hydride Elimination (Side Reaction) Red_Elim R-R' Transmetal->Red_Elim Reductive Elimination Red_Elim->Pd(0)L2 Catalyst Regeneration

Caption: General Pd-catalyzed cross-coupling cycle and competing β-hydride elimination.

Protocol 2.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of 3-Bromo-1,1-dimethylcyclobutane with an arylboronic acid to form a C(sp³)-C(sp²) bond, a common objective in medicinal chemistry.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, the arylboronic acid, and K₃PO₄ under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent/Reagent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water). Stir the mixture for 15 minutes.

  • Substrate Addition: Add 3-Bromo-1,1-dimethylcyclobutane (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-1,1-dimethylcyclobutane.

Expected Outcome: The use of a bulky, electron-rich Buchwald-type ligand like SPhos is crucial for promoting the reductive elimination step over β-hydride elimination, leading to good yields of the cross-coupled product.

ComponentExampleRole
Catalyst Precursor Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand SPhosBulky, electron-rich phosphine that stabilizes the Pd center and promotes reductive elimination.
Base K₃PO₄Activates the boronic acid for transmetalation.
Solvent System Toluene/WaterBiphasic system common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Section 3: Advanced Applications in Spirocycle Synthesis

The 1,1-disubstituted nature of the cyclobutane core makes 3-Bromo-1,1-dimethylcyclobutane an attractive precursor for constructing spirocyclic systems, which are highly sought-after motifs in drug design due to their conformational rigidity.[13]

Conceptual Application 3.1: Synthesis of Spiro[3.n]alkanes via Annulation

While direct annulation using 3-Bromo-1,1-dimethylcyclobutane can be challenging, it can be converted into more reactive intermediates suitable for cyclization reactions. For example, it can be used to synthesize an alkynylcyclobutanol, a versatile partner in transition metal-catalyzed annulation reactions.[14]

Workflow Overview:

  • Functionalization: Convert 3-Bromo-1,1-dimethylcyclobutane to a Grignard reagent or an organolithium species.

  • Addition: React the organometallic intermediate with a suitable electrophile, such as a protected propargyl aldehyde, to form an alkynylcyclobutanol.

  • Annulation: Subject the resulting alkynylcyclobutanol to a Rh(III)-catalyzed [3+2] or [4+1] annulation with a suitable coupling partner (e.g., quinoxalines, N-aryloxyacetamides) to construct the spirocyclic framework.[14]

G Start 3-Bromo-1,1- dimethylcyclobutane Grignard Cyclobutyl Grignard Reagent Start->Grignard 1. Mg⁰ Alkynol 1-Alkynyl- cyclobutanol Intermediate Grignard->Alkynol 2. Propargyl Aldehyde Spirocycle Spiro[3.n]alkane Product Alkynol->Spirocycle 3. Rh(III) Catalyst, Coupling Partner

Caption: Conceptual workflow for the synthesis of spirocycles.

This strategy demonstrates how 3-Bromo-1,1-dimethylcyclobutane can serve as a foundational building block for accessing complex, three-dimensional scaffolds through a multi-step synthetic sequence.

Conclusion

3-Bromo-1,1-dimethylcyclobutane is a valuable and versatile reagent for incorporating the C(sp³)-rich 1,1-dimethylcyclobutane motif into novel compounds. A thorough understanding of its reactivity, particularly the competition between substitution and elimination, is essential for its effective use. By carefully selecting reaction conditions, researchers can leverage this building block in nucleophilic substitutions to introduce heteroatoms and in advanced palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Furthermore, its role as a precursor to more complex intermediates opens the door to the synthesis of highly desirable spirocyclic and other rigid scaffolds relevant to drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust starting point for scientists aiming to explore the rich synthetic potential of this compound.

References

  • Thieme E-Books. Product Class 3: Cyclobutanes. Available from: [Link]

  • National Institutes of Health (NIH). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • EurekAlert!. New method for bicyclo[1.1.1]pentane ketones synthesis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Available from: [Link]

  • Macmillan Group, Princeton University. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Available from: [Link]

  • ResearchGate. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. Available from: [Link]

  • ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. Available from: [Link]

  • ResearchGate. The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available from: [Link]

  • PubChem. 3-Bromo-1,1-dimethylcyclobutane. Available from: [Link]

  • Pearson. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol.... Available from: [Link]

  • Quora. What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism?. Available from: [Link]

  • Chemistry Stack Exchange. Elimination reaction of 1-bromo-2-phenylcyclopentane. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-1,1-dimethylcyclobutane

Introduction: Navigating the Challenges of Sterically Hindered sp³-Coupling Partners The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered sp³-Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While the coupling of sp²-hybridized partners, such as aryl and vinyl halides, is well-established, the use of sp³-hybridized alkyl halides, particularly sterically encumbered secondary systems, presents a formidable challenge.[3][4] These substrates are prone to slow oxidative addition and competing β-hydride elimination pathways, often leading to diminished yields and the formation of undesired byproducts.

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-1,1-dimethylcyclobutane, a sterically demanding secondary alkyl bromide. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to incorporate this unique cyclobutyl motif into complex molecules. We will delve into the mechanistic nuances of this challenging transformation and provide a detailed, field-proven experimental protocol.

Mechanistic Considerations: Taming Steric Hindrance and Promoting Reductive Elimination

The success of a Suzuki-Miyaura coupling involving a secondary alkyl bromide hinges on overcoming two primary mechanistic hurdles: facilitating the oxidative addition of the C(sp³)-Br bond to the palladium or nickel catalyst and preventing β-hydride elimination from the resulting alkylmetal intermediate.

The choice of catalyst is paramount. Systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have proven effective in promoting the oxidative addition of alkyl halides.[2] These ligands stabilize the low-valent metal center and increase its electron density, thereby facilitating its insertion into the carbon-bromine bond.

Once the alkylmetal intermediate is formed, the key to a successful outcome is to ensure that the rate of transmetalation with the organoboron species and subsequent reductive elimination is significantly faster than the rate of β-hydride elimination. The steric bulk of the 1,1-dimethylcyclobutyl group itself helps to disfavor the formation of the planar transition state required for syn-β-hydride elimination. Furthermore, the selection of an appropriate base and solvent system is critical to activate the boronic acid for efficient transmetalation.[2]

Catalytic Cycle for the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst R-Pd(II)-X(L2) Alkyl-Pd(II)-Halide Intermediate Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition Oxidative_Addition R-X (3-Bromo-1,1-dimethylcyclobutane) R-Pd(II)-Ar(L2) Alkyl-Aryl-Pd(II) Intermediate R-Pd(II)-X(L2)->R-Pd(II)-Ar(L2) Transmetalation Transmetalation Ar-B(OR)2 / Base R-Pd(II)-Ar(L2)->Pd(0)L2 Product R-Ar (Product) R-Pd(II)-Ar(L2)->Product Reductive_Elimination Reductive Elimination

Figure 1: A simplified representation of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Recommended Experimental Protocol

This protocol is adapted from methodologies developed for the Suzuki coupling of unactivated secondary alkyl halides and is optimized for the specific challenges presented by 3-Bromo-1,1-dimethylcyclobutane.[5][6][7] Both palladium and nickel-based catalyst systems have shown efficacy for such transformations. We present a robust palladium-catalyzed procedure here, with notes on a potential nickel-based alternative.

Materials and Reagents
ReagentPuritySupplierNotes
3-Bromo-1,1-dimethylcyclobutane>97%Commercial
Arylboronic Acid>98%CommercialSelect as per desired product.
Palladium(II) Acetate (Pd(OAc)₂)>98%CommercialStore under inert atmosphere.
Tricyclohexylphosphine (PCy₃)>97%CommercialAir-sensitive; handle under inert gas.
Potassium Phosphate, tribasic (K₃PO₄)>98%CommercialAnhydrous is preferred. Can be dried in an oven at >150 °C for several hours before use.
1,4-DioxaneAnhydrousCommercialUse a freshly opened bottle or distill from a suitable drying agent.
WaterDeionizedIn-houseDegas before use by sparging with an inert gas for 20-30 minutes.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for transfer of anhydrous and degassed solvents

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

    • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Add the arylboronic acid (1.5 mmol, 1.5 equiv.) and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • Finally, add 3-Bromo-1,1-dimethylcyclobutane (1.0 mmol, 1.0 equiv.) under a positive flow of inert gas.

  • Solvent Addition:

    • To the flask, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (0.5 mL) via syringe. The addition of water is crucial for the formation of the active boronate species.[6]

  • Reaction Execution:

    • The reaction mixture is stirred at room temperature for 15 minutes to allow for catalyst pre-formation.

    • The flask is then placed in a preheated oil bath at 80 °C.

    • The reaction is stirred vigorously at this temperature for 12-24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting bromide), the flask is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

    • The layers are separated in a separatory funnel.

    • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

    • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental Workflow Diagram

Figure 2: General workflow for the Suzuki-Miyaura coupling of 3-Bromo-1,1-dimethylcyclobutane.

Alternative Nickel-Catalyzed Protocol

For certain substrates, a nickel-based catalyst system may offer advantages. Based on the work of Fu and colleagues, a promising alternative involves the use of a nickel catalyst with a diamine ligand.[5][7]

  • Catalyst: NiCl₂ glyme (5 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv.)

  • Solvent: Dioxane or THF

  • Temperature: Room temperature to 60 °C

This system has been shown to be effective for the coupling of secondary alkyl bromides and may be a valuable alternative to explore for the coupling of 3-Bromo-1,1-dimethylcyclobutane.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst. Ensure that the reagents and solvents are of high purity and anhydrous, as water content can affect the catalyst activity.

  • Side Product Formation: The primary side product is often the result of β-hydride elimination. If significant amounts of elimination products are observed, consider lowering the reaction temperature or screening different ligands.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition under the reaction conditions. Using a slight excess of the boronic acid (1.5 equiv.) is recommended.

Conclusion

The Suzuki-Miyaura coupling of the sterically hindered 3-Bromo-1,1-dimethylcyclobutane is a challenging yet achievable transformation. By carefully selecting the catalyst system, base, and reaction conditions, researchers can successfully incorporate this valuable structural motif into a wide range of molecules. The detailed protocol provided in this application note serves as a robust starting point for further optimization and application in drug discovery and materials science.

References

  • Zhou, J., & Fu, G. C. (2004). Suzuki cross-couplings of unactivated secondary alkyl bromides and iodides. Journal of the American Chemical Society, 126(5), 1340–1341. [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. [Link]

  • Wikipedia contributors. (2024, January 12). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Request PDF. (n.d.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

  • Lu, Z., & Fu, G. C. (2010). Alkyl−Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 49(37), 6676-6678. [Link]

  • Lu, Z., & Fu, G. C. (2010). Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

Sources

Application

The Strategic Role of 3-Bromo-1,1-dimethylcyclobutane in the Synthesis of Advanced Agrochemicals

Introduction: The Cyclobutane Moiety as a Privileged Scaffold in Agrochemical Design In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds that impart desirable phys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Moiety as a Privileged Scaffold in Agrochemical Design

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds that impart desirable physicochemical and biological properties is paramount. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a "privileged" structural motif in medicinal and agricultural chemistry. Its rigid, three-dimensional nature allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The gem-dimethyl substitution on the cyclobutane ring further introduces conformational constraints and lipophilicity, which can significantly influence a molecule's metabolic stability and bioavailability. This application note delves into the synthetic utility of 3-Bromo-1,1-dimethylcyclobutane as a key building block in the synthesis of advanced agrochemicals, with a particular focus on a promising class of fungicides: cyclobutane carboxamides.

The Significance of 3-Bromo-1,1-dimethylcyclobutane

3-Bromo-1,1-dimethylcyclobutane is a versatile synthetic intermediate that provides a direct entry into the coveted 1,1-dimethylcyclobutane core. The bromine atom at the 3-position serves as a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a candidate agrochemical's properties.

Application in Fungicide Synthesis: Cyclobutane Carboxamides as Scytalone Dehydratase Inhibitors

A notable application of the 1,1-dimethylcyclobutane scaffold is in the development of fungicides that target the melanin biosynthesis pathway in pathogenic fungi. Specifically, cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase, a key enzyme in the fungal melanin production process.[1] Fungal melanin is a crucial virulence factor, protecting the fungus from host defense mechanisms and environmental stresses. By inhibiting its production, these fungicides effectively curb the pathogen's ability to infect and colonize the host plant.

The gem-dimethyl group on the cyclobutane ring has been found to be optimal for interaction with the enzyme's active site, contributing to the high potency of these inhibitors.[1]

Proposed Synthetic Pathway to a Cyclobutane Carboxamide Fungicide

The following section outlines a detailed, albeit proposed, synthetic route to a representative cyclobutane carboxamide fungicide, N-(2,4-dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide, starting from 3-Bromo-1,1-dimethylcyclobutane. This pathway is based on well-established synthetic methodologies for Grignard reagent formation, carboxylation, and amide bond formation.

Synthetic_Pathway A 3-Bromo-1,1-dimethylcyclobutane B 3,3-Dimethylcyclobutylmagnesium bromide (Grignard Reagent) A->B  Mg, THF   C Magnesium 3,3-dimethylcyclobutane-1-carboxylate B->C  1. CO2 (s) 2. H3O+ workup   D 3,3-Dimethylcyclobutane-1-carboxylic acid C->D  Acidification   E N-(2,4-Dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide D->E  2,4-Dichloroaniline, EDC, HOBt, DIPEA, DCM  

Caption: Proposed synthetic pathway from 3-Bromo-1,1-dimethylcyclobutane to a target cyclobutane carboxamide fungicide.

Experimental Protocols

Part 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic acid

This protocol describes the conversion of 3-Bromo-1,1-dimethylcyclobutane to 3,3-Dimethylcyclobutane-1-carboxylic acid via a Grignard reaction followed by carboxylation.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
3-Bromo-1,1-dimethylcyclobutaneReagent grade, >98%
Magnesium turningsHigh purity
IodineCrystal
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalent
Carbon dioxide (solid)Dry ice
Diethyl etherAnhydrous
Hydrochloric acid (HCl)1 M aqueous solution
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO4)
Three-neck round-bottom flask250 mL
Reflux condenser
Addition funnel
Magnetic stirrer with heating mantle
Inert gas supply (Nitrogen or Argon)

Protocol:

  • Grignard Reagent Formation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a stream of inert gas.

    • To the cooled flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Gently heat the flask with a heat gun under vacuum and then backfill with inert gas.

    • Add anhydrous THF (50 mL) to the flask.

    • Dissolve 3-Bromo-1,1-dimethylcyclobutane (1.0 eq) in anhydrous THF (20 mL) and add it to the addition funnel.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Carboxylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Carefully add crushed dry ice (excess, ~5 eq) to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 3,3-Dimethylcyclobutane-1-carboxylic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of N-(2,4-Dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide

This protocol details the amide coupling of 3,3-Dimethylcyclobutane-1-carboxylic acid with 2,4-dichloroaniline.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
3,3-Dimethylcyclobutane-1-carboxylic acidAs synthesized in Part 1
2,4-DichloroanilineReagent grade, >98%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Reagent grade
1-Hydroxybenzotriazole (HOBt)Reagent grade
N,N-Diisopropylethylamine (DIPEA)Reagent grade
Dichloromethane (DCM)Anhydrous
Round-bottom flask100 mL
Magnetic stirrer
Standard laboratory glassware

Protocol:

  • Amide Coupling Reaction:

    • To a 100 mL round-bottom flask, add 3,3-Dimethylcyclobutane-1-carboxylic acid (1.0 eq), 2,4-dichloroaniline (1.05 eq), EDC (1.2 eq), and HOBt (0.1 eq).

    • Dissolve the solids in anhydrous DCM (50 mL).

    • Add DIPEA (2.5 eq) to the mixture and stir at room temperature.[3][4]

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-dichlorophenyl)-3,3-dimethylcyclobutane-1-carboxamide.

Data Presentation

Table 1: Physicochemical Properties of 3-Bromo-1,1-dimethylcyclobutane

PropertyValue
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol
AppearanceFlammable liquid and vapor
CAS Number4237-75-6

Data sourced from PubChem CID 15867660

Visualization of Key Processes

Grignard_Formation Reactant 3-Bromo-1,1-dimethylcyclobutane Product 3,3-Dimethylcyclobutyl- magnesium bromide Reactant->Product Initiation with I2 Reagent Mg(0) Reagent->Product Solvent Anhydrous THF Solvent->Product Stabilization

Caption: Key components in the formation of the Grignard reagent.

Amide_Coupling CarboxylicAcid 3,3-Dimethylcyclobutane- 1-carboxylic acid Product N-(2,4-Dichlorophenyl)-3,3-dimethyl- cyclobutane-1-carboxamide CarboxylicAcid->Product Aniline 2,4-Dichloroaniline Aniline->Product CouplingAgents EDC, HOBt, DIPEA CouplingAgents->Product Facilitates amide bond formation

Caption: Schematic of the amide coupling reaction.

Conclusion

3-Bromo-1,1-dimethylcyclobutane serves as a valuable and versatile starting material for the synthesis of advanced agrochemicals, particularly fungicides targeting scytalone dehydratase. The protocols outlined in this application note provide a robust framework for the preparation of a key cyclobutane carboxamide intermediate. The strategic incorporation of the 1,1-dimethylcyclobutane moiety offers a promising avenue for the discovery and development of next-generation crop protection agents with improved efficacy and desirable physicochemical properties. Further exploration of the synthetic utility of 3-Bromo-1,1-dimethylcyclobutane is warranted to unlock its full potential in the synthesis of novel bioactive molecules.

References

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1,1-dimethylcyclobutane

For: Researchers, scientists, and drug development professionals. Introduction: The Rising Prominence of the 1,1-Dimethylcyclobutane Motif in Medicinal Chemistry The landscape of modern drug discovery is increasingly foc...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of the 1,1-Dimethylcyclobutane Motif in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to enhance pharmacological properties. In this context, the 1,1-dimethylcyclobutane moiety has emerged as a valuable structural unit. Its rigid, puckered conformation provides a scaffold for the precise spatial arrangement of pharmacophoric elements, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the gem-dimethyl substitution can act as a metabolic shield, enhancing the stability and pharmacokinetic profile of drug candidates.[2] The incorporation of this motif can also serve as a bioisosteric replacement for other groups, such as gem-dimethyl functionalities or larger rings, to optimize drug-like properties.[1][3]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-1,1-dimethylcyclobutane, a key intermediate for accessing a diverse range of functionalized 1,1-dimethylcyclobutane derivatives. As a sterically hindered secondary alkyl halide, its successful coupling presents unique challenges, primarily the competing β-hydride elimination pathway. The judicious selection of catalyst, ligand, and reaction conditions is therefore paramount to achieving high yields of the desired cross-coupled products.

Core Principles of Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Halides

The palladium-catalyzed cross-coupling of 3-bromo-1,1-dimethylcyclobutane with various partners (organoboron, organozinc, and amine nucleophiles) generally proceeds through a common catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing these transformations.

Cross-Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Br R-Pd(II)L_n-Br R-Pd(II)L_n-Br Oxidative_Addition->R-Pd(II)L_n-Br Transmetalation Transmetalation R-Pd(II)L_n-Br->Transmetalation Nu-M R-Pd(II)L_n-Nu R-Pd(II)L_n-Nu Transmetalation->R-Pd(II)L_n-Nu Reductive_Elimination Reductive Elimination R-Pd(II)L_n-Nu->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-Nu Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

A critical challenge with secondary alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an alkene byproduct and hydrodehalogenation of the starting material. The use of bulky, electron-rich phosphine ligands is essential to promote the desired reductive elimination over β-hydride elimination.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of 3-bromo-1,1-dimethylcyclobutane. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[4] For the coupling of secondary alkyl bromides, the choice of ligand and base is critical to suppress β-hydride elimination.[5]

Reaction Scheme:

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add the arylboronic acid (1.5 equivalents) and K₃PO₄ (3.0 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • Add 3-bromo-1,1-dimethylcyclobutane (1.0 equivalent).

  • Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the bromide) and degassed water (10% v/v of toluene).

  • The reaction mixture is stirred vigorously at 80-100 °C and monitored by GC-MS or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Common and effective Pd(II) precatalyst.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand that promotes reductive elimination.
Base K₃PO₄A strong base that facilitates transmetalation without promoting significant side reactions.
Solvent Toluene/WaterBiphasic system often enhances the rate of Suzuki couplings.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[6][7][8] The choice of a strong, non-nucleophilic base and a suitable ligand is crucial for the successful amination of sterically hindered secondary bromides.

Reaction Scheme:

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3 mol%).

  • Add sodium tert-butoxide (1.5 equivalents).

  • Add 3-bromo-1,1-dimethylcyclobutane (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene (to achieve a concentration of 0.5 M with respect to the bromide).

  • The vial is sealed and the reaction mixture is stirred at 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source.
Ligand RuPhosA bulky, electron-rich ligand effective for coupling secondary alkyl halides.
Base NaOtBuA strong, non-nucleophilic base that facilitates the formation of the palladium-amido complex.
Solvent TolueneA common aprotic solvent for Buchwald-Hartwig aminations.
Temperature 100-120 °CHigher temperatures are often required for challenging substrates.
Protocol 3: Negishi Coupling with Organozinc Reagents

The Negishi coupling provides a mild and highly functional group tolerant method for C-C bond formation.[9] The preparation of the organozinc reagent is a critical step in this process.

Reaction Scheme:

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Aryl bromide or iodide

  • n-Butyllithium or isopropylmagnesium chloride

  • Zinc chloride (ZnCl₂), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To an oven-dried Schlenk flask under argon, add the aryl bromide or iodide (1.1 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes. (Alternatively, perform a Grignard exchange with isopropylmagnesium chloride at room temperature).

  • In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equivalents) in anhydrous THF.

  • Add the zinc chloride solution to the aryllithium or aryl Grignard reagent at -78 °C or 0 °C, respectively.

  • Allow the solution to warm to room temperature and stir for 1 hour.

Part B: Cross-Coupling Reaction

  • To a separate oven-dried Schlenk flask under argon, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add 3-bromo-1,1-dimethylcyclobutane (1.0 equivalent) and anhydrous THF.

  • Add the freshly prepared organozinc reagent solution via cannula.

  • The reaction mixture is stirred at room temperature to 60 °C and monitored by GC-MS or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A reliable Pd(II) precatalyst.
Ligand XPhosA highly effective bulky monophosphine ligand for Negishi couplings of alkyl halides.
Organometallic OrganozincOffers high functional group tolerance and reactivity.
Solvent THFA common solvent for both organometallic preparation and the coupling reaction.
Temperature RT to 60 °CNegishi couplings often proceed under milder conditions than other cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Yields:

    • β-Hydride Elimination: This is the most common side reaction. Ensure the use of sufficiently bulky and electron-rich ligands. Lowering the reaction temperature may also be beneficial.

    • Inactive Catalyst: Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation. The quality of the palladium precursor and ligand is also critical.

    • Inefficient Transmetalation: For Suzuki couplings, ensure the base is finely powdered and the reaction is well-stirred. For Negishi couplings, ensure the complete formation of the organozinc reagent.

  • Formation of Homocoupled Products: This can arise from issues with the stoichiometry or the stability of the organometallic reagent.

  • Substrate Decomposition: If the coupling partners are sensitive to the reaction conditions, consider using milder bases or lower temperatures.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Oven-dried glassware under Argon Reagents Add Pd catalyst, ligand, base Setup->Reagents Substrates Add 3-bromo-1,1-dimethylcyclobutane & coupling partner Reagents->Substrates Solvent Add anhydrous, degassed solvent Substrates->Solvent Heating Heat to specified temperature with vigorous stirring Solvent->Heating Monitoring Monitor progress by GC-MS or LC-MS Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Upon completion Extraction Liquid-liquid extraction Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by column chromatography Drying->Purification

Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • Kumada, M. et al. (1972). Nickel-phosphine complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374–4376.
  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Kumada Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem‐Dimethylcyclobutane Natural Products.
  • Google Patents. (n.d.). US7205414B2 - Process for the Kumada coupling reaction.
  • Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]

  • Zhang, S., et al. (2018). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 59(3), 259-262.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Cole, K. P., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(11), 2437–2445.
  • Kašpari, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5965-5968.
  • The University of Bath's research portal. (n.d.). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. [Link]

  • Wang, S., Zhong, C., Huang, Y., & Lu, P. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. PubMed. [Link]

  • The University of Bath's research portal. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • van der Kolk, M. R., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. [Link]

  • ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. [Link]

  • PubChem. (n.d.). 1,1-Dimethylcyclobutane. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

Sources

Application

Application Note & Protocols: Synthesis of 1,1-Dimethylcyclobutane Derivatives for Advanced Materials

Abstract The 1,1-dimethylcyclobutane (or gem-dimethylcyclobutane) moiety is a structurally significant building block in materials science. Its rigid, strained four-membered ring, combined with the stereochemically defin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,1-dimethylcyclobutane (or gem-dimethylcyclobutane) moiety is a structurally significant building block in materials science. Its rigid, strained four-membered ring, combined with the stereochemically defined quaternary center, imparts unique and desirable properties to polymers and functional materials, including enhanced thermal stability, controlled morphology, and specific optoelectronic characteristics. This guide provides an in-depth exploration of key synthetic strategies for creating 1,1-dimethylcyclobutane derivatives, offering detailed, field-tested protocols for researchers in materials development and organic synthesis. The causality behind methodological choices is emphasized to empower scientists to adapt and innovate upon these foundational techniques.

Introduction: The Strategic Value of the gem-Dimethylcyclobutane Motif

The cyclobutane ring, while common in numerous natural products, presents a synthetic challenge due to its inherent ring strain.[1][2] However, this strain is also the source of its utility. The defined bond angles and conformational rigidity of the 1,1-dimethylcyclobutane unit can be exploited to create materials with predictable and robust architectures. Polymers incorporating this motif are of significant interest for specialty high-technology applications, though their broader use has been historically limited by synthetic accessibility.[3]

The primary advantages of incorporating the 1,1-dimethylcyclobutane scaffold include:

  • Increased Glass Transition Temperature (Tg): The rigid structure restricts polymer chain mobility, leading to materials with higher thermal stability.

  • Enhanced Mechanical Strength: The compact, robust nature of the ring can contribute to creating harder, more durable materials.

  • Photophysical Tuning: When functionalized with chromophores, the fixed orientation of substituents on the cyclobutane ring can influence electronic interactions, making these derivatives useful as host materials in organic electronics, such as PHOLEDs.[4]

  • Precursors to Advanced Ceramics: Certain derivatives, like poly(1,1-dimethylsilacyclobutane), serve as valuable precursors for producing silicon carbide (SiC) ceramics through pyrolysis.[5]

This document outlines three principal, validated methodologies for the de novo synthesis of the 1,1-dimethylcyclobutane ring and its subsequent polymerization, providing the "why" behind each strategic choice.

Strategic Overview: Selecting the Right Synthetic Path

The optimal synthetic route to a desired 1,1-dimethylcyclobutane derivative depends on the available starting materials, required functional groups, and desired stereochemistry. The following decision tree provides a high-level guide for strategic planning.

G start Define Target Molecule & Required Functionality strategy1 [2+2] Photocycloaddition start->strategy1  Are photochemically  active alkenes  available? strategy2 Thermal [2+2] Cycloaddition start->strategy2  Can highly reactive  species (ketenes)  be generated? strategy3 Intramolecular Cyclization start->strategy3  Is an acyclic precursor  with terminal reactive  groups accessible? outcome1 outcome1 strategy1->outcome1 Excellent for complex stereochemistries outcome2 outcome2 strategy2->outcome2 Effective for specific substrate classes outcome3 outcome3 strategy3->outcome3 Classical, avoids cycloaddition constraints

Caption: High-level decision workflow for selecting a synthetic strategy.

Synthesis Protocol I: [2+2] Photocycloaddition

The [2+2] photocycloaddition is arguably the most versatile method for constructing cyclobutane rings.[6] It involves the light-induced reaction of two alkene-containing molecules. One molecule absorbs a photon, promoting it to an excited state, which then reacts with a ground-state molecule to form the four-membered ring.[7] The choice of a photosensitizer is critical; it absorbs light and transfers the energy to a reactant, allowing the reaction to proceed via a triplet state, which often improves yields and controls stereoselectivity.[6]

Causality of Method: This method is chosen for its ability to create complex, sterically hindered cyclobutanes under relatively mild conditions (low temperature). The stereochemistry of the product is often directly related to that of the starting alkenes, providing a high degree of synthetic control.

Protocol 1: Synthesis of 1,2-Dimethylcyclobutane-1,2-dicarboxylic Anhydride

This protocol is adapted from a literature procedure for a related structure and demonstrates the core principles of a sensitized photocycloaddition.[8] It forms a key building block that can be further functionalized.

Workflow Diagram

G A 1. Dissolve Reactants (Dimethyl Maleic Anhydride, Benzophenone) in DCM B 2. Cool to -70°C (Dry Ice / Isopropanol) A->B C 3. Introduce Ethylene Gas B->C D 4. Irradiate with Mercury Lamp (12h) C->D E 5. Evaporate Solvent D->E F 6. Recrystallize Product E->F

Caption: Experimental workflow for the photocycloaddition protocol.

Materials & Reagents:

  • Dimethyl maleic anhydride (15 g, 0.12 mol)

  • Benzophenone (photosensitizer, 1 g, 0.0054 mol)

  • Dichloromethane (DCM), anhydrous (300 mL)

  • Ethylene gas

  • Isopropanol and Dry Ice

  • n-Hexane

Equipment:

  • Low-temperature photoreactor equipped with a 125 W mercury lamp in a cooled immersion well

  • Mechanical stirrer

  • Gas inlet tube

  • External cooling bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactor Setup: In a low-temperature photoreactor, dissolve 15 g of dimethyl maleic anhydride and 1 g of benzophenone in 300 mL of anhydrous dichloromethane.[8]

  • Cooling: Prepare a cooling bath with isopropanol and dry ice. Immerse the reactor and cool the solution to between -60°C and -70°C with stirring. The low temperature is critical to minimize side reactions and favor the desired cycloaddition.

  • Introduction of Alkene: Introduce a steady but weak flow of ethylene gas through the gas inlet tube for 1 hour to saturate the solution.[8]

  • Irradiation: While maintaining the low temperature and a slow ethylene flow, turn on the 125 W mercury lamp and irradiate the reaction mixture for 12 hours. The benzophenone absorbs the UV light and transfers energy to the dimethyl maleic anhydride, promoting the [2+2] cycloaddition with ethylene.[8]

  • Workup: After 12 hours, turn off the lamp and stop the ethylene flow. Allow the mixture to warm to room temperature. Remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from a dichloromethane/n-hexane solvent system to yield pure 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride.[8]

Expected Results: This reaction typically affords the product as white crystals with a yield of approximately 54%.[8]

ParameterValueReference
Reactant 1Dimethyl maleic anhydride (15 g)[8]
Reactant 2Ethylene[8]
SensitizerBenzophenone (1 g)[8]
SolventDichloromethane (300 mL)[8]
Temperature-60°C to -70°C[8]
Reaction Time12 hours[8]
Typical Yield ~54% [8]

Synthesis Protocol II: Thermal [2+2] Cycloaddition

Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted reactions involving simple alkenes. However, they become feasible when one of the components is a ketene or a related cumulative system.[7] Ketenes are sterically unencumbered and highly reactive, making them excellent partners for forming cyclobutanone derivatives.[7] An alternative, modern approach uses in situ generated keteniminium salts, which are even more reactive than ketenes.[9]

Causality of Method: This strategy is employed when photocycloaddition is not feasible or when the desired product is a cyclobutanone derivative, which is a versatile intermediate for further transformations. The high reactivity of the ketene or keteniminium salt drives the reaction forward without the need for light.

Protocol 2: Synthesis of a Borylated Cyclobutane via Keteniminium Salt

This protocol is based on a novel method for creating functionalized cyclobutanes that are valuable precursors in medicinal chemistry.[9] It showcases a one-step approach to complex borylated cyclobutanes.

Mechanism Overview

G cluster_0 Step 1: Keteniminium Salt Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Hydrolysis Amide Tertiary Amide Keteniminium Keteniminium Salt (Highly Electrophilic) Amide->Keteniminium  Triflic Anhydride   Cyclobutane_Iminium Cyclobutane Iminium Intermediate Keteniminium->Cyclobutane_Iminium + Vinyl Boronate (Heat) Final_Product Borylated Cyclobutanone Product Cyclobutane_Iminium->Final_Product  Aqueous Workup  

Caption: Mechanism for thermal [2+2] cycloaddition using a keteniminium salt.

Step-by-Step Procedure (Conceptual): Note: This is a generalized procedure based on the described methodology.[9] Specific amounts and conditions must be optimized for the chosen substrates.

  • Amide Preparation: Begin with a suitable tertiary amide precursor.

  • In Situ Keteniminium Formation: In an appropriate anhydrous solvent (e.g., dichloromethane), treat the amide with an activating agent like triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine). This generates the highly reactive keteniminium salt in situ.

  • Cycloaddition: Add the vinyl boronate substrate to the reaction mixture. Heat the reaction to drive the [2+2] cycloaddition. The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Hydrolysis: Upon completion, quench the reaction and perform an aqueous workup. The intermediate cyclobutane iminium salt is hydrolyzed during this step to yield the final cyclobutanone product.

  • Purification: Purify the resulting borylated cyclobutanone using column chromatography.

Protocol III: Polymerization of 1,1-Dimethylcyclobutane Derivatives

Once a functionalized monomer is synthesized, it can be polymerized to create materials. Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and low dispersity.[10][11] This "living" polymerization method involves initiation by a strong nucleophile (e.g., n-butyllithium), followed by propagation where the anionic chain end attacks subsequent monomer units.[11][12]

Causality of Method: Anionic ring-opening polymerization (ROP) is particularly effective for strained cyclic monomers like silacyclobutanes. The relief of ring strain provides a strong thermodynamic driving force for the polymerization. This method offers excellent control over the polymer architecture, which is crucial for tailoring material properties.

Protocol 3: Anionic ROP of 1,1-Dimethylsilacyclobutane (DMSB)

This protocol, adapted from the work of Theato and co-workers, describes the synthesis of poly(1,1-dimethylsilacyclobutane) (PDMSB), a valuable ceramic precursor.[5]

Materials & Reagents:

  • 1,1-Dimethylsilacyclobutane (DMSB) monomer (470 mg, 4.69 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution, 7 µL, 11.2 µmol)

  • Methanol, anhydrous

Equipment:

  • Glovebox or Schlenk line for inert atmosphere operations

  • Glass ampoule with a stir bar

  • Low-temperature cooling apparatus (e.g., Coldwell)

  • Syringes

Step-by-Step Procedure:

  • Inert Atmosphere Setup: All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques to prevent premature termination by moisture or oxygen.

  • Monomer Solution: In a glovebox, dissolve 470 mg of DMSB monomer in 20 mL of anhydrous THF in a glass ampoule containing a stir bar.[5]

  • Cooling: Seal the ampoule and remove it from the glovebox. Cool the solution to -60°C using a suitable cooling apparatus.[5]

  • Initiation: While stirring vigorously, rapidly inject 7 µL of the 1.6 M n-BuLi solution. The n-BuLi acts as the initiator, attacking the silicon atom of the DMSB monomer and opening the ring to create a carbanionic propagating species.[5]

  • Propagation: Allow the reaction to proceed for 1 hour at -60°C. The living anionic chain end will continue to add DMSB monomers.

  • Termination: After 1 hour, terminate the polymerization by adding an excess of anhydrous methanol. The methanol protonates the carbanionic chain end, stopping the reaction.[5]

  • Precipitation and Isolation: Pour the polymer solution into a 10-fold excess of methanol. The polymer will precipitate as a colorless solid.

  • Drying: Filter the polymer and dry it in a vacuum oven to obtain the final PDMSB product.[5]

Expected Results: This living polymerization method provides high control, leading to narrowly distributed molar masses (polydispersities typically between 1.04–1.15) and high yields (around 97%).[5]

ParameterValueReference
Monomer1,1-Dimethylsilacyclobutane (470 mg)[5]
Initiatorn-BuLi (11.2 µmol)[5]
SolventAnhydrous THF (20 mL)[5]
Temperature-60°C[5]
Reaction Time1 hour[5]
Typical Yield ~97% [5]
Typical Đ (PDI) 1.04 - 1.15 [5]

Conclusion

The synthesis of 1,1-dimethylcyclobutane derivatives is a gateway to a fascinating class of advanced materials. By understanding the fundamental principles behind key synthetic strategies such as photocycloaddition, thermal cycloaddition, and anionic polymerization, researchers can rationally design and construct novel polymers and functional molecules. The protocols provided herein serve as validated starting points for exploration, enabling the scientific community to further unlock the potential of these unique strained-ring structures in materials science, electronics, and beyond.

References

  • Filo. (2024). 1, 1-Dimethyl cyclo butane can be obtained by NCERT Page-370, 371 / N-300.
  • PrepChem. (n.d.). Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride.
  • Theato, P., et al. (2018). Immobilization of Poly(1,1-dimethysilacyclobutane)
  • Fiveable. (n.d.). Thermal [2+2] cycloadditions.
  • Request PDF. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
  • PrepChem. (n.d.). Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide.
  • O'Brien, A. G., et al. (2015). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition.
  • Griesbeck, A. G., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Retrieved from Andrew G. Myers Research Group, Harvard University.
  • Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethylcyclobutane. PubChem Compound Database.
  • ACS Publications. (2002).
  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products.
  • Hancock, E. N., Wahl, J. M., & Brown, M. K. (2019).
  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.).
  • Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Danyliv, O. P., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC, NIH.
  • JoVE. (2022). Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. YouTube.
  • Gentry, E. C., et al. (2023).
  • The Organic Chemistry Tutor. (2024).
  • Khan Academy. (2019). anionic addition polymers. YouTube.
  • ChemBK. (2024). CYCLOBUTANE-1,2-DICARBOXYLIC ACID DIMETHYL ESTER, TRANS.
  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethylcyclopentane. PubChem Compound Database.
  • Stenutz. (n.d.). 1,1-dimethylcyclobutane.

Sources

Method

Application Notes and Protocols for Flow Chemistry Reactions Involving 3-Bromo-1,1-dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the application of flow chemistry methods for reactions involving 3-Bromo-1,1-dimethylcyclobutane....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of flow chemistry methods for reactions involving 3-Bromo-1,1-dimethylcyclobutane. As a sterically hindered secondary alkyl halide, traditional batch processing of this substrate can present challenges related to reaction kinetics, safety, and scalability. Continuous flow processing offers significant advantages in overcoming these limitations, enabling enhanced control over reaction parameters, improved safety profiles, and facile scalability. This document details protocols for key transformations, including Grignard reagent formation and subsequent reactions, as well as nucleophilic substitutions, adapted for a continuous flow setup.

The Strategic Advantage of Flow Chemistry for 3-Bromo-1,1-dimethylcyclobutane Transformations

The unique structural features of 3-Bromo-1,1-dimethylcyclobutane, namely the bulky gem-dimethyl group and the strained cyclobutane ring, influence its reactivity. In batch reactions, issues such as slow reaction initiation, potential for side reactions (e.g., elimination), and challenges in heat management during exothermic processes can arise. Flow chemistry provides a robust solution to these challenges through several key advantages:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control of even highly exothermic or endothermic reactions.[1] This minimizes the formation of thermal degradation byproducts.

  • Improved Safety: The small internal volume of flow reactors significantly reduces the inventory of hazardous reagents and intermediates at any given time.[2] This inherent safety feature is particularly crucial when working with reactive organometallic species generated from 3-Bromo-1,1-dimethylcyclobutane.

  • Precise Control over Reaction Parameters: Flow rate, residence time, temperature, and pressure can be independently and precisely controlled, allowing for fine-tuning of reaction conditions to maximize yield and selectivity.[3]

  • Facile Scalability: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often non-linear challenges of scaling up batch reactors.[4]

  • Telescoped Synthesis: Multiple reaction steps can be integrated into a continuous sequence without the need for intermediate isolation and purification, significantly improving process efficiency and reducing waste.[5][6]

Grignard Reagent Formation and In-Situ Quenching in Continuous Flow

The formation of the Grignard reagent from 3-Bromo-1,1-dimethylcyclobutane is a foundational transformation for creating carbon-carbon bonds. However, the initiation of this reaction in batch can be sluggish and difficult to control. A continuous flow setup using a packed-bed reactor containing magnesium turnings offers a highly efficient and safer alternative.[7][8]

Causality of Experimental Choices:
  • Packed-Bed Reactor: Utilizing a column packed with magnesium turnings provides a high surface area of the metal for reaction and allows for in-situ activation.[7] This design overcomes the initiation issues often encountered in batch.

  • In-situ Activation: The continuous flow of the alkyl halide solution over the activated magnesium surface ensures a consistent and controlled reaction.[7]

  • Telescoped Quenching: The immediate introduction of an electrophile into the stream of the freshly generated Grignard reagent minimizes the decomposition of the sensitive organometallic species and prevents the accumulation of large quantities of the Grignard reagent.[9]

Experimental Protocol: Continuous Flow Grignard Formation and Reaction with an Aldehyde

Objective: To synthesize 1-(1,1-dimethylcyclobutan-3-yl)propan-1-ol via a continuous flow Grignard reaction.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal (electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps

  • Packed-bed reactor column (e.g., glass or stainless steel)

  • T-mixer

  • Coil reactor (e.g., PFA or stainless steel tubing)

  • Back-pressure regulator

  • Collection vessel

Diagram of the Experimental Workflow:

Flow_Grignard Workflow for Continuous Grignard Reaction reagent1 3-Bromo-1,1-dimethylcyclobutane in THF pump1 Pump A reagent1->pump1 reagent2 Propanal in THF pump2 Pump B reagent2->pump2 packed_bed Packed-Bed Reactor (Mg Turnings) pump1->packed_bed t_mixer T-Mixer pump2->t_mixer packed_bed->t_mixer Grignard Reagent coil_reactor Coil Reactor (Reaction Zone) t_mixer->coil_reactor bpr Back-Pressure Regulator coil_reactor->bpr collection Product Collection (for Quenching) bpr->collection

Caption: Continuous flow setup for Grignard reagent formation and subsequent reaction.

Step-by-Step Methodology:

  • System Preparation: Assemble the flow chemistry system as depicted in the workflow diagram under an inert atmosphere. Ensure all glassware and tubing are rigorously dried.

  • Reactor Packing: Pack the column reactor with magnesium turnings. Activate the magnesium in-situ by flowing a small amount of an activator (e.g., iodine or 1,2-dibromoethane) in anhydrous THF through the column until the color of the iodine disappears.[10]

  • Reagent Preparation:

    • Prepare a stock solution of 3-Bromo-1,1-dimethylcyclobutane in anhydrous THF (e.g., 0.5 M).

    • Prepare a stock solution of propanal in anhydrous THF (e.g., 0.6 M, 1.2 equivalents).

  • Reaction Execution:

    • Pump the 3-Bromo-1,1-dimethylcyclobutane solution through the packed-bed reactor at a defined flow rate to generate the Grignard reagent.

    • Simultaneously, pump the propanal solution to the T-mixer where it combines with the Grignard reagent stream.

    • The combined stream flows through the coil reactor, where the reaction takes place. The residence time in the coil reactor is controlled by the total flow rate and the reactor volume.

    • Maintain the system pressure using the back-pressure regulator (e.g., 5-10 bar) to prevent solvent boiling and ensure smooth flow.

  • Collection and Work-up: Collect the reaction output in a flask containing a stirred, saturated aqueous solution of NH₄Cl to quench the reaction and any unreacted Grignard reagent.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary (Hypothetical Optimized Conditions):

ParameterValueRationale
Concentration of Alkyl Bromide0.5 MBalances reaction rate and solubility.
Flow Rate (Pump A)0.5 mL/minControls the rate of Grignard formation.
Flow Rate (Pump B)0.6 mL/minDelivers a slight excess of the electrophile.
Packed-Bed Reactor Temperature35 °CGentle heating can aid in reaction initiation and maintenance.
Coil Reactor Temperature25 °CThe reaction is typically exothermic; ambient temperature is often sufficient.
Residence Time (Coil Reactor)5 minutesAllows for complete reaction of the Grignard reagent with the aldehyde.
System Pressure7 barPrevents solvent evaporation and ensures stable flow.
Expected Yield >80% Based on typical yields for similar flow Grignard reactions.[9]

Nucleophilic Substitution Reactions in Continuous Flow

Nucleophilic substitution reactions on 3-Bromo-1,1-dimethylcyclobutane can be significantly accelerated and controlled in a flow environment. The ability to operate at elevated temperatures and pressures safely allows for the use of less reactive nucleophiles and can shorten reaction times from hours to minutes.[11][12]

Causality of Experimental Choices:
  • High Temperature and Pressure: Utilizing a heated coil reactor under pressure allows the reaction to be performed above the boiling point of the solvent, dramatically increasing the reaction rate according to the Arrhenius equation.[11]

  • Precise Residence Time Control: The residence time in the heated zone is precisely controlled by the flow rate and reactor volume, minimizing the formation of degradation products that can occur with prolonged heating in batch.

  • Homogeneous Mixing: The use of a T-mixer ensures rapid and efficient mixing of the substrate and nucleophile streams, leading to reproducible reaction outcomes.

Experimental Protocol: Continuous Flow Synthesis of N-(1,1-dimethylcyclobutan-3-yl)aniline

Objective: To synthesize N-(1,1-dimethylcyclobutan-3-yl)aniline via a nucleophilic substitution reaction.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Aniline

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

Equipment:

  • Two HPLC pumps or syringe pumps

  • T-mixer

  • Heated coil reactor

  • Back-pressure regulator

  • Collection vessel

Diagram of the Experimental Workflow:

Flow_SNAr Workflow for Continuous Nucleophilic Substitution reagent1 3-Bromo-1,1-dimethylcyclobutane in DMSO pump1 Pump A reagent1->pump1 reagent2 Aniline & K₂CO₃ in DMSO pump2 Pump B reagent2->pump2 t_mixer T-Mixer pump1->t_mixer pump2->t_mixer heated_coil Heated Coil Reactor t_mixer->heated_coil bpr Back-Pressure Regulator heated_coil->bpr collection Product Collection bpr->collection

Caption: Continuous flow setup for a high-temperature nucleophilic substitution reaction.

Step-by-Step Methodology:

  • System Preparation: Assemble the flow chemistry system as depicted in the workflow diagram.

  • Reagent Preparation:

    • Prepare a stock solution of 3-Bromo-1,1-dimethylcyclobutane in DMSO (e.g., 0.2 M).

    • Prepare a stock solution of aniline (e.g., 0.3 M, 1.5 equivalents) and potassium carbonate (e.g., 0.4 M, 2.0 equivalents) in DMSO. Note: The base may not fully dissolve, creating a slurry which can be handled by appropriate pumps.

  • Reaction Execution:

    • Set the temperature of the coil reactor (e.g., 150 °C).

    • Pump the two reagent solutions at equal flow rates into the T-mixer.

    • The combined stream flows through the heated coil reactor.

    • Maintain the system pressure using the back-pressure regulator (e.g., 10-15 bar).

  • Collection and Work-up: Collect the reaction output. Upon cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary (Hypothetical Optimized Conditions):

ParameterValueRationale
Concentration of Alkyl Bromide0.2 MA lower concentration can aid in preventing blockages if the base is not fully soluble.
Flow Rate (each pump)0.25 mL/minA total flow rate of 0.5 mL/min provides a reasonable residence time.
Reactor Temperature150 °CHigh temperature to accelerate the substitution reaction.
Residence Time10 minutesSufficient time for the reaction to proceed to completion at elevated temperature.
System Pressure12 barTo maintain the solvent in the liquid phase at high temperature.
Expected Yield >75% Based on the acceleration of SₙAr reactions in flow systems.[13]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Pressure Safety: Ensure the flow system is pressure-tested and equipped with appropriate pressure relief mechanisms. Never exceed the maximum pressure rating of any component.

  • Reagent Handling: Handle 3-Bromo-1,1-dimethylcyclobutane and all other chemicals with care, consulting the Safety Data Sheets (SDS) prior to use.

References

  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. Retrieved from [Link]

  • Vapourtec. (2017, July 6). In-situ production of Grignard reagents in continuous flow. Retrieved from [Link]

  • Baxendale, I. R., et al. (2018). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 22(11), 1594–1605.
  • AIChE. (n.d.). Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. Retrieved from [Link]

  • Chen, Y., et al. (2021). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. Organic Process Research & Development, 25(12), 2726–2735.
  • Wang, L., et al. (2015). Application of microfluidic reactors on synthesis reactions. Chinese Journal of Mechanical Engineering, 28(1), 18-28.
  • Sia, S. K., & Whitesides, G. M. (2003). Microfluidic Platform for the Generation of Organic-Phase Microreactors. Langmuir, 19(24), 10349–10354.
  • Elveflow. (n.d.). Chemical synthesis with microfluidics - a review. Retrieved from [Link]

  • Hassan, M., et al. (2022). Towards Industrially Important Applications of Enhanced Organic Reactions by Microfluidic Systems. Micromachines, 13(1), 108.
  • Bogdan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor.
  • Macmillan Group. (2007, December 12). Microreactors and Microfluidic Cells in Organic Synthesis. Retrieved from [Link]

  • Cole, K. P., et al. (2017). Synthetic reaction optimization using flow chemistry and an active learning algorithm. Reaction Chemistry & Engineering, 2(4), 477-483.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Pastre, J. C., et al. (2017). Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles. Reaction Chemistry & Engineering, 2(6), 896-907.
  • Knochel, P., et al. (2022). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters, 24(33), 6146–6150.
  • Cooks, R. G., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
  • Gilmore, K., & Seeberger, P. H. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8233-8267.
  • Ley, S. V., et al. (2016). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. The Journal of Organic Chemistry, 81(17), 7587–7594.
  • Dow Global Technologies LLC, & China Petroleum & Chemical Corp. (2023, July 15). Alkyl Advances in Flow Chemistry Techniques.
  • Wang, Q., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. JACS Au, 3(9), 2495–2506.
  • H.E.L Group. (2024, March 12). Beginner's Guide to Flow Chemistry. Retrieved from [Link]

  • Laudadio, G. (2022, July 6). Advanced Organic Chemistry: Flow Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses Procedure. Retrieved from [Link]

  • Kappe, C. O., et al. (2020). Telescoped process experiments for multistep synthesis of aryl ketones. Reaction Chemistry & Engineering, 5(11), 2147-2157.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-Bromo-1,1-dimethylcyclobutane Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles to help you improve yield, purity, and reproducibility.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 3-Bromo-1,1-dimethylcyclobutane.

Q1: What are the primary synthetic routes to 3-Bromo-1,1-dimethylcyclobutane, and which is recommended?

There are two main approaches to synthesizing this target molecule. The choice depends on the available starting materials and the desired control over side reactions.

  • Bromination of an Alcohol: This route typically starts from 1,1-dimethylcyclobutan-3-ol. The hydroxyl group is substituted with bromine using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This is often the preferred route due to the commercial availability of the starting alcohol and the relatively straightforward procedure.

  • Hunsdiecker-type Decarboxylative Halogenation: This method uses a derivative of 1,1-dimethylcyclobutane-3-carboxylic acid, typically its silver salt, which is then treated with bromine.[1] The reaction proceeds through a radical mechanism, leading to the desired bromoalkane with the loss of carbon dioxide.[2][3] While effective, it requires the preparation of the silver carboxylate, adding an extra step.

For general laboratory synthesis, we recommend the bromination of 1,1-dimethylcyclobutan-3-ol using PBr₃, as it tends to minimize carbocation-mediated side reactions compared to strong acid-based methods.

Q2: My yield is consistently low. What are the most likely causes?

Low yield is the most frequent complaint and can stem from several factors:

  • Carbocation Rearrangements: The secondary cyclobutyl carbocation that can form during the reaction is highly susceptible to rearrangement. Due to significant ring strain, it can undergo a ring expansion to form a more stable tertiary cyclopentyl carbocation, leading to brominated cyclopentane byproducts.[4][5]

  • Elimination Reactions: Competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways can lead to the formation of 3,3-dimethylcyclobutene as a significant byproduct. This is particularly prevalent at higher temperatures.[6]

  • Incomplete Reaction: Insufficient reaction time, low temperature, or impure reagents can lead to a significant amount of unreacted starting alcohol remaining.

  • Product Loss During Workup: The product, 3-Bromo-1,1-dimethylcyclobutane, is volatile. Significant loss can occur during solvent removal if not performed under carefully controlled conditions (e.g., low temperature, moderate vacuum).

Q3: I'm observing significant amounts of an isomeric byproduct with a five-membered ring. How can I prevent this?

The formation of 3-bromo-1,1-dimethylcyclopentane is a classic example of a ring-expansion rearrangement.[4] This occurs when the reaction proceeds through a secondary cyclobutyl carbocation intermediate. To mitigate this:

  • Avoid Strong Acids: Using HBr favors an Sₙ1 pathway, which proceeds through the problematic carbocation.

  • Use PBr₃ or SOCl₂/NaBr: Phosphorus tribromide (PBr₃) is an excellent choice as it tends to favor an Sₙ2-like mechanism, which avoids the formation of a discrete carbocation, thus preventing rearrangement.[7]

  • Control Temperature: Maintain low reaction temperatures (e.g., 0 °C) to disfavor the energy-intensive carbocation formation and rearrangement pathways.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the volatility of the product and the presence of byproducts with similar boiling points.

  • Fractional Distillation: This is the most effective method for separating the desired product from unreacted starting material, elimination byproducts, and any rearranged isomers.[6] Careful control over the distillation rate and column efficiency is crucial.

  • Aqueous Workup: Before distillation, a thorough aqueous workup is essential. Washing with a sodium bicarbonate solution will neutralize any remaining acid, and a brine wash will help remove water from the organic layer.

  • Column Chromatography: While possible, it can be complicated by the product's volatility. If used, a non-polar eluent system (e.g., hexanes) on silica gel is recommended, and fractions should be analyzed promptly.[8]

PART 2: Detailed Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Alcohol
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Brominating Agent PBr₃: This reagent is moisture-sensitive. Use a freshly opened bottle or distill it before use. An older, partially hydrolyzed reagent will have reduced activity. HBr: If using aqueous HBr, ensure it is of the correct concentration and has not degraded (indicated by a dark yellow or brown color).
Insufficient Reaction Temperature While low temperatures are recommended to prevent side reactions, the reaction may be too slow if the temperature is excessively low. Monitor the reaction by TLC or GC. If no progress is observed after a reasonable time, allow the reaction to slowly warm to room temperature.
Inadequate Mixing If using a heterogeneous mixture (e.g., with PBr₃), ensure vigorous stirring to maximize interfacial contact between the alcohol and the brominating agent.
Problem 2: Major Byproduct is a Rearranged Isomer (e.g., 3-Bromo-1,1-dimethylcyclopentane)
Potential Cause Troubleshooting Steps & Scientific Rationale
Sₙ1 Pathway Dominance The use of strong protic acids like HBr promotes the formation of a secondary cyclobutyl carbocation. This intermediate readily rearranges to relieve ring strain and form a more stable tertiary cyclopentyl carbocation.[4] Solution: Switch to a reagent that favors an Sₙ2 pathway, such as PBr₃ . This mechanism involves a backside attack by the bromide ion on a phosphorus-activated alcohol, avoiding a free carbocation intermediate and thus suppressing rearrangement.[7]
High Reaction Temperature Higher temperatures provide the activation energy needed for carbocation formation and subsequent rearrangement. Solution: Maintain the reaction temperature at or below 0 °C, especially during the addition of the brominating agent.
Polar Protic Solvent Solvents like water or alcohols can stabilize the carbocation intermediate, further promoting the Sₙ1 pathway and rearrangement. Solution: Use a non-polar or polar aprotic solvent such as diethyl ether or dichloromethane if a solvent is required. Often, these reactions are run neat.
Problem 3: Significant Formation of Alkene Byproducts
Potential Cause Troubleshooting Steps & Scientific Rationale
E1/E2 Elimination Elimination is a competing pathway to substitution, especially under acidic conditions and at elevated temperatures. The protonated alcohol can lose water to form a carbocation (E1 pathway) or a base can abstract a proton adjacent to the leaving group (E2 pathway). Solution: Keep the reaction temperature low. Use PBr₃, which is less prone to causing elimination than HBr. During workup, neutralize any acid promptly with a mild base like sodium bicarbonate to prevent acid-catalyzed elimination of the final product.[6]

PART 3: Recommended Synthetic Protocol

This protocol details the synthesis of 3-Bromo-1,1-dimethylcyclobutane from 1,1-dimethylcyclobutan-3-ol using phosphorus tribromide, a method optimized to minimize rearrangement and elimination.

Experimental Protocol: Bromination using PBr₃

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,1-dimethylcyclobutan-3-ol100.1610.0 g99.8 mmol
Phosphorus tribromide (PBr₃)270.6910.8 g (3.9 mL)39.9 mmol
Diethyl Ether (anhydrous)74.1250 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-30 mL-
Anhydrous MgSO₄-5 g-

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂). Place the flask in an ice-salt bath.

  • Initial Charge: Add 1,1-dimethylcyclobutan-3-ol (10.0 g, 99.8 mmol) and anhydrous diethyl ether (50 mL) to the flask. Stir the solution and cool to 0 °C.

  • Reagent Addition: Add phosphorus tribromide (3.9 mL, 39.9 mmol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over 30-45 minutes. Scientist's Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent a temperature spike, which could lead to side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.

  • Quenching: Cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture over 100 g of crushed ice in a beaker. Scientist's Note: This step hydrolyzes any remaining PBr₃ and should be done cautiously in a fume hood as HBr gas is evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution (until effervescence ceases), and finally with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator with the water bath temperature set no higher than 30°C. Scientist's Note: The product is volatile. Avoid high temperatures and high vacuum to prevent significant product loss.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 3-Bromo-1,1-dimethylcyclobutane as a clear liquid.

PART 4: Visualization & Workflows

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.

TroubleshootingYield start Low Yield of 3-Bromo-1,1-dimethylcyclobutane check_impurities Analyze Crude Product by GC-MS / NMR start->check_impurities rearranged Major Impurity: Rearranged Product (e.g., Bromocyclopentane) check_impurities->rearranged Rearrangement Detected alkene Major Impurity: Alkene check_impurities->alkene Elimination Detected starting_material Major Impurity: Starting Alcohol check_impurities->starting_material High SM Content solution_rearranged Root Cause: Sₙ1 Pathway Solution: 1. Use PBr₃ instead of HBr 2. Maintain Temp ≤ 0°C rearranged->solution_rearranged solution_alkene Root Cause: Elimination Solution: 1. Lower Reaction Temperature 2. Neutralize Acid Promptly alkene->solution_alkene solution_sm Root Cause: Incomplete Reaction Solution: 1. Check Reagent Purity 2. Increase Reaction Time starting_material->solution_sm SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Charge Alcohol & Cool to 0°C add_pbr3 2. Add PBr₃ Dropwise start->add_pbr3 react 3. Stir at RT add_pbr3->react quench 4. Quench on Ice react->quench wash 5. Aqueous Washes (H₂O, NaHCO₃, Brine) quench->wash dry 6. Dry (MgSO₄) & Concentrate wash->dry distill 7. Fractional Distillation dry->distill product Pure Product distill->product

Caption: Optimized workflow for 3-Bromo-1,1-dimethylcyclobutane synthesis.

PART 5: References

  • Filo. (2023). Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane... [Online]. Available at:

  • Wikipedia. (2023). Hunsdiecker reaction. [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Online]. Available at: [Link]

  • Macmillan, D., et al. (2020). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC - NIH. [Online]. Available at: [Link]

  • Ashenhurst, J. (2013). Carbocation Rearrangements In Alkene Addition Reactions. Master Organic Chemistry. [Online]. Available at: [Link]

  • Filo. (2025). Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane... [Online]. Available at:

  • BYJU'S. (n.d.). Hunsdiecker Reaction. [Online]. Available at: [Link]

  • Organic Synthesis. (n.d.). Hunsdiecker-Borodine Reaction. [Online]. Available at:

Sources

Optimization

Technical Support Center: Side Reactions in the Bromination of 1,1-Dimethylcyclobutane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and analysis of halogenated cycloalkanes. This guide provides in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of halogenated cycloalkanes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of 1,1-dimethylcyclobutane. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this reaction, minimize side product formation, and optimize yields of the desired brominated products.

The bromination of 1,1-dimethylcyclobutane is a classic example of free-radical halogenation. However, the inherent ring strain of the cyclobutane moiety introduces competing reaction pathways that are often not observed in acyclic or larger ring systems. This guide will dissect these side reactions, explain their mechanistic origins, and provide actionable protocols for their mitigation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and corrective actions based on established mechanistic principles.

Q1: My GC-MS analysis shows a complex mixture of products with very low yield of the expected 2- or 3-bromo-1,1-dimethylcyclobutane. What are these unexpected products and why did they form?

A1: Cause & Analysis

A complex product mixture indicates that multiple reaction pathways are competing with the desired free-radical substitution. The unique structure of 1,1-dimethylcyclobutane, specifically its significant ring strain (~26 kcal/mol), makes it susceptible to rearrangement and ring-opening reactions.[1][2] The primary side products typically fall into three categories:

  • Regioisomers: The intended reaction produces a mixture of 2-bromo-1,1-dimethylcyclobutane and 3-bromo-1,1-dimethylcyclobutane . Free-radical bromination is highly selective, favoring the abstraction of a hydrogen atom that leads to the most stable radical intermediate.[3][4][5] In this case, secondary radicals are more stable than primary radicals, so abstraction occurs on the ring rather than the methyl groups. The relative ratio of 2- and 3-bromo isomers depends on the subtle differences in the stability of the corresponding secondary radical intermediates.

  • Rearranged Products: The most significant side products often arise from skeletal rearrangements. The intermediate cyclobutyl radical or, more commonly, a transient cyclobutyl cation can undergo rapid rearrangement to relieve ring strain. The most prevalent rearranged product is typically (1-bromoethyl)-1-methylcyclopropane . This occurs via a well-documented cyclobutylcarbinyl-type rearrangement.[6][7]

  • Ring-Opened Products: Under conditions of high energy (e.g., high temperature or high-intensity UV light), the cyclobutane ring can undergo homolytic cleavage. This leads to the formation of various acyclic bromoalkanes, such as 4-bromo-2-methylpent-1-ene or 5-bromo-2-methylpent-2-ene , further complicating the product mixture.

The formation of these side products is often exacerbated by conditions that introduce or promote ionic reaction mechanisms, such as the accumulation of the HBr byproduct.

Data Summary: Potential Products and Their Origin
Product ClassExample Structure(s)Mechanistic OriginConditions Favoring Formation
Desired Regioisomers 2-bromo-1,1-dimethylcyclobutane3-bromo-1,1-dimethylcyclobutaneFree-Radical SubstitutionLow Br₂ concentration (NBS), radical initiator, non-polar solvent, moderate temperature.
Rearranged Products (1-bromoethyl)-1-methylcyclopropaneCyclobutyl Radical/Cation RearrangementPresence of acid (HBr), polar solvents, higher temperatures.
Ring-Opened Products 4-bromo-2-methylpent-1-eneRadical-Induced Ring ScissionHigh temperature, prolonged reaction times, high-energy initiation.
Over-bromination Various DibromocyclobutanesExcess Brominating AgentHigh stoichiometry of brominating agent relative to substrate.
Q2: I've confirmed the major impurity is (1-bromoethyl)-1-methylcyclopropane. What is the precise mechanism for this rearrangement?

A2: Mechanistic Deep Dive

The formation of a cyclopropylcarbinyl system from a cyclobutane precursor is a classic example of a rearrangement driven by the release of ring strain. While the primary reaction is radical-based, the accumulation of HBr can initiate an ionic pathway that leads to this rearrangement.

The mechanism proceeds as follows:

  • Initiation of Ionic Pathway: The desired product, a bromocyclobutane, can undergo elimination in the presence of heat or trace acid (HBr) to form dimethylcyclobutene isomers.

  • Protonation: The alkene is protonated by HBr, forming a secondary cyclobutyl cation.

  • Carbocation Rearrangement: This is the key step. The secondary cyclobutyl cation is highly strained and rapidly rearranges. A C-C bond in the ring migrates, leading to the formation of a more stable, resonance-stabilized cyclopropylcarbinyl cation.[7] This rearrangement is extremely fast.[6]

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks the tertiary carbocation, yielding the final rearranged product, (1-bromoethyl)-1-methylcyclopropane.

This pathway highlights the critical need to suppress ionic conditions in the reaction mixture.

Visualization: Cyclobutyl to Cyclopropylcarbinyl Rearrangement

G cluster_0 Formation of Cyclobutyl Cation cluster_1 Rearrangement & Product Formation Alkene 1,2-Dimethylcyclobut-1-ene Carbocation_1 Secondary Cyclobutyl Cation (Strained) Alkene->Carbocation_1 Protonation HBr_1 + HBr Carbocation_2 Tertiary Cyclopropylcarbinyl Cation (More Stable) Carbocation_1->Carbocation_2 Ring Contraction (Fast) Final_Product (1-bromoethyl)-1-methylcyclopropane Carbocation_2->Final_Product Nucleophilic Attack Br_ion + Br⁻

Caption: Cationic rearrangement pathway from a cyclobutane to a cyclopropylcarbinyl system.

Q3: How can I modify my experimental protocol to maximize the yield of the desired 2- and 3-bromo-1,1-dimethylcyclobutane isomers?

A3: Protocol Optimization

To favor the desired free-radical substitution, you must create conditions that maximize the radical chain reaction while suppressing ionic side reactions and high-energy fragmentation.

Recommended Protocol: Selective Bromination using NBS

This protocol is designed to maintain a low, steady concentration of molecular bromine, which is the cornerstone of selective allylic and benzylic halogenations and is equally effective for strained alkanes.[8][9][10]

Materials:

  • 1,1-Dimethylcyclobutane

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Barium carbonate (optional, as an HBr scavenger)[10]

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Reagents: Charge the flask with 1,1-dimethylcyclobutane (1.0 eq), anhydrous CCl₄, and NBS (1.05 eq). If desired, add a small amount of BaCO₃ to neutralize any HBr formed.

  • Initiation: Add a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated photochemically using a UV lamp at a lower temperature (e.g., 40-50°C). Monitor the reaction progress by GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which is less dense and will float.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

  • Purification: Wash the filtrate with a dilute solution of sodium thiosulfate to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude oil via fractional distillation to separate the 2- and 3-bromo isomers from any unreacted starting material and high-boiling side products.

Visualization: Optimized Workflow

G A Setup (Inert Atmosphere, Dry Glassware) B Charge Reagents (Substrate, NBS, CCl₄, Initiator) A->B C Initiate & Heat (Reflux or UV light) B->C D Monitor Reaction (GC, TLC, observe solids) C->D E Workup (Cool, Filter Succinimide) D->E F Purify (Aqueous Wash, Dry) E->F G Isolate (Fractional Distillation) F->G

Caption: Optimized workflow for the selective bromination of 1,1-dimethylcyclobutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction of NBS with an alkane like 1,1-dimethylcyclobutane?

A1: The reaction proceeds via a free-radical chain mechanism.[4][11][12] The key feature of using NBS is that it reacts with the HBr byproduct of the substitution to generate a low, constant concentration of Br₂.[9] This prevents the buildup of Br₂, which could participate in ionic side reactions. The mechanism consists of three stages:

  • Initiation: A radical initiator (like AIBN) or UV light homolytically cleaves the N-Br bond of NBS or a trace amount of Br₂ to generate bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from 1,1-dimethylcyclobutane to form HBr and a dimethylcyclobutyl radical. This step is rate-determining and highly selective for the secondary C-H bonds.

    • The dimethylcyclobutyl radical reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

  • Termination: Two radicals combine to terminate the chain reaction.

Visualization: Free-Radical Chain Mechanism

G cluster_init Initiation cluster_prop Propagation Cycle cluster_term Termination Initiator Initiator (AIBN/hν) Br2 Br₂ Initiator->Br2 Br_rad 2 Br• Br2->Br_rad Alkane R-H (Dimethylcyclobutane) R_rad R• (Cyclobutyl Radical) Alkane->R_rad H abstraction Br• + Br_rad_p Br• HBr HBr RBr R-Br (Product) R_rad->RBr Bromination Br₂ + Br2_p Br₂ Br_rad_p2 Br• RBr->Br_rad_p2 regenerates Br_rad_p2->Alkane continues cycle T1 Br• + Br• → Br₂ T2 R• + Br• → R-Br T3 R• + R• → R-R

Caption: The three stages of the free-radical bromination of an alkane.

Q2: Why is bromination more selective than chlorination for this substrate?

A2: The selectivity of halogenation is governed by the Hammond Postulate. The hydrogen abstraction step for bromination is endothermic, meaning the transition state resembles the products (the alkyl radical and HBr). Therefore, the transition state is highly sensitive to the stability of the alkyl radical being formed. Since a secondary radical is significantly more stable than a primary radical, bromine will almost exclusively abstract a secondary hydrogen.[4][5][13]

Conversely, the hydrogen abstraction step for chlorination is exothermic. The transition state resembles the reactants, so there is less radical character developed. This makes the reaction less sensitive to the stability of the radical being formed, leading to a product mixture that is closer to the statistical ratio of available hydrogens.[14][15] For selective synthesis, bromination is nearly always the superior choice.

Q3: Can I use Br₂ directly instead of NBS?

A3: While you can use molecular bromine (Br₂), it is generally not recommended if you want to avoid side products. Using Br₂ directly results in a high initial concentration of the halogen. This, along with the rapid production of HBr, significantly increases the likelihood of ionic side reactions, including the rearrangements and ring-opening mechanisms discussed earlier. NBS is the preferred reagent because it generates Br₂ in situ, keeping the concentration low and constant, thereby favoring the desired radical pathway.[9][16]

References

  • Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. The Journal of Organic Chemistry, 48(16), 2743–2747. Available at: [Link]

  • Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]

  • CHEM 201 - Organic Chemistry I Notes. (2022). University of Alberta. Available at: [Link]

  • A.K. (2015). Products of radical bromination and mechanism. Chemistry Stack Exchange. Available at: [Link]

  • HornyWadsworthEmmons. (2022). Bromination of cyclopropanes. Reddit. Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Carbocation Rearrangements. Available at: [Link]

  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Available at: [Link]

  • Ashenhurst, J. (2013). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. Available at: [Link]

  • Alicyclic and Heterocyclic Chemistry. Lecture 9. University of Liverpool. Available at: [Link]

  • Chad's Prep. (2020). The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Leah4sci. (2016). Selectivity in Free-Radical Halogenation. YouTube. Available at: [Link]

  • Wikipedia. (2024). N-Bromosuccinimide. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

  • Chem LibreTexts. (2015). Selectivity in Radical Halogenation with Fluorine and Bromine. Available at: [Link]

  • Re-Design. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. SlidePlayer. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-1,1-dimethylcyclobutane

Welcome to the technical support center for the purification of 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific issues you may face in your experiments, ensuring a logical and efficient workflow for obtaining a high-purity product.

Purification Workflow Overview

The purification of 3-Bromo-1,1-dimethylcyclobutane from a typical reaction mixture, especially when synthesized from 3,3-dimethylcyclobutanol and a brominating agent like hydrobromic acid (HBr), involves a series of extraction and distillation steps. Each step is designed to remove specific impurities. The overall process is depicted below.

Purification_Workflow crude Crude Reaction Mixture (Product, Unreacted Alcohol, Acid, Alkene, Water) sep_funnel Separatory Funnel crude->sep_funnel Transfer wash1 Wash with NaHCO₃(aq) to neutralize acid sep_funnel->wash1 wash2 Wash with Brine to remove bulk water wash1->wash2 drying Dry with Anhydrous MgSO₄ to remove residual water wash2->drying filtration Filter to remove drying agent drying->filtration distillation Fractional Distillation to separate product from alcohol and alkene filtration->distillation product Pure 3-Bromo-1,1- dimethylcyclobutane distillation->product

Caption: Purification workflow for 3-Bromo-1,1-dimethylcyclobutane.

Physical Properties of Key Compounds

A successful purification relies on understanding the physical properties of the target compound and potential impurities. This data is crucial for designing extraction and distillation protocols.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Water Solubility
3-Bromo-1,1-dimethylcyclobutane 163.06[1]~131.6 (Predicted)[2]~1.317 (Predicted)[2]Insoluble
3,3-Dimethylcyclobutanol100.16~145-147~0.9Soluble
3,3-Dimethylcyclobutene82.14~42-43~0.7Insoluble

Troubleshooting and FAQs

Here we address specific issues that you might encounter during the purification of 3-Bromo-1,1-dimethylcyclobutane.

Q1: My crude organic layer is acidic after the reaction. What is the best way to neutralize it, and are there any pitfalls to avoid?

Answer: It is common for the crude product to be acidic, especially if excess HBr was used in the synthesis. The recommended procedure is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[3][4][5].

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release the carbon dioxide gas that is produced.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash if the aqueous layer is still acidic (test with pH paper).

Causality and Expertise: The purpose of the sodium bicarbonate wash is to neutralize any remaining acid, such as HBr[3][4]. It is a weak base and is ideal for this purpose because it is less likely to cause unwanted side reactions[6].

Critical Pitfall to Avoid: It is highly undesirable to use a strong base like sodium hydroxide (NaOH) for neutralization[6][7]. Strong bases can promote the elimination of HBr from the alkyl halide, leading to the formation of the alkene byproduct, 3,3-dimethylcyclobutene[3][6]. This would reduce the yield of your desired product.

Q2: I've neutralized the acid, but my organic layer still contains a significant amount of water. How do I effectively dry the product before distillation?

Answer: Thoroughly drying the organic layer before distillation is crucial to obtain a pure product and to prevent complications during heating. The process involves a preliminary wash with brine followed by treatment with a solid drying agent.

Protocol:

  • After the sodium bicarbonate wash, add a volume of saturated aqueous sodium chloride (brine) to the separatory funnel that is approximately 20-25% of the organic layer's volume.

  • Shake the funnel and then allow the layers to separate. Drain the aqueous brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

  • Swirl the flask for 10-15 minutes to ensure complete drying.

  • Filter the solution to remove the drying agent.

Causality and Expertise: The brine wash removes the bulk of the dissolved water from the organic layer due to the high salt concentration, which decreases the solubility of water in the organic solvent. Following this, a solid drying agent is used to remove the remaining traces of water[2]. For alkyl halides, anhydrous calcium chloride, sodium sulfate, and magnesium sulfate are all suitable drying agents[2][8][9]. Magnesium sulfate is a fast and efficient drying agent, while sodium sulfate has a high capacity but is slower.

Q3: During distillation, I am getting a fraction at a much lower temperature than the expected boiling point of my product. What is this likely to be?

Answer: If you observe a fraction distilling at a significantly lower temperature (around 42-43°C), it is very likely the elimination byproduct, 3,3-dimethylcyclobutene.

Causality and Expertise: As mentioned in Q1, the use of strong bases or excessive heat during the workup can lead to the dehydrohalogenation of 3-Bromo-1,1-dimethylcyclobutane to form 3,3-dimethylcyclobutene. This alkene has a much lower boiling point than the desired product.

Troubleshooting Steps:

  • Fractional Distillation: Careful fractional distillation is key to separating the low-boiling alkene from your product. Use a fractionating column and monitor the temperature at the still head closely.

  • Reaction and Workup Conditions: To minimize the formation of this byproduct in future experiments, avoid high temperatures and the use of strong bases during the workup.

Q4: My final product appears to be contaminated with the starting alcohol (3,3-dimethylcyclobutanol). How can I remove it?

Answer: The presence of the starting alcohol in the final product indicates either an incomplete reaction or inefficient purification. The boiling point of 3,3-dimethylcyclobutanol is relatively close to that of 3-Bromo-1,1-dimethylcyclobutane, which can make separation by distillation challenging.

Troubleshooting Steps:

  • Aqueous Washes: The starting alcohol has some solubility in water. Multiple washes with water or brine during the workup can help to remove a significant portion of the unreacted alcohol before the final distillation.

  • Efficient Fractional Distillation: A highly efficient fractional distillation setup with a good fractionating column is essential to separate these two compounds. Collect narrow boiling point fractions and analyze them (e.g., by GC-MS or NMR) to determine their purity[10][11].

Logical Flow for Troubleshooting Purification

Troubleshooting_Logic start Start Purification check_acidity Is the organic layer acidic? start->check_acidity neutralize Wash with NaHCO₃(aq) check_acidity->neutralize Yes check_water Is the organic layer cloudy (contains water)? check_acidity->check_water No neutralize->check_water dry Wash with brine, then use anhydrous drying agent check_water->dry Yes distill Perform Fractional Distillation check_water->distill No dry->distill low_bp_fraction Low boiling point fraction observed? distill->low_bp_fraction alkene_impurity Impurity is likely 3,3-dimethylcyclobutene low_bp_fraction->alkene_impurity Yes high_bp_fraction Product contaminated with higher boiling impurity? low_bp_fraction->high_bp_fraction No alkene_impurity->high_bp_fraction alcohol_impurity Impurity is likely 3,3-dimethylcyclobutanol high_bp_fraction->alcohol_impurity Yes end_pure Pure Product high_bp_fraction->end_pure No end_impure Re-distill or re-evaluate workup conditions alcohol_impurity->end_impure alcohol_impurity->end_impure

Caption: A logical decision tree for troubleshooting the purification process.

References

  • Brainly.com. (2019, December 2). Aqueous sodium bicarbonate was used to wash the crude n-butyl bromide. a. What was the purpose of this. [Link]

  • Sciencemadness Discussion Board. (2007, June 14). how to dry alkyl halides. [Link]

  • Designer-drug.com. Drying Agent Selection Guide. [Link]

  • Chegg.com. (2016, May 16). Solved Post-Lab Questions 1. Aqueous sodium bicarbonate was. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Chegg.com. (2016, October 19). Solved To neutralize any acid contaminating the crude alkyl. [Link]

  • Brainly.com. (2023, November 9). To neutralize any acid contaminating the crude alkyl halide, the organic layer was washed with aqueous. [Link]

  • PubChem. 3-Bromo-1,1-dimethylcyclobutane. [Link]

  • PubChemLite. 3-bromo-1,1-dimethylcyclobutane (C6H11Br). [Link]

  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. [Link]

  • CP Lab Safety. 3-Bromo-1,1-dimethylcyclobutane, 97% Purity, C6H11Br, 100 mg. [Link]

  • Google Patents.
  • PubChem. 3-Bromo-1,1-dimethylcyclopentane. [Link]

  • PubChem. 3-Bromo-1,1-dimethylcyclohexane. [Link]

Sources

Optimization

Technical Support Center: Grignard Reagent Formation with 3-Bromo-1,1-dimethylcyclobutane

Introduction: Navigating the Challenges of Sterically Hindered Grignard Reagents The formation of a Grignard reagent from 3-Bromo-1,1-dimethylcyclobutane presents a unique set of challenges primarily due to the steric hi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Grignard Reagents

The formation of a Grignard reagent from 3-Bromo-1,1-dimethylcyclobutane presents a unique set of challenges primarily due to the steric hindrance imposed by the gem-dimethyl group adjacent to the reactive carbon-bromine bond. This steric bulk can significantly impede the insertion of magnesium, leading to common issues such as reaction initiation failure and low yields. This guide provides an in-depth, experience-driven framework for troubleshooting and optimizing the synthesis of this valuable organometallic intermediate. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 3-Bromo-1,1-dimethylcyclobutane is not initiating. What are the most common culprits? A1: Failure to initiate is the most frequent hurdle. The primary causes are threefold: a passivated magnesium surface due to an inert magnesium oxide (MgO) layer, the presence of trace moisture which quenches the Grignard reagent as it forms, and the inherent low reactivity of the sterically hindered substrate.[1][2] Immediate troubleshooting should focus on rigorous activation of the magnesium and ensuring an absolutely anhydrous environment.[1]

Q2: What are the definitive visual indicators of a successful initiation? A2: A successful initiation is typically marked by a combination of observable phenomena. These include the evolution of bubbles from the magnesium surface, the reaction mixture turning cloudy with a grey or brownish hue, and a spontaneous increase in temperature, which may cause the solvent to gently reflux.[2] If using iodine as an activator, the disappearance of its characteristic purple or brown color is a strong indicator of initiation.[2]

Q3: Which solvent is superior for this specific reaction: diethyl ether or THF? A3: For less reactive alkyl halides like 3-Bromo-1,1-dimethylcyclobutane, Tetrahydrofuran (THF) is generally the preferred solvent.[3][4] Its higher boiling point allows for a greater operating temperature range, and its superior ability to solvate and stabilize the Grignard reagent through Lewis acid-base complexation is crucial for facilitating the reaction of a sterically encumbered substrate.[3][5]

Q4: I notice the reaction mixture turns dark brown or black after running for a while. Is this normal? A4: While a grey, cloudy appearance is normal, a very dark brown or black color can indicate decomposition or significant side reactions.[6] This may be caused by impurities in the magnesium or alkyl halide, or the formation of finely divided metal byproducts from Wurtz coupling, particularly if the reaction is overheated.[6][7]

In-Depth Troubleshooting Guide

Symptom 1: Complete Failure of Reaction Initiation

This is the most critical stage. A failure to initiate means the energy barrier for magnesium insertion is not being overcome. The following sections provide a logical workflow to diagnose and solve this issue.

All magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which is impervious to the alkyl halide.[2][8] Disrupting this layer is non-negotiable for success.

Solution: Chemical Activation of Magnesium

Chemical activation involves using a small amount of a highly reactive substance to etch the magnesium surface, exposing fresh, reactive metal. The "entrainment method" using 1,2-dibromoethane (DBE) is particularly effective as it produces innocuous byproducts (ethylene gas and MgBr₂) and provides a clear visual cue of activation.[9][10]

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodMechanism & IndicatorsAdvantagesDisadvantages
Iodine (I₂) Crystals Reacts with Mg at thin points in the MgO layer.[2] Indicated by the disappearance of iodine's color.Simple to use; readily available.Can sometimes be insufficient for very difficult substrates.
1,2-Dibromoethane (DBE) Reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface.[9] Indicated by vigorous bubbling.Highly effective; visual confirmation of activation.[9] Byproducts do not interfere.[10]DBE is toxic and should be handled with care.[9]
DIBAH A powerful reducing agent that activates the Mg surface.[11]Extremely effective for stubborn reactions; allows for lower initiation temperatures.[11]Pyrophoric reagent requiring advanced handling techniques.
Mechanical Grinding Physically crushing the turnings in situ with a glass rod.[8][12]Exposes fresh metal surface without chemical additives.Can be difficult to perform effectively within a sealed apparatus.

**dot graph "Magnesium_Activation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} } Caption: Experimental workflow for magnesium activation and Grignard formation.

  • Assemble a three-necked round-bottom flask, rigorously flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Equip it with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Using a syringe, add enough anhydrous THF to just cover the magnesium turnings.

  • Add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to the alkyl halide) to the stirred suspension.[13]

  • Gentle warming with a heat gun may be required to start the activation.[9] Successful activation is confirmed by the sustained evolution of ethylene gas (bubbling).[8]

  • Once activation is evident, you may proceed with the addition of the 3-Bromo-1,1-dimethylcyclobutane solution.

Grignard reagents are exceptionally strong bases and will be instantly destroyed by even trace amounts of water or other protic species.[14]

Solution: Rigorous Anhydrous Technique

  • Glassware: All glassware must be oven-dried at >120 °C for several hours or thoroughly flame-dried under vacuum immediately before use.[1]

  • Solvents: Use freshly opened anhydrous grade solvents or solvents dried using an appropriate method (e.g., distillation from sodium/benzophenone).[6]

  • Reagents: Ensure the 3-Bromo-1,1-dimethylcyclobutane is free of residual HBr, which can inhibit the reaction. If acidity is suspected, pass it through a small plug of basic alumina before use.[15]

  • Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire setup and reaction duration.

When standard activation methods fail, it is often because the energy barrier for the reaction of the sterically hindered halide is simply too high. In these cases, a more potent form of magnesium is required.

Solution: Employing Highly Reactive Rieke® Magnesium

Rieke® Magnesium is an amorphous, highly reactive black powder of magnesium prepared by the reduction of MgCl₂.[13][16] Its high surface area and lack of an oxide layer allow it to react with otherwise unreactive organic halides, often at significantly lower temperatures.[17][18] For a challenging substrate like 3-Bromo-1,1-dimethylcyclobutane, using Rieke® Magnesium can be the difference between failure and success. The reaction can often be performed at temperatures as low as -78 °C, which also helps to suppress side reactions.[18][19]

**dot graph "Troubleshooting_Initiation_Failure" { layout=dot; node [shape=diamond, style=filled, fontname="Arial", fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial"];

} } Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

Symptom 2: Low Yield of Grignard Reagent

If the reaction initiates but the final yield is poor, competing side reactions or incomplete conversion are likely occurring.

The primary side reaction that consumes the starting material and the product is Wurtz coupling, where the formed Grignard reagent attacks a molecule of unreacted alkyl halide.[7]

R-MgX + R-X → R-R + MgX₂

This is exacerbated by high local concentrations of the alkyl halide and elevated temperatures.

Solution: Controlled Addition and Temperature Management

  • Slow, Dropwise Addition: Prepare a solution of 3-Bromo-1,1-dimethylcyclobutane in anhydrous THF and add it slowly via the dropping funnel to the activated magnesium suspension.

  • Maintain Gentle Reflux: The rate of addition should be controlled to maintain a steady but gentle reflux. This ensures the reaction is proceeding while preventing a runaway exotherm that would favor side reactions.

  • Dilution: Using a sufficient volume of solvent can help keep the concentration of the alkyl halide low, further minimizing the rate of the bimolecular Wurtz reaction.

An inaccurate assumption of 100% conversion can lead to errors in subsequent steps. Titrating the final solution provides the true concentration of the active Grignard reagent. A common method uses iodine (I₂).[6]

  • Accurately weigh ~0.2 mmol of I₂ into a dry flask under an inert atmosphere.

  • Dissolve the I₂ in ~2 mL of anhydrous THF. The solution will be dark brown.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise from a syringe. The endpoint is the disappearance of the brown iodine color to a colorless or pale yellow solution.

  • Record the volume of Grignard reagent added. The molarity is calculated based on a 1:1 stoichiometry with iodine (1 mole of RMgX reacts with 1 mole of I₂).[6]

References

  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

  • Aluri, B. R. (2008). 1,2-Dibromoethane. Synlett. Retrieved from [Link]

  • Rieke Metals. (n.d.). Highly Reactive Metals and Organometallic Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Filo. (2025). Given the reaction sequence: Starting with a bromo compound.... Retrieved from [Link]

  • Google Patents. (n.d.). US3347912A - Novel grignard reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Silverman, G. S., & Rakita, P. E. (2008). The Grignard Reagents. Organometallics. Retrieved from [Link]

  • Pearson, D. E., et al. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Homework.Study.com. (n.d.). A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. Retrieved from [Link]

  • Filo. (2025). Organic Reactions: Anti-Markovnikov Addition & Hydroboration-Oxidation. Retrieved from [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Elimination in Reactions of 3-Bromo-1,1-dimethylcyclobutane

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the challenges of controlling reaction pathways.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the challenges of controlling reaction pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the suppression of elimination byproducts in reactions involving 3-Bromo-1,1-dimethylcyclobutane. Our goal is to empower you with the mechanistic understanding and practical protocols needed to maximize your desired substitution yields.

Section 1: Understanding the Competing Pathways (FAQ)

This section addresses the fundamental reasons why 3-Bromo-1,1-dimethylcyclobutane is susceptible to elimination and outlines the competing reaction mechanisms.

Q1: Why is 3-Bromo-1,1-dimethylcyclobutane so prone to forming elimination byproducts?

A: The propensity for elimination is rooted in the substrate's structure. 3-Bromo-1,1-dimethylcyclobutane is a secondary alkyl halide . Secondary substrates are uniquely positioned to undergo all four common reaction pathways: SN1, SN2, E1, and E2.[1][2]

  • SN2 vs. E2 Competition: With strong nucleophiles/bases, there is direct competition. The base can either attack the electrophilic carbon (SN2) or abstract a β-hydrogen to form an alkene (E2).[3][4]

  • SN1 vs. E1 Competition: Under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), the secondary carbocation intermediate can either be trapped by a nucleophile (SN1) or lose a proton (E1).[5][6]

  • Ring Strain: While the carbocation (sp² hybridized, ideal angle 120°) is less stable in a strained cyclobutane ring (internal angle ~90°), solvolysis reactions can still occur.[7] The relief of some steric interactions upon elimination can also be a driving force.

This inherent reactivity profile means that careful control of reaction conditions is not just beneficial, but essential for directing the outcome.

Q2: What are the primary substitution and elimination mechanisms I need to control?

A: There are four key competing pathways. Your experimental design will determine which of these predominates.

  • SN2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where a nucleophile attacks the carbon bearing the bromine, inverting its stereochemistry. It is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[8]

  • E2 (Elimination, Bimolecular): A single, concerted step where a strong base removes a β-hydrogen, simultaneously forming a double bond and ejecting the bromide leaving group. It is favored by strong, sterically hindered bases and higher temperatures.[5][9]

  • SN1 (Substitution, Nucleophilic, Unimolecular): A two-step process involving the formation of a secondary carbocation intermediate, which is then captured by a nucleophile. It is favored by polar protic solvents and weak nucleophiles.[10]

  • E1 (Elimination, Unimolecular): Competes directly with SN1. The same carbocation intermediate, instead of being captured by a nucleophile, loses a β-hydrogen to a weak base (often the solvent). It is favored by heat and non-nucleophilic, weak bases.[5]

G sub 3-Bromo-1,1-dimethylcyclobutane sn2 SN2 Product (Substitution) sub->sn2 Strong Nucleophile Polar Aprotic Solvent Low Temp e2 E2 Product (Elimination) sub->e2 Strong, Bulky Base High Temp carbocation Carbocation Intermediate sub->carbocation Weak Nucleophile/Base Polar Protic Solvent sn1 SN1 Product (Substitution) carbocation->sn1 Nucleophilic Attack e1 E1 Product (Elimination) carbocation->e1 Proton Loss (Heat)

Caption: Competing reaction pathways for a secondary alkyl halide.

Section 2: Troubleshooting Guide for High Elimination

Problem: My reaction is producing a significant amount of 1,1-dimethylcyclobut-2-ene and/or 3,3-dimethylmethylenecyclobutane instead of my desired substitution product. How do I fix this?

Answer: The solution lies in carefully selecting your reagents and conditions to favor either a pure SN2 or a pure SN1 pathway, thereby outcompeting the corresponding elimination reaction.

Solution Strategy 1: Maximizing Substitution via the SN2 Pathway

This approach is ideal when using strong, anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻). The goal is to maximize the rate of nucleophilic attack while minimizing the rate of proton abstraction.

Q: How does my choice of nucleophile/base impact the SN2/E2 ratio? A: This is the most critical factor. To favor SN2, you need a species that is a strong nucleophile but a weak base . Basicity and nucleophilicity are related but distinct properties. For example, the bulky tert-butoxide anion (t-BuO⁻) is a strong base but a poor nucleophile due to steric hindrance, making it an excellent reagent for promoting E2 elimination.[1] Conversely, iodide (I⁻) is an excellent nucleophile but a very weak base, and will favor SN2 almost exclusively.

Q: What are the optimal solvent and temperature conditions? A:

  • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[11] These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive, accelerating the SN2 reaction.[12] Polar protic solvents (like ethanol) would solvate and stabilize the nucleophile, reducing its reactivity and slowing the SN2 rate.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate . Elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions.[13][14] Therefore, increasing the temperature will almost always increase the proportion of the elimination byproduct.

ConditionTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., N₃⁻, CN⁻, I⁻)Strong, bulky base (e.g., t-BuOK, DBU)Bulky reagents are sterically hindered from attacking the carbon atom (SN2) but can easily access peripheral protons (E2).[9][15]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Often compatible with the base (e.g., THF, or the conjugate acid like t-BuOH)Polar aprotic solvents enhance nucleophilicity, accelerating the SN2 pathway.[11]
Temperature Low to moderate (e.g., 25-50 °C)High (e.g., >80 °C, reflux)Elimination has a greater positive entropy change (ΔS), making it more favorable at higher temperatures (ΔG = ΔH - TΔS).[5][14]

This protocol aims to synthesize 3-Azido-1,1-dimethylcyclobutane, minimizing the alkene byproduct.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium azide (1.5 equivalents).

  • Solvent: Add anhydrous dimethylformamide (DMF) to the flask via syringe. Stir the suspension.

  • Reagent Addition: Dissolve 3-Bromo-1,1-dimethylcyclobutane (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred sodium azide suspension over 20 minutes.

  • Reaction: Maintain the reaction temperature at 25 °C. Monitor the reaction progress by TLC or GC-MS every 2 hours. Note: Avoid heating unless the reaction is extremely slow, as this will promote E2.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

G cluster_0 SN2 Pathway Optimization start Start q1 Is my nucleophile strong but non-bulky? start->q1 q2 Is my solvent polar aprotic? q1->q2 Yes rethink High Yield of Elimination Product q1->rethink No (e.g., t-BuOK) q3 Is my temperature low? q2->q3 Yes q2->rethink No (e.g., Ethanol) outcome High Yield of Substitution Product q3->outcome Yes q3->rethink No (e.g., Reflux)

Caption: Decision workflow for favoring the SN2 pathway.

Solution Strategy 2: Maximizing Substitution via the SN1 Pathway

This approach is necessary for solvolysis reactions or when using weak, neutral nucleophiles (e.g., H₂O, ROH, RCOOH). The goal here is to stabilize the carbocation intermediate while using conditions that disfavor the subsequent E1 elimination step.

Q: When is an SN1 pathway preferable to SN2? A: When your desired reaction involves a weak nucleophile that is incapable of initiating an SN2 reaction at a reasonable rate. Forcing such a reaction with high heat would lead exclusively to elimination. The SN1/E1 pathway provides an alternative by first forming the carbocation intermediate.[16]

Q: How can I suppress the competing E1 reaction? A: The key is again temperature control . Since the SN1 and E1 pathways share the same rate-determining step (carbocation formation), you cannot alter the ratio by changing the solvent or nucleophile concentration in the same way as the SN2/E2 case. However, the second step (nucleophilic attack vs. proton loss) is temperature-sensitive. Lowering the temperature will disfavor the higher-activation-energy E1 pathway relative to the SN1 pathway. Using a more highly nucleophilic solvent (e.g., acetic acid vs. water) can also favor SN1 by more effectively trapping the carbocation.

This protocol aims to synthesize 3-Acetoxy-1,1-dimethylcyclobutane.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-1,1-dimethylcyclobutane (1.0 equivalent).

  • Solvent/Nucleophile: Add glacial acetic acid, which serves as both the solvent and the nucleophile.

  • Reaction: Stir the solution at a controlled temperature, for example, 40 °C. Note: Avoid high temperatures to minimize the E1 byproduct. Monitor the reaction by GC-MS to track the formation of both the acetate ester (SN1 product) and the alkene (E1 product).

  • Workup: After completion, carefully neutralize the excess acetic acid by slowly pouring the mixture over an ice-cold solution of sodium bicarbonate.

  • Extraction: Extract the product into diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Section 3: Advanced FAQs

Q: Does the gem-dimethyl group at the 1-position influence the reaction at the 3-position? A: While the gem-dimethyl group is not directly adjacent to the reaction center (it is in the gamma position), it can have subtle effects. It adds rigidity to the cyclobutane ring, which can influence the puckered conformation of the ring.[7] This conformation, in turn, dictates the accessibility of the β-hydrogens for E2 elimination and the trajectory of the incoming nucleophile for SN2 attack. However, the primary factors governing the substitution/elimination ratio remain the choice of base/nucleophile, solvent, and temperature.

Q: Are there alternative synthetic routes to 3-substituted-1,1-dimethylcyclobutanes that completely avoid this competition problem? A: Yes. If isolating the substitution product proves intractable, alternative strategies can be employed. For example, the [2+2] cycloaddition of isobutylene with an appropriate ketene can form a 2,2-dimethylcyclobutanone derivative.[17] This cyclobutanone can then be reduced to the alcohol and subsequently converted to other functional groups, bypassing the need for substitution on an alkyl halide. Such multi-step routes can offer better control and predictability.

References

  • Hsung, R. P., et al. (2013). Recent syntheses in which the gem-dimethylcyclobutane is assembled via de novo approaches. PubMed Central. Available at: [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 9.8: Comparing Substitution and Elimination Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]

  • Chemistry LibreTexts. (2022). C. Elimination vs. Substitution. Available at: [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Wikipedia. Nucleophilic substitution. Available at: [Link]

  • OrgoSolver. Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Available at: [Link]

  • YouTube. (2020). 8.4 Part 2: Factors Affecting the E2 Mechanism. Available at: [Link]

  • Quora. (2018). If a strong but bulky base is used, will a tertiary alkylhalide undergo E1 or E2? Available at: [Link]

  • ACS Publications. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Available at: [Link]

  • Scribd. Alkyl Halide Reaction Mechanisms. Available at: [Link]

  • MDPI. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Available at: [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Student Doctor Network Forums. (2013). bulky bases in elimination reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Substrate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Bromo-1,1-dimethylcyclobutane in Solution

Welcome to the technical support center for 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a secondary alkyl halide with a strained cyclobutane ring, 3-Bromo-1,1-dimethylcyclobutane presents unique stability challenges in solution. This document provides in-depth, evidence-based answers to frequently asked questions and troubleshooting guidance to help you mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My solution of 3-Bromo-1,1-dimethylcyclobutane in a protic solvent (e.g., ethanol, methanol) is showing signs of degradation over time. What is happening and how can I prevent it?

Answer:

The observed degradation is likely due to solvolysis , a nucleophilic substitution (SN1) and/or elimination (E1) reaction where the solvent acts as the nucleophile or base.[1] 3-Bromo-1,1-dimethylcyclobutane is a secondary alkyl halide, which is prone to forming a secondary carbocation intermediate, especially in polar protic solvents that can stabilize the carbocation through hydrogen bonding.

Causality of Degradation:

The strained cyclobutane ring can influence the rate of carbocation formation. Once the carbocation is formed, it can be attacked by the solvent molecule (substitution) or lose a proton from an adjacent carbon (elimination), leading to a mixture of undesired byproducts.

Troubleshooting & Prevention Protocol:

  • Solvent Selection: Whenever possible, avoid polar protic solvents. Opt for polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, acetone, or acetonitrile. These solvents are less likely to promote the formation of the carbocation intermediate.

  • Temperature Control: Solvolysis rates are highly dependent on temperature. Store solutions of 3-Bromo-1,1-dimethylcyclobutane at low temperatures (0-4 °C) to minimize degradation. For long-term storage, consider even lower temperatures (-20 °C), ensuring the solvent's freezing point is not reached.

  • Inert Atmosphere: While the primary degradation pathway in protic solvents is solvolysis, it is good practice to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric moisture and oxygen.

Experimental Workflow for Solvent Stability Assessment:

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare stock solution of 3-Bromo-1,1-dimethylcyclobutane B Aliquot into vials with different solvents (e.g., Ethanol, THF, Hexane) A->B C Store aliquots at controlled temperatures (e.g., RT, 4°C, -20°C) B->C D Withdraw samples at defined time points C->D E Analyze by GC-MS to quantify parent compound and byproducts D->E G cluster_solvolysis Solvolysis (Protic Solvents) cluster_elimination Base-Induced Elimination cluster_radical Photolytic/Thermal Decomposition A 3-Bromo-1,1-dimethylcyclobutane B Carbocation Intermediate A->B Slow E Elimination Products (Alkenes) A->E Strong Base F Radical Intermediates A->F Light/Heat C Substitution Products (e.g., Ethers, Alcohols) B->C S N 1 D Elimination Products (Alkenes) B->D E1 G Various Degradation Products F->G

Caption: Major degradation pathways for 3-Bromo-1,1-dimethylcyclobutane in solution.

Analytical Methods for Monitoring Stability

To effectively assess the stability of 3-Bromo-1,1-dimethylcyclobutane and the efficacy of the above-mentioned stabilization strategies, a reliable analytical method is crucial.

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for monitoring the purity of 3-Bromo-1,1-dimethylcyclobutane due to its volatility and the technique's high sensitivity and ability to identify degradation products.

GC-MS Protocol:

  • Sample Preparation: Dilute a small aliquot of the 3-Bromo-1,1-dimethylcyclobutane solution in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the parent compound from any potential byproducts.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range that covers the molecular ion of the parent compound and potential smaller fragments (e.g., 40-200 m/z).

  • Data Analysis:

    • Identify the peak corresponding to 3-Bromo-1,1-dimethylcyclobutane by its retention time and mass spectrum.

    • Integrate the peak area to quantify its abundance relative to any impurity peaks.

    • Analyze the mass spectra of impurity peaks to identify potential degradation products.

By implementing these troubleshooting and stabilization strategies, researchers can significantly improve the stability of 3-Bromo-1,1-dimethylcyclobutane in solution, leading to more reliable and reproducible experimental outcomes.

References

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 3-Bromo-1,1-dimethylcyclobutane

Welcome to the technical support center for the synthesis of 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Drawing from established chemical principles and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Synthetic Overview & Core Challenges

The synthesis of 3-Bromo-1,1-dimethylcyclobutane typically proceeds via the bromination of 1,1-dimethylcyclobutane-3-ol. While seemingly straightforward, this transformation presents several challenges during scale-up, primarily related to reaction control, impurity formation, and purification. The gem-dimethyl group introduces steric hindrance that can influence reactivity, while the cyclobutane ring is susceptible to rearrangement under certain conditions.

A common synthetic approach involves the treatment of the corresponding alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). An alternative, though less common, route for similar structures is the Hunsdiecker reaction, which involves the decarboxylative bromination of a silver carboxylate salt.[1][2]

The primary challenges encountered during the scale-up of the alcohol bromination route include:

  • Carbocation Rearrangements: The secondary carbocation formed upon protonation of the alcohol can undergo rearrangement to a more stable tertiary carbocation, leading to the formation of undesired isomeric byproducts.[3][4][5] This is a significant concern due to the inherent strain of the cyclobutane ring, which can be relieved through ring expansion.[5][6]

  • Elimination Reactions: Competing elimination reactions can lead to the formation of olefinic impurities, reducing the overall yield of the desired product.

  • Purification Difficulties: The boiling points of the desired product and potential impurities can be close, making purification by distillation challenging on a larger scale.

This guide will address these challenges in a practical, question-and-answer format, providing actionable solutions grounded in chemical principles.

II. Troubleshooting Guide

Category 1: Low Yield & Incomplete Conversion

Question 1: My reaction is stalling, and I'm observing a significant amount of unreacted 1,1-dimethylcyclobutane-3-ol. What are the potential causes and how can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue when scaling up bromination reactions. Several factors can contribute to this problem.

  • Insufficient Brominating Agent: On a larger scale, mass transfer limitations can lead to localized areas of low reagent concentration. It is crucial to ensure a stoichiometric or slight excess of the brominating agent is used and that it is added in a controlled manner to maintain an effective concentration throughout the reaction.

  • Low Reaction Temperature: While temperature control is critical to minimize side reactions, a temperature that is too low will significantly slow down the reaction rate. The optimal temperature will depend on the specific brominating agent used. For PBr₃, the reaction is often performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. For HBr, gentle heating may be required.

  • Inadequate Mixing: Poor agitation in a large reactor can lead to a heterogeneous reaction mixture, preventing the reactants from coming into contact. Ensure that the stirring is vigorous enough to maintain a well-mixed suspension.

  • Moisture Contamination: Brominating agents like PBr₃ are highly sensitive to moisture. Water will consume the reagent, reducing its effective concentration and generating HBr, which can lead to different reaction kinetics and side products. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Re-calculate the molar equivalents of your brominating agent. For scale-up, a modest increase in the excess of the brominating agent (e.g., 1.1 to 1.3 equivalents) may be necessary.

  • Optimize Temperature Profile: If the reaction is sluggish at low temperatures, consider a gradual increase in temperature while carefully monitoring for the formation of byproducts by in-process control (IPC) analysis (e.g., GC-MS).

  • Enhance Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous. For very large-scale reactions, consider the use of overhead stirring with appropriate impeller design.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents before use. Perform the reaction under a positive pressure of an inert gas.

Category 2: Impurity Formation

Question 2: My final product is contaminated with a significant amount of an isomeric impurity. GC-MS analysis suggests it is a cyclopentyl bromide derivative. What is the cause of this and how can it be prevented?

Answer: The formation of a cyclopentyl bromide derivative is a classic example of a carbocation rearrangement, a common side reaction in the synthesis of cyclic compounds, especially those with strained rings like cyclobutane.[5][7]

Mechanism of Rearrangement:

The reaction proceeds through a secondary carbocation intermediate formed at the C-3 position of the cyclobutane ring. This carbocation can undergo a 1,2-alkyl shift, leading to ring expansion to form a more stable tertiary cyclopentyl carbocation.[3][4] This rearrangement is driven by the relief of ring strain in the four-membered ring and the formation of a more stable carbocation.[5]

Mitigation Strategies:

The key to preventing this rearrangement is to favor the SN2 pathway over the SN1 pathway, or to use conditions that trap the initial carbocation before it can rearrange.

  • Choice of Brominating Agent: Reagents that favor an SN2 mechanism, such as PBr₃, are generally preferred over those that strongly promote carbocation formation, like concentrated HBr.

  • Temperature Control: Lower reaction temperatures disfavor carbocation rearrangements. Maintaining the reaction at a low temperature (e.g., 0 °C or below) can significantly reduce the formation of the ring-expanded product.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents can help to suppress the formation of a discrete, long-lived carbocation, thereby favoring the SN2 pathway.

Experimental Protocol to Minimize Rearrangement:

  • Reagent: Use phosphorus tribromide (PBr₃) as the brominating agent.

  • Solvent: Employ a non-polar solvent such as diethyl ether or dichloromethane.

  • Temperature: Cool the solution of 1,1-dimethylcyclobutane-3-ol in the chosen solvent to 0 °C in an ice bath.

  • Addition: Add the PBr₃ dropwise to the cooled solution with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Do not allow the reaction temperature to rise significantly during the addition or the subsequent stirring period.

Question 3: I am observing a significant amount of olefinic impurities in my product mixture. What is the cause and how can I minimize their formation?

Answer: The formation of olefins is due to a competing elimination reaction (E1 or E2) with the desired substitution (SN1 or SN2).

Causes of Olefin Formation:

  • High Reaction Temperatures: Higher temperatures favor elimination over substitution.

  • Strongly Basic Conditions: While not typical for these bromination reactions, the presence of any strong base can promote E2 elimination.

  • Acid-Catalyzed Dehydration: In the presence of strong acids like HBr, the starting alcohol can undergo acid-catalyzed dehydration to form an alkene.

Strategies to Minimize Elimination:

  • Temperature Control: As with rearrangements, maintaining a low reaction temperature is crucial for minimizing elimination byproducts.

  • Choice of Reagents: Using a reagent like PBr₃, which does not generate a strong acid in situ, can be advantageous over using concentrated HBr.

  • Controlled Addition: Slow, controlled addition of the brominating agent can help to prevent localized temperature increases that could promote elimination.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease stoichiometry of brominating agent, optimize temperature, improve mixing.
Rearranged Impurity Carbocation rearrangementUse PBr₃, maintain low reaction temperature, use a non-polar solvent.
Olefin Impurity Elimination side reactionMaintain low reaction temperature, use a non-acidic brominating agent (PBr₃).
Category 3: Purification Challenges

Question 4: I am having difficulty separating my product from the unreacted starting material and a closely-boiling impurity by distillation. What are my options for purification on a larger scale?

Answer: Co-eluting or closely boiling impurities are a common challenge in scale-up.

Purification Strategies:

  • Fractional Distillation under Reduced Pressure: For larger quantities, a well-packed fractional distillation column under reduced pressure is the most common method. The efficiency of the separation will depend on the column length, packing material, and the reflux ratio.

  • Aqueous Workup to Remove Alcohol: The unreacted 1,1-dimethylcyclobutane-3-ol can be partially removed by washing the crude product with water or a dilute brine solution. However, be mindful of potential hydrolysis of the product.

  • Chromatography: While less practical for very large scales, column chromatography over silica gel can be an effective method for removing both polar (starting material) and non-polar (rearranged and elimination) impurities. For multi-kilogram scales, automated flash chromatography systems can be employed.

  • Crystallization: If the product is a solid at low temperatures, fractional crystallization could be a viable, scalable purification technique.

Recommended Purification Workflow:

  • Aqueous Workup: After quenching the reaction, wash the organic layer with water and brine to remove water-soluble impurities and the majority of the unreacted alcohol.

  • Drying and Solvent Removal: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

  • Fractional Distillation: Perform a fractional distillation of the crude product under reduced pressure, collecting fractions based on boiling point and analyzing them by GC to assess purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus tribromide on a large scale?

A1: Phosphorus tribromide (PBr₃) is a corrosive and toxic chemical that reacts violently with water.[8] Key safety precautions for scale-up include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Ventilation: Work in a well-ventilated fume hood.

  • Inert Atmosphere: Handle PBr₃ under an inert atmosphere to prevent reaction with atmospheric moisture.

  • Quenching: Quench the reaction carefully by slowly adding it to a cooled, stirred solution of a suitable quenching agent (e.g., ice water or a saturated sodium bicarbonate solution). Be prepared for the evolution of HBr gas.

Q2: Can N-Bromosuccinimide (NBS) be used for this transformation?

A2: While NBS is a common brominating agent, it is typically used for allylic or benzylic bromination via a free-radical mechanism.[9] For the conversion of a secondary alcohol to a secondary bromide, NBS in the presence of triphenylphosphine (the Appel reaction) could be an alternative, but PBr₃ is generally more direct and cost-effective for this specific transformation.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: In-process control (IPC) is crucial for successful scale-up. Small aliquots of the reaction mixture can be carefully quenched and analyzed by:

  • Gas Chromatography (GC): To monitor the disappearance of the starting material and the appearance of the product and any byproducts.

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method to assess the progress of the reaction.

Q4: What is the typical stability and storage of 3-Bromo-1,1-dimethylcyclobutane?

A4: 3-Bromo-1,1-dimethylcyclobutane is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources.[10] It is also a skin and eye irritant.[10] Over time, alkyl halides can undergo slow decomposition, particularly if exposed to light or moisture. It is best to store it under an inert atmosphere and in an amber bottle.

IV. Visualizing Key Processes

Reaction and Side Product Pathways

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions A 1,1-dimethylcyclobutane-3-ol B Secondary Carbocation Intermediate A->B Protonation & Loss of H2O C 3-Bromo-1,1-dimethylcyclobutane (Product) B->C Nucleophilic Attack by Br- D Tertiary Cyclopentyl Carbocation B->D Ring Expansion (Rearrangement) F Olefin (Impurity) B->F Elimination (E1) E Ring-Expanded Bromide (Impurity) D->E Nucleophilic Attack by Br-

Caption: Synthetic pathways for 3-Bromo-1,1-dimethylcyclobutane.

General Troubleshooting Workflow

G Start Scale-up Synthesis Issue Problem Identify Primary Problem (e.g., Low Yield, Impurity) Start->Problem Cause Determine Potential Cause (e.g., Temp, Reagent, Mixing) Problem->Cause Solution Implement Corrective Action (e.g., Adjust Temp, Purify Reagent) Cause->Solution Monitor Monitor with IPC (GC/TLC) Solution->Monitor Result Problem Resolved? Monitor->Result End Successful Scale-up Result->End Yes Reassess Re-evaluate Cause Result->Reassess No Reassess->Cause

Caption: A systematic approach to troubleshooting scale-up issues.

V. References

  • Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • Master Organic Chemistry. Rearrangements in Alkene Addition Reactions. [Link]

  • Chemistry Steps. Ring Expansion Rearrangements. [Link]

  • Study Prep in Pearson+. Which of the following carbocations would you expect to rearrange... [Link]

  • Wikipedia. Hunsdiecker reaction. [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of gem-dimethylcyclobutane natural products. [Link]

  • BYJU'S. Hunsdiecker Reaction. [Link]

  • Hunsdiecker-Borodine Reaction. [Link]

  • PubChem. 3-Bromo-1,1-dimethylcyclobutane. [Link]

  • Organic Chemistry Portal. Hunsdiecker Reaction. [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions with 3-Bromo-1,1-dimethylcyclobutane

Welcome to our dedicated technical support guide for navigating the challenges of cross-coupling reactions involving the sterically hindered electrophile, 3-Bromo-1,1-dimethylcyclobutane. This resource is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the challenges of cross-coupling reactions involving the sterically hindered electrophile, 3-Bromo-1,1-dimethylcyclobutane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes. Here, we delve into the common pitfalls of catalyst deactivation and provide actionable, mechanistically grounded solutions to enhance your reaction outcomes.

Introduction: The Challenge of Sterically Encumbered sp³-Centers

3-Bromo-1,1-dimethylcyclobutane presents a unique set of challenges in cross-coupling reactions. Its secondary alkyl nature, combined with the steric bulk of the gem-dimethyl group and the rigid cyclobutane ring, can significantly hinder the desired catalytic cycle. Catalyst deactivation is a primary failure mode, often leading to low yields, stalled reactions, and the formation of undesirable byproducts. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to get your reaction back on track.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction shows minimal consumption of 3-Bromo-1,1-dimethylcyclobutane, even after extended reaction times. What are the likely causes and how can I address them?

A: This is a common issue stemming from an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the high activation barrier of oxidative addition with this bulky electrophile.

Possible Causes & Solutions:

  • Inefficient Oxidative Addition: The oxidative addition of the C(sp³)-Br bond to the metal center (Pd(0) or Ni(0)) is often the rate-limiting step and is particularly challenging for sterically hindered substrates.[1][2]

    • Solution: Employ a more reactive catalyst system. For nickel catalysts, which are often preferred for alkyl halides, consider using a combination of a Ni(II) precatalyst with a reductant or a more reactive Ni(0) source.[3][4][5][6][7] For palladium systems, ensure you are using a Pd(0) precatalyst or that your Pd(II) precatalyst is efficiently reduced in situ.

    • Ligand Choice: The use of bulky, electron-rich ligands is crucial.[8] For palladium, ligands like SPhos, XPhos, or RuPhos can be effective.[9] For nickel, N-heterocyclic carbene (NHC) ligands or sterically demanding phosphines can promote the desired transformation.[10]

  • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons.[9] The nitrogen atom in some heteroaromatic coupling partners can also coordinate to the metal center and inhibit catalysis.[11]

    • Solution: Ensure the purity of all reaction components. Use freshly distilled solvents and high-purity reagents. If coupling a heteroaromatic nucleophile, consider a ligand that can mitigate catalyst inhibition.

  • Incorrect Base or Solvent: The choice of base and solvent system can significantly impact catalyst activity and stability.[9][12]

    • Solution: Conduct a screen of bases and solvents. For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[9][11][13] Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[14]

Experimental Protocol: Catalyst System Screening
  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-1,1-dimethylcyclobutane (1.0 equiv) and your coupling partner (1.2 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination. (e.g., Pd₂(dba)₃ with SPhos, NiCl₂(dme) with an NHC ligand).

  • Reagent Addition: Add the chosen base (e.g., K₃PO₄, 2.0 equiv) and anhydrous, degassed solvent.

  • Reaction: Stir the reactions at a set temperature (e.g., 80-110 °C) and monitor by TLC, GC-MS, or LC-MS at regular intervals.

  • Analysis: Compare the conversion rates and product formation across the different catalyst systems to identify the most promising candidate.

Issue 2: Reaction Stalls and/or Formation of Palladium Black

Q: My reaction starts but then stops, and I observe a black precipitate. What is happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, specifically the aggregation of the active Pd(0) catalyst into inactive palladium black.[9] This is often caused by ligand dissociation from the metal center.

Possible Causes & Solutions:

  • Ligand Dissociation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leaving it exposed and prone to aggregation.[9][15]

    • Solution 1: Optimize Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher) can help maintain a saturated coordination sphere around the palladium, preventing aggregation.[16] However, an excess of ligand can sometimes inhibit the reaction, so optimization is key.

    • Solution 2: Use Chelating Ligands: Bidentate (chelating) ligands can be more robust and less prone to dissociation than monodentate ligands.

    • Solution 3: Lower Reaction Temperature: High temperatures accelerate catalyst decomposition.[16][17] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, leading to deactivation.[5][9]

    • Solution: Ensure your reaction setup is thoroughly deoxygenated. Use Schlenk techniques or a glovebox. Degas all solvents and reagents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.[11][13]

Issue 3: Low Yield with Significant Byproduct Formation

Q: I am getting some of my desired product, but the yield is low due to the formation of significant byproducts. How can I improve the selectivity?

A: The formation of byproducts indicates that side reactions are competing with the desired cross-coupling pathway. For 3-Bromo-1,1-dimethylcyclobutane, the primary competing pathway is β-hydride elimination, leading to the formation of 1,1-dimethylcyclobutene and a metal-hydride species.

Understanding β-Hydride Elimination

β-hydride elimination is a common decomposition pathway for metal-alkyl complexes that possess a hydrogen atom on a carbon atom beta to the metal center.[18][19] While the cyclobutane ring of our substrate introduces some strain that disfavors the formation of an endocyclic double bond, this pathway can still be competitive, especially at higher temperatures.[18]

Strategies to Suppress β-Hydride Elimination:

  • Promote Reductive Elimination: The desired product is formed through reductive elimination. The rate of reductive elimination relative to β-hydride elimination can be influenced by the choice of ligand.

    • Ligand Choice: Sterically bulky and electron-donating ligands can favor reductive elimination over β-hydride elimination.[8][20] These ligands can also sterically hinder the formation of the planar, four-membered transition state required for β-hydride elimination.[18]

  • Control Reaction Temperature: As β-hydride elimination often has a higher activation energy than reductive elimination, running the reaction at the lowest possible temperature that still allows for efficient oxidative addition can favor the desired pathway.

Other Common Byproducts and Solutions:
  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) can occur, especially in the presence of oxygen.[11]

    • Solution: Rigorous deoxygenation of the reaction mixture is critical.

  • Reduction (Dehalogenation): The bromo group is replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities. Ensure high-purity reagents and consider screening different bases.[11]

Data Summary: Ligand and Temperature Effects
Ligand TypeSteric BulkElectron Donating AbilityTendency to Promote Reductive Elimination
Buchwald-type biaryl phosphinesHighHighHigh
N-Heterocyclic Carbenes (NHCs)HighHighHigh
TriphenylphosphineModerateModerateModerate

This table provides a general trend. The optimal ligand must be determined empirically for each specific reaction.

Frequently Asked Questions (FAQs)

Q1: Should I use a Palladium or Nickel catalyst for my reaction with 3-Bromo-1,1-dimethylcyclobutane?

A1: Both palladium and nickel catalysts can be effective, but nickel catalysts are often preferred for coupling unactivated alkyl halides due to their generally higher reactivity in oxidative addition with C(sp³)-X bonds.[4][6][7][21] Nickel can also access different oxidation states and radical pathways that can be beneficial for challenging substrates.[2][4] However, palladium catalysts, particularly with modern, bulky phosphine ligands, have also shown success.[8] The optimal choice will depend on the specific coupling partners and reaction conditions.

Q2: How does the gem-dimethyl group on the cyclobutane ring affect the reaction?

A2: The gem-dimethyl group has two main effects. Firstly, it significantly increases the steric hindrance around the reaction center, making oxidative addition more difficult. This necessitates the use of highly active catalysts. Secondly, it prevents β-hydride elimination from the carbon atom bearing the methyl groups, as there are no hydrogens at that position. However, β-hydride elimination can still occur from the other β-carbon of the cyclobutane ring.

Q3: Can I use 3-Chloro-1,1-dimethylcyclobutane instead of the bromo derivative?

A3: While possible, using the chloro derivative is significantly more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step even more difficult.[9] This would require a highly specialized and reactive catalyst system, likely based on nickel with very electron-rich and bulky ligands.[22]

Q4: My organometallic coupling partner (e.g., boronic acid, Grignard reagent) is decomposing. What can I do?

A4: Decomposition of the organometallic reagent is a common problem. For boronic acids in Suzuki couplings, protodeboronation (replacement of the boronic acid group with a hydrogen) can occur, especially in the presence of water and certain bases.[9][11]

  • Solution: Consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable.[9] For highly reactive Grignard reagents in Kumada couplings, ensure strictly anhydrous conditions and use a less reactive organometallic reagent if possible (e.g., an organozinc reagent in a Negishi coupling).[22][23][24]

Visualizing the Catalytic Cycle and Deactivation Pathways

The following diagrams illustrate the key steps in a generic cross-coupling reaction and the points at which catalyst deactivation can occur.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A M(0)L_n (Active Catalyst) B R-M(II)(X)L_n (Oxidative Adduct) A->B Oxidative Addition (R-X) Deact2 Catalyst Aggregation (e.g., Pd Black) A->Deact2 C R-M(II)(R')L_n (Transmetalation Product) B->C Transmetalation (R'-M') Deact1 β-Hydride Elimination B->Deact1 C->A Reductive Elimination D R-R' (Desired Product) C->D

Caption: The catalytic cycle and common deactivation pathways.

troubleshooting_flowchart start Low Yield or Stalled Reaction q1 Is there catalyst decomposition? (e.g., Pd Black) start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No sol1a Optimize Ligand:Metal Ratio yes1->sol1a sol1b Lower Reaction Temperature yes1->sol1b sol1c Ensure Rigorous Deoxygenation yes1->sol1c q2 Are byproducts observed? no1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No sol2a Change Ligand to Favor Reductive Elimination yes2->sol2a sol2b Screen Different Bases yes2->sol2b sol3a Screen More Active Catalyst/Ligand System (e.g., Ni-based, different phosphine) no2->sol3a sol3b Increase Catalyst Loading no2->sol3b sol3c Verify Reagent Purity no2->sol3c

Caption: A troubleshooting workflow for low-yielding reactions.

References

  • Terao, J., et al. (2002). Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes. Angewandte Chemie International Edition, 41(17), 3279-3282. [Link]

  • Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564. [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. [Link]

  • Chemistry LibreTexts. (2023). Metal Alkyls. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Bruno, N. C., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis, 5(5), 2846-2850. [Link]

  • Weix, D. J. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society, 145(30), 16486-16492. [Link]

  • Gevorgyan, V. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Quora. (2021). How to prevent beta hydride elimination. [Link]

  • PubMed Central. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. [Link]

  • ACS Publications. (2002). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). [Link]

  • ResearchGate. (2021). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. [Link]

  • ResearchGate. (n.d.). The effect of various base and solvent systems on the cross-coupling reaction of 3 and 4 in presence of different catalysts a,b. [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]

  • RSC Publishing. (2016). Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant. [Link]

  • ResearchGate. (2015). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • Hartwig, J. F. (2011). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 133(45), 18342-18357. [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • ChemRxiv. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]

  • NIH. (2014). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. [Link]

  • RSC Publishing. (2021). Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships. [Link]

  • ACS Publications. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. [Link]

  • ACS Publications. (2000). Reductive Elimination of Aryl Halides from Palladium(II). [Link]

  • PubMed Central. (2009). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. [Link]

  • ACS Publications. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. [Link]

  • ResearchGate. (2009). Nickel‐Catalyzed Cross‐Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds. [Link]

  • RSC Publishing. (2012). Nickel-catalyzed cross coupling of non-activated alkyl halides: a mechanistic perspective. [Link]

  • PubMed Central. (2017). Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes. [Link]

  • DSpace@MIT. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • RSC Publishing. (2023). Mechanistic insights into facilitating reductive elimination from Ni(ii) species. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Palladium. [Link]

  • PubMed Central. (2007). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. [Link]

  • SciSpace. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Semantic Scholar. (1986). The thermal decomposition of palladium acetate. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ChemRxiv. (2023). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Commercial 3-Bromo-1,1-dimethylcyclobutane

Welcome to the technical support center for the purification of commercial 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 3-Bromo-1,1-dimethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their synthetic endeavors. Commercial grades of 3-Bromo-1,1-dimethylcyclobutane often contain impurities stemming from its synthesis, which can adversely affect the outcome of subsequent reactions. This document provides a comprehensive, question-and-answer-based approach to identifying and removing these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my commercial bottle of 3-Bromo-1,1-dimethylcyclobutane?

A1: Based on common synthetic routes for alkyl halides, the primary impurities in commercial 3-Bromo-1,1-dimethylcyclobutane are likely to be:

  • Unreacted Starting Material: The most common precursor for this compound is 3,3-dimethylcyclobutanol. Incomplete conversion during the bromination reaction is a frequent source of this impurity.

  • Elimination Byproduct: Acid-catalyzed dehydration of the starting alcohol or dehydrobromination of the product can lead to the formation of 3,3-dimethylcyclobutene.

  • Acidic Residues: If the synthesis involves the use of hydrobromic acid or other acidic reagents, trace amounts may remain in the final product.[1]

Q2: How can I assess the purity of my 3-Bromo-1,1-dimethylcyclobutane?

A2: The most effective method for assessing the purity of your compound and identifying the impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique will separate the different components of your sample and provide mass spectra to help identify each one. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities if they are present in sufficient concentration.

Q3: What is the first step I should take to purify my 3-Bromo-1,1-dimethylcyclobutane?

A3: An initial aqueous workup is a crucial first step to remove any acidic impurities and water-soluble starting materials. This simple liquid-liquid extraction procedure can significantly improve the purity of your product before proceeding to more rigorous purification methods.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purification challenges you may encounter.

Problem 1: My product is contaminated with acidic impurities.

Solution: Perform an aqueous wash with a mild base.

Causality: Acidic impurities, such as residual hydrobromic acid from the synthesis, can be readily neutralized and extracted into an aqueous layer by washing with a basic solution like sodium bicarbonate.[1] The resulting salt is water-soluble and will be removed from the organic phase.

Experimental Protocol: Aqueous Wash

  • Dissolution: Dissolve your crude 3-Bromo-1,1-dimethylcyclobutane in a suitable organic solvent, such as diethyl ether or dichloromethane (approximately 5-10 volumes).

  • Transfer: Transfer the solution to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator.

Problem 2: My product is contaminated with unreacted 3,3-dimethylcyclobutanol and the elimination byproduct, 3,3-dimethylcyclobutene.

Solution: Fractional distillation is the most effective method for separating these components based on their differing boiling points.

Causality: The significant difference in the boiling points of 3-Bromo-1,1-dimethylcyclobutane, 3,3-dimethylcyclobutanol, and 3,3-dimethylcyclobutene allows for their separation by fractional distillation. The component with the lowest boiling point will vaporize first, followed by the others in order of increasing boiling points.

Data Presentation: Boiling Points of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
3,3-dimethylcyclobutene82.15~41
3-Bromo-1,1-dimethylcyclobutane 163.06 ~155-157
3,3-dimethylcyclobutanol100.16~135-140

Note: Boiling point for 3,3-dimethylcyclobutanol is estimated based on similar structures.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Charge the Flask: Place the crude 3-Bromo-1,1-dimethylcyclobutane (after aqueous wash and drying) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Low Boiling Impurity): The temperature will initially rise and stabilize at the boiling point of the lowest boiling component, 3,3-dimethylcyclobutene (~41 °C). Collect this fraction in a separate receiving flask.

    • Intermediate Fraction: After the first fraction has been collected, the temperature may fluctuate before rising again. It is advisable to collect an intermediate fraction between the boiling points of the main components.

    • Fraction 2 (Product): The temperature will then rise and stabilize at the boiling point of 3-Bromo-1,1-dimethylcyclobutane (~155-157 °C). Collect this fraction in a clean, pre-weighed receiving flask.

    • High Boiling Impurity: The temperature will start to drop after the product has distilled. At this point, stop the distillation to avoid collecting the higher-boiling 3,3-dimethylcyclobutanol.

  • Analysis: Analyze the purity of the collected product fraction using GC-MS or NMR.

Mandatory Visualization: Fractional Distillation Workflow

G cluster_0 Initial State cluster_1 Purification Steps cluster_2 Separated Components A Commercial 3-Bromo-1,1-dimethylcyclobutane (Contains impurities) B Aqueous Wash (Remove acidic impurities) A->B Step 1 C Fractional Distillation B->C Step 2 D Fraction 1: 3,3-dimethylcyclobutene (Low boiling point) C->D Collect first E Fraction 2: Pure 3-Bromo-1,1-dimethylcyclobutane C->E Collect second F Residue: 3,3-dimethylcyclobutanol (High boiling point) C->F Remains in flask

Caption: Workflow for the purification of 3-Bromo-1,1-dimethylcyclobutane.

Problem 3: Fractional distillation is not providing sufficient purity, or I need to purify a small amount of material.

Solution: Flash column chromatography is an excellent alternative for high-purity separation.

Causality: Flash chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. Less polar compounds, like the desired 3-Bromo-1,1-dimethylcyclobutane, will travel down the column faster than more polar impurities like 3,3-dimethylcyclobutanol.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for bromoalkanes is a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate. Aim for an Rf value of ~0.3 for the product spot.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to increase the flow rate.

  • Fraction Collection: Collect small fractions of the eluent in test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization: Logic for Purification Method Selection

G A Crude 3-Bromo-1,1-dimethylcyclobutane B Aqueous Wash A->B C Large Scale? B->C D Fractional Distillation C->D Yes E Flash Chromatography C->E No / High Purity Needed F High Purity Product D->F E->F

Caption: Decision tree for selecting the appropriate purification method.

References

  • LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-2-butanol. National Center for Biotechnology Information. [Link]

  • Stenutz, R. (n.d.). 3,3-dimethyl-1-butene. Tables for Chemistry. [Link]

  • PubChem. (n.d.). 3,3-Dimethylcyclobutanol. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Confirmation of 3-Bromo-1,1-dimethylcyclobutane using 1H and 13C NMR Analysis

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical analysis of 3-Bromo-1,1-dimethylcyclobutane, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to not only verify its structure but also to assess its purity with a high degree of confidence. We will explore the theoretical underpinnings of its NMR signature, present a robust experimental protocol, and compare its spectral data with those of potential impurities and alternative structures.

The Imperative of Purity in Research and Development

In the synthesis of novel chemical entities, the presence of unreacted starting materials, byproducts, or isomers can lead to misleading biological data, irreproducible results, and potential safety concerns. 3-Bromo-1,1-dimethylcyclobutane, a potentially valuable building block in organic synthesis, is no exception. Its purity must be unequivocally established before its use in further synthetic steps or biological screening. While various analytical techniques can assess purity, NMR spectroscopy stands out for its ability to provide detailed structural information and quantitative analysis in a single, non-destructive experiment.[1][2]

Deciphering the Molecular Blueprint: Predicted 1H and 13C NMR Spectra of 3-Bromo-1,1-dimethylcyclobutane

The structure of 3-Bromo-1,1-dimethylcyclobutane dictates a unique set of signals in both its proton (¹H) and carbon-13 (¹³C) NMR spectra. Understanding these expected patterns is the first step in confirming the compound's identity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct sets of signals. The two methyl groups attached to the same carbon (C1) are chemically equivalent and will therefore produce a single, sharp signal. The protons on the cyclobutane ring are more complex. The proton attached to the same carbon as the bromine atom (C3) will be significantly deshielded due to the electronegativity of bromine. The remaining four protons on the cyclobutane ring (at C2 and C4) will exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other and to the proton at C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon bearing the two methyl groups (C1), the two equivalent methyl carbons, the carbon bonded to the bromine atom (C3), and the two equivalent methylene carbons (C2 and C4) of the cyclobutane ring. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups, further solidifying the structural assignment.[3][4][5][6] A DEPT-135 experiment will show positive signals for the CH and CH₃ carbons and a negative signal for the CH₂ carbons.[3][6]

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[7][8] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Weigh approximately 5-10 mg of the 3-Bromo-1,1-dimethylcyclobutane sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[9]

  • Internal Standard (for quantitative NMR): For quantitative purity analysis (qNMR), a known amount of a stable, non-reactive internal standard with a simple NMR spectrum that does not overlap with the analyte signals should be added.[10]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • A standard single-pulse experiment is typically sufficient.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR and DEPT-135 Parameters:

    • A standard proton-decoupled ¹³C experiment will provide a spectrum with singlet peaks for each unique carbon.

    • The DEPT-135 experiment should be run to differentiate carbon types.[3][6]

  • 2D NMR (Optional but Recommended for Complex Cases): For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[11][12][13][14][15]

Workflow for Purity Confirmation of 3-Bromo-1,1-dimethylcyclobutane

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Methodologies for the Analysis of 3-Bromo-1,1-dimethylcyclobutane Reaction Products

For researchers, scientists, and professionals in drug development, the precise characterization of reaction mixtures is a cornerstone of successful synthesis and process optimization. The analysis of halogenated carbocy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction mixtures is a cornerstone of successful synthesis and process optimization. The analysis of halogenated carbocyclic compounds, such as 3-Bromo-1,1-dimethylcyclobutane, presents unique challenges due to the potential for a complex array of isomeric products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 3-Bromo-1,1-dimethylcyclobutane and its reaction products, supported by experimental data and protocols. Furthermore, it offers a comparative perspective on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as an alternative and complementary analytical technique.

The Analytical Challenge: Isomerism in the Reaction of 3-Bromo-1,1-dimethylcyclobutane

3-Bromo-1,1-dimethylcyclobutane, a substituted cyclobutane, is prone to undergo both substitution and elimination reactions. The strained nature of the cyclobutane ring can influence the regioselectivity and stereoselectivity of these reactions, leading to a mixture of structurally similar products.

Potential Reaction Pathways:

The primary reaction pathways for 3-Bromo-1,1-dimethylcyclobutane under basic or nucleophilic conditions include:

  • Elimination (E2/E1): Dehydrobromination to form isomeric dimethylcyclobutenes. The regiochemistry of this elimination can lead to the formation of 1,2-dimethylcyclobutene, 3,3-dimethylcyclobutene, and methylenecyclobutane derivatives.

  • Substitution (S(_N)1/S(_N)2): Replacement of the bromine atom by a nucleophile. The carbocation intermediate in an S(_N)1 reaction could potentially undergo rearrangement, further complicating the product mixture.

The challenge for the analytical chemist is to develop a robust method capable of separating and unequivocally identifying these closely related isomers.

Reaction Pathways cluster_elimination Elimination cluster_substitution Substitution 3-Bromo-1,1-dimethylcyclobutane 3-Bromo-1,1-dimethylcyclobutane 1,2-Dimethylcyclobutene 1,2-Dimethylcyclobutene 3-Bromo-1,1-dimethylcyclobutane->1,2-Dimethylcyclobutene E2/E1 3,3-Dimethylcyclobutene 3,3-Dimethylcyclobutene 3-Bromo-1,1-dimethylcyclobutane->3,3-Dimethylcyclobutene E2/E1 Methylene derivatives Methylene derivatives 3-Bromo-1,1-dimethylcyclobutane->Methylene derivatives E2/E1 Substitution Product (e.g., -OH, -OR) Substitution Product (e.g., -OH, -OR) 3-Bromo-1,1-dimethylcyclobutane->Substitution Product (e.g., -OH, -OR) SN1/SN2

Caption: Potential reaction pathways of 3-Bromo-1,1-dimethylcyclobutane.

The Primary Analytical Tool: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential technique for the analysis of volatile and semi-volatile organic compounds.[1] Its strength lies in the synergistic combination of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2]

Optimized GC-MS Method for 3-Bromo-1,1-dimethylcyclobutane and its Derivatives

The successful separation of the isomeric reaction products hinges on the careful selection of the GC column and the optimization of the temperature program. A mid-polarity column is often a good compromise for resolving both the halogenated starting material and the resulting alkenes.

Experimental Protocol:

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Dilute reaction mixture in a volatile solvent (e.g., Dichloromethane) Dilute reaction mixture in a volatile solvent (e.g., Dichloromethane) Inject sample into GC Inject sample into GC Dilute reaction mixture in a volatile solvent (e.g., Dichloromethane)->Inject sample into GC Separation on Capillary Column Separation on Capillary Column Inject sample into GC->Separation on Capillary Column Eluted compounds enter MS Eluted compounds enter MS Separation on Capillary Column->Eluted compounds enter MS Ionization (Electron Impact) Ionization (Electron Impact) Eluted compounds enter MS->Ionization (Electron Impact) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Ionization (Electron Impact)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Chromatogram (Retention Time) Chromatogram (Retention Time) Detector->Chromatogram (Retention Time) Mass Spectrum (Fragmentation Pattern) Mass Spectrum (Fragmentation Pattern) Detector->Mass Spectrum (Fragmentation Pattern) Chromatogram (Retention Time)->Mass Spectrum (Fragmentation Pattern) Compound Identification & Quantification Compound Identification & Quantification Mass Spectrum (Fragmentation Pattern)->Compound Identification & Quantification

Caption: Experimental workflow for the GC-MS analysis.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates compounds primarily by boiling point, which is a good starting point for this class of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the analytes.
Injection Volume 1 µL, split ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 minThis temperature program provides good separation of volatile isomers at the beginning of the run while allowing for the elution of any less volatile byproducts.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-300Covers the expected mass range of the parent compound and its fragments.
Interpreting the Data: Retention Times and Mass Spectra

The identification of each component is a two-fold process: matching the retention time with that of a known standard (if available) and interpreting the mass spectrum.

Expected GC-MS Data:

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)Notes on Fragmentation
3-Bromo-1,1-dimethylcyclobutane ~8.5162/164 (M(\cdot+)), 83 (M-Br)(+), 69, 55The molecular ion will exhibit the characteristic 1:1 isotopic pattern of bromine.[3] Loss of the bromine radical is a major fragmentation pathway.
1,2-Dimethylcyclobutene ~6.282 (M(\cdot+)), 67, 54The molecular ion will be prominent. Fragmentation will involve the loss of methyl and ethyl groups.
3,3-Dimethylcyclobutene ~6.582 (M(\cdot+)), 67, 53Similar fragmentation to 1,2-dimethylcyclobutene, but relative intensities of fragments may differ.
Substitution Product (e.g., 3-hydroxy-1,1-dimethylcyclobutane) ~7.8100 (M(\cdot+)), 85 (M-CH(_3))(+), 82 (M-H(_2)O)(+), 67The molecular ion may be weak. Loss of water from the alcohol is a common fragmentation.

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

A Comparative Perspective: Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, no single technique provides a complete picture. A multi-faceted analytical approach often yields the most comprehensive understanding of a reaction mixture.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For quantitative analysis, GC-FID can be a more robust and cost-effective alternative to GC-MS.[4]

FeatureGC-MSGC-FID
Principle Separates by GC, detects by mass-to-charge ratio.Separates by GC, detects by ionization in a hydrogen flame.
Identification High confidence based on fragmentation patterns.Based solely on retention time comparison with standards.
Quantification Good, but can be affected by matrix interferences.Excellent, with a wide linear range for hydrocarbons.[5]
Sensitivity Generally higher, especially in SIM mode.Very sensitive to compounds with C-H bonds.
Cost Higher initial and operational costs.Lower initial and operational costs.

When to Choose GC-FID:

GC-FID is the preferred method when:

  • The identities of all components in the reaction mixture are known.

  • The primary goal is to determine the relative percentages of these known components with high precision.

  • A large number of samples need to be analyzed for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an invaluable tool for the unambiguous identification of isomers.[6]

FeatureGC-MS1H and 13C NMR
Principle Separation followed by mass analysis.Absorption of radiofrequency by nuclei in a magnetic field.
Information Molecular weight and fragmentation pattern.Detailed connectivity and chemical environment of atoms.
Isomer Differentiation Relies on chromatographic separation. Co-eluting isomers can be difficult to distinguish.Excellent for differentiating constitutional and stereoisomers based on unique chemical shifts and coupling constants.[7]
Quantification Requires calibration curves for each analyte.Can provide accurate relative quantification (qNMR) by integration of signals without the need for individual calibration standards.[8]
Sample State Volatile compounds in solution.Soluble compounds in a deuterated solvent.

1H NMR as a Complementary Technique:

A 1H NMR spectrum of the crude reaction mixture can quickly reveal the presence of different types of protons (e.g., olefinic, aliphatic) and their relative ratios, providing a snapshot of the product distribution. For example, the appearance of signals in the olefinic region (~4.5-6.0 ppm) would confirm the formation of elimination products.

13C NMR for Unambiguous Isomer Identification:

Since each unique carbon atom in a molecule gives a distinct signal, 13C NMR is particularly powerful for distinguishing between isomers that may have very similar 1H NMR spectra.[6]

Conclusion

The analysis of the reaction products of 3-Bromo-1,1-dimethylcyclobutane requires a robust analytical strategy to address the challenge of separating and identifying closely related isomers. GC-MS stands out as the primary technique, offering a powerful combination of separation and identification. The optimized GC-MS method presented in this guide provides a solid foundation for achieving reliable and accurate results.

For routine quantitative analysis of known components, GC-FID offers a cost-effective and precise alternative. However, for the definitive structural elucidation of novel products and for a comprehensive understanding of complex isomeric mixtures, NMR spectroscopy is an indispensable complementary tool. By leveraging the strengths of each of these techniques, researchers can gain a complete and accurate picture of their reaction outcomes, accelerating the pace of discovery and development.

References

  • Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from [Link]

  • De Paepe, B., et al. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education, 95(11), 2056-2061. Retrieved from [Link]

  • Gordillo, B., et al. (2017). NMR methods for the analysis of mixtures. Chemical Society Reviews, 46(18), 5485-5500. Retrieved from [Link]

  • Kim, H., & Kim, H. J. (2015). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science, 53(7), 1079-1086. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). GC-MS – Knowledge and References. Retrieved from [Link]

  • Zhang, Y., et al. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. AMB Express, 10(1), 198. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: Cyclobutane (C4H8). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. Retrieved from [Link]

  • Soják, L., et al. (1993). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques. Journal of Chromatography A, 638(2), 211-222. Retrieved from [Link]

  • Zhang, C., et al. (2018). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 122, 116-125. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • Simon, M., et al. (1994). Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(1), 17-25. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1,1-dimethylcyclobutane (C6H11Br). Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Analysis: 3-Bromo-1,1-dimethylcyclobutane vs. 3-Bromo-1-methylcyclobutane in Solvolysis Reactions

Introduction For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of alkyl halide reactivity is paramount for predictable and efficient synthesis design. This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of alkyl halide reactivity is paramount for predictable and efficient synthesis design. This guide provides an in-depth comparison of the reactivity of two closely related secondary bromocyclobutanes: 3-Bromo-1,1-dimethylcyclobutane and 3-Bromo-1-methylcyclobutane. While both are secondary alkyl halides and are expected to undergo nucleophilic substitution and elimination reactions, primarily through an SN1/E1 pathway in polar protic solvents, their reaction rates are anticipated to differ due to subtle structural variations. This analysis will delve into the theoretical underpinnings of their reactivity, supported by established chemical principles, and outline a robust experimental protocol for empirical validation.

Theoretical Framework: Unraveling the Nuances of Reactivity

The solvolysis of secondary alkyl halides in polar protic solvents typically proceeds through a carbocation intermediate in an SN1 (Substitution Nucleophilic Unimolecular) or E1 (Elimination Unimolecular) mechanism. The rate-determining step in both pathways is the formation of this carbocation. Consequently, the relative reactivity of our two subject compounds will be dictated by the relative stability of their respective secondary carbocation intermediates.

The stability of a carbocation is influenced by several factors, most notably hyperconjugation and inductive effects from adjacent alkyl groups. Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it.

In the case of 3-Bromo-1-methylcyclobutane , the bromine atom departs to form a secondary carbocation. This carbocation is stabilized by the inductive effect and hyperconjugation of the single methyl group at the 1-position.

For 3-Bromo-1,1-dimethylcyclobutane , the departure of the bromide ion also yields a secondary carbocation. However, this carbocation benefits from the presence of two methyl groups at the 1-position. The key differentiator here is the Thorpe-Ingold effect , also known as the gem-dimethyl effect. This principle suggests that the presence of a gem-dimethyl group can increase the rate of intramolecular reactions and lead to a decrease in ring strain.[1] While the solvolysis reaction is intermolecular, the principles of the Thorpe-Ingold effect can be extended to the stability of the carbocation intermediate. The gem-dimethyl group can lead to a slight compression of the internal bond angles of the cyclobutane ring, which can influence the stability of the developing p-orbital of the carbocation. Furthermore, computational studies have indicated that 1,1-dimethylcyclobutane is inherently less strained than cyclobutane, suggesting a thermodynamic contribution to this effect.[1][2]

Therefore, it is hypothesized that the carbocation derived from 3-Bromo-1,1-dimethylcyclobutane will be more stable than that from 3-Bromo-1-methylcyclobutane due to the enhanced electron-donating effect of two methyl groups and the potential for greater strain relief in the transition state leading to the carbocation. This increased stability of the carbocation intermediate is expected to translate to a faster rate of solvolysis for 3-Bromo-1,1-dimethylcyclobutane.

Predicted Reactivity

Based on the theoretical analysis, the predicted order of reactivity in solvolysis reactions is:

3-Bromo-1,1-dimethylcyclobutane > 3-Bromo-1-methylcyclobutane

This prediction is rooted in the greater stabilization of the secondary carbocation intermediate by two methyl groups compared to one.

Data Presentation: A Comparative Overview

Feature3-Bromo-1,1-dimethylcyclobutane3-Bromo-1-methylcyclobutaneRationale
Substrate Class Secondary Alkyl HalideSecondary Alkyl HalideBoth have bromine attached to a secondary carbon.
Carbocation Intermediate SecondarySecondaryBromine departure from a secondary carbon.
Stabilizing Groups Two methyl groups (gem-dimethyl)One methyl groupAlkyl groups stabilize the carbocation.
Expected Relative Rate of Solvolysis FasterSlowerGreater stabilization of the carbocation by two methyl groups and the Thorpe-Ingold effect.
Potential Byproducts Alkenes (E1 products), Rearrangement productsAlkenes (E1 products), Rearrangement productsElimination and rearrangements are common in SN1/E1 reactions.

Experimental Protocol: A Guide to Determining Solvolysis Rates

To empirically validate the predicted difference in reactivity, a kinetic study of the solvolysis of both compounds can be performed. The following protocol outlines a robust method for determining the first-order rate constants.

Objective: To determine and compare the rates of solvolysis of 3-Bromo-1,1-dimethylcyclobutane and 3-Bromo-1-methylcyclobutane in a polar protic solvent.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • 3-Bromo-1-methylcyclobutane

  • 80:20 Ethanol:Water (v/v) solvent

  • Standardized 0.01 M Sodium Hydroxide solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of each of the bromo-cyclobutane derivatives in the 80:20 ethanol:water solvent.

    • Prepare a standardized 0.01 M solution of sodium hydroxide.

  • Kinetic Run (to be performed for each compound):

    • Pipette 50.0 mL of the 0.1 M alkyl halide solution into a 100 mL Erlenmeyer flask.

    • Place the flask in a constant temperature water bath (e.g., 50 °C) and allow it to equilibrate for at least 15 minutes.

    • At time t=0, start a stopwatch.

    • At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot from the reaction flask and quench the reaction by adding it to a flask containing 10 mL of ice-cold acetone.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the liberated hydrobromic acid (HBr) with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached.

    • Record the volume of NaOH used.

    • Repeat the process for at least 6-8 time points, covering approximately 70-80% of the reaction completion.

  • Data Analysis:

    • The concentration of HBr produced at each time point is proportional to the amount of alkyl halide that has reacted.

    • The concentration of the remaining alkyl halide, [R-Br], at each time 't' can be calculated.

    • For a first-order reaction, a plot of ln([R-Br]) versus time should yield a straight line.

    • The slope of this line will be equal to -k, where k is the first-order rate constant.

    • Compare the calculated rate constants for 3-Bromo-1,1-dimethylcyclobutane and 3-Bromo-1-methylcyclobutane.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A R-Br B R+ + Br- A->B Slow C R+ E R-OEtH+ C->E D Solvent (e.g., EtOH) D->E F R-OEtH+ H R-OEt + Solvent-H+ F->H G Solvent G->H

Caption: Comparative Stability of Carbocation Intermediates.

Experimental_Workflow A Prepare 0.1 M solutions of each alkyl halide in 80:20 EtOH:H2O B Equilibrate solution at constant temperature (e.g., 50°C) A->B C Withdraw aliquots at regular time intervals B->C D Quench reaction in cold acetone C->D E Titrate liberated HBr with standardized NaOH D->E F Calculate [R-Br] at each time point E->F G Plot ln([R-Br]) vs. time F->G H Determine rate constant (k) from the slope G->H

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The principles of physical organic chemistry provide a strong basis for predicting the relative reactivity of 3-Bromo-1,1-dimethylcyclobutane and 3-Bromo-1-methylcyclobutane in solvolysis reactions. The presence of a gem-dimethyl group in the former is expected to confer greater stability to the resulting secondary carbocation intermediate through enhanced inductive effects and the Thorpe-Ingold effect. This increased stability of the intermediate should lead to a faster rate of solvolysis compared to its monomethylated counterpart. The outlined experimental protocol provides a clear and reliable method for empirically testing this hypothesis and quantifying the difference in reactivity. For researchers engaged in the synthesis of complex molecules, such predictive understanding of reactivity based on subtle structural modifications is a critical tool for reaction design and optimization.

References

  • Thorpe–Ingold effect. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Koedjikov, A. H., Blagoeva, I. B., Pojarlieff, I. G., & Kirby, A. J. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 2479-2487. [Link]

  • Pojarlieff, I. G., Blagoeva, I. B., & Kirby, A. J. (2000). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc, 2000(5), 124-136. [Link]

  • Bachrach, S. M. (2008). The gem-dimethyl effect revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

  • Wiberg, K. B., & Shobe, D. (1993). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 58(1), 130-134. [Link]

  • Julian, R. R., & Beauchamp, J. L. (2001). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 123(4), 693-700. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 3-Bromo-1,1-dimethylcyclobutane Derivatives

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating atomic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern a compound's properties and biological activity.[1][2][3] This guide provides an in-depth technical comparison and experimental framework for the X-ray crystallographic analysis of 3-bromo-1,1-dimethylcyclobutane derivatives, a class of compounds with significant potential in drug discovery due to the unique conformational constraints imposed by the cyclobutane ring.[4][5]

While specific literature on the crystallography of 3-bromo-1,1-dimethylcyclobutane itself is sparse, this guide will draw upon established principles of small molecule crystallography and comparative data from related halogenated and cyclic systems to provide a robust analytical framework.[6][7][8] We will explore the nuances of sample preparation, data acquisition, and structural refinement, emphasizing the rationale behind key experimental decisions.

The Significance of the Brominated Dimethylcyclobutane Scaffold

The 1,1-dimethylcyclobutane moiety imparts a significant degree of conformational rigidity, which can be highly advantageous in drug design for optimizing ligand-receptor interactions. The introduction of a bromine atom further modulates the electronic and steric properties of the molecule, influencing its crystal packing and potential for halogen bonding—a crucial non-covalent interaction in crystal engineering and molecular recognition.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the underlying principles.[2][9]

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single, Defect-Free Crystal data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure Final Structure & Analysis refinement->final_structure molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B C1 C Br1 Br C1->Br1 Br2 Br Br1->Br2 Halogen Bond C2 C C2->Br2

Sources

Validation

A Comparative Guide to the Analytical Characterization of cis- and trans-3-Bromo-1,1-dimethylcyclobutane

For researchers, scientists, and drug development professionals, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of reproducible and meaningful science. In th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of reproducible and meaningful science. In the synthesis of complex molecules, seemingly minor variations in the spatial arrangement of atoms—stereoisomerism—can lead to vastly different pharmacological and toxicological profiles. 3-Bromo-1,1-dimethylcyclobutane, a versatile synthetic building block, exists as a pair of geometric (cis/trans) isomers. The ability to accurately separate, identify, and quantify these isomers is critical for controlling the stereochemical outcome of subsequent reactions and ensuring the purity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques used to characterize the cis and trans isomers of 3-Bromo-1,1-dimethylcyclobutane. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure and analytical output, offering field-proven insights to guide your methodological choices.

The Structural Challenge: cis vs. trans Isomerism

The core analytical challenge stems from the subtle structural differences between the cis and trans isomers. In the cis isomer, the bromine atom and the gem-dimethyl groups are on the same side of the cyclobutane ring plane. In the trans isomer, they are on opposite sides. These distinct three-dimensional arrangements give rise to unique physical properties and differential interactions with analytical instrumentation, which we can exploit for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing between geometric isomers in solution. It provides direct insight into the chemical environment of each atom (specifically, ¹H and ¹³C nuclei), allowing for unambiguous structural assignment.

Expertise & Experience: The Causality Behind NMR Distinction

The differentiation between the cis and trans isomers of 3-Bromo-1,1-dimethylcyclobutane via ¹H NMR is primarily based on molecular symmetry and the resulting magnetic equivalence of the protons.

  • For the trans isomer: The molecule possesses a C₂ axis of symmetry. This symmetry renders the two methyl groups chemically equivalent, resulting in a single signal. Similarly, the four protons on the cyclobutane ring are grouped into two equivalent sets.

  • For the cis isomer: The molecule lacks this C₂ symmetry. Consequently, the two methyl groups are no longer chemically equivalent; one is cis to the bromine, and the other is trans. This inequivalence leads to two distinct signals for the methyl groups. The ring protons also exhibit a more complex pattern of signals due to this lack of symmetry.

This fundamental difference in symmetry provides a clear and unambiguous method for assigning the structure of each isomer. A similar logic can be applied when analyzing related substituted cyclobutanes[1].

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer sample (or the mixture) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an adequate relaxation delay (D1) to ensure accurate signal integration[2].

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine the relative ratios of the protons.

Data Presentation: Predicted ¹H NMR Chemical Shifts
IsomerProtonsPredicted Chemical Shift (δ, ppm)MultiplicityKey Differentiating Feature
trans gem-dimethyl (6H)~1.2Singlet (s)One signal for both methyl groups
Ring CH₂ (4H)2.0 - 2.8Multiplets (m)Simpler multiplet patterns
Ring CH-Br (1H)4.0 - 4.5Multiplet (m)-
cis Methyl cis to Br (3H)~1.3Singlet (s)Two distinct signals for methyl groups
Methyl trans to Br (3H)~1.1Singlet (s)Two distinct signals for methyl groups
Ring CH₂ (4H)2.0 - 2.8Complex Multiplets (m)More complex multiplet patterns
Ring CH-Br (1H)4.0 - 4.5Multiplet (m)-

Note: The chemical shifts are estimates and may vary based on solvent and experimental conditions.

Visualization: NMR Analysis Workflow

cluster_nmr NMR Analysis Workflow A Prepare Sample (5-10 mg in CDCl3) B Acquire 1H NMR Spectrum (≥400 MHz) A->B C Process Data (FT, Phasing, Baseline) B->C D Analyze Spectrum C->D E Symmetry Analysis D->E F Assign 'trans' Isomer (1 Me signal) E->F Symmetric G Assign 'cis' Isomer (2 Me signals) E->G Asymmetric

Caption: Workflow for isomer assignment using ¹H NMR spectroscopy.

Gas Chromatography (GC): A Powerful Tool for Isomer Separation

Gas Chromatography (GC) is an essential technique for separating volatile compounds. The separation of cis and trans isomers is possible due to subtle differences in their boiling points and/or polarities, which affect their interaction with the GC column's stationary phase[3][4].

Expertise & Experience: Selecting the Right Column

The choice of the stationary phase is the most critical experimental decision in GC-based isomer separation.

  • Non-Polar Columns (e.g., DB-1, HP-5ms): These columns separate primarily based on boiling point differences. While often sufficient, the boiling points of geometric isomers can be very close, leading to incomplete separation (co-elution).

  • Polar Columns (e.g., WAX, FFAP): These columns provide an alternative selectivity based on dipole-dipole interactions. The difference in the net dipole moment between the cis and trans isomers can be exploited for better separation.

  • Liquid Crystalline Stationary Phases: For particularly challenging separations, columns with liquid crystalline stationary phases offer exceptional selectivity for rigid isomers based on their molecular shape[5]. The more linear or rod-like trans isomer often interacts more strongly with these phases, leading to longer retention times compared to the more bent cis isomer.

Experimental Protocol: GC-MS Analysis

Coupling GC with a Mass Spectrometer (GC-MS) is standard practice. The GC separates the isomers, and the MS provides mass information for confirmation.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer mixture in a volatile solvent like hexane or dichloromethane.

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a mid-polarity phase like DB-17 or a liquid crystalline phase for optimal resolution) and coupled to a mass spectrometer.

  • GC Conditions:

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 150°C. An optimized temperature program is crucial for resolving closely eluting peaks[6].

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7].

    • Scan Range: m/z 40-200.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peaks corresponding to the isomers in the total ion chromatogram (TIC). Compare their retention times (t_R).

Data Presentation: Representative GC Separation Data
ParameterIsomer 1Isomer 2
Retention Time (t_R) e.g., 10.2 mine.g., 10.5 min
Relative Abundance Dependent on mixture compositionDependent on mixture composition
Identification Requires confirmation by NMR or injection of pure standardsRequires confirmation by NMR or injection of pure standards

Note: The elution order depends on the stationary phase and conditions. The isomer with the lower boiling point or weaker interaction with the column will elute first.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Elemental Confirmation

While mass spectrometry under standard EI conditions typically does not differentiate between geometric isomers (as they often produce identical or very similar fragmentation patterns), it is indispensable for confirming the molecular formula and the presence of key elements[7][8].

Expertise & Experience: The Bromine Isotope Signature

The most telling feature in the mass spectrum of 3-Bromo-1,1-dimethylcyclobutane is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio[9]. This results in a characteristic pattern for any bromine-containing fragment, most notably the molecular ion (M⁺).

  • Molecular Ion Peak (M⁺): A pair of peaks will be observed. One for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br.

  • Peak Intensity: The relative intensity of the M⁺ and M+2 peaks will be nearly 1:1, providing a definitive fingerprint for the presence of a single bromine atom in the molecule[9].

Data Presentation: Expected Mass Spectrometry Data
Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Relative Intensity RatioInterpretation
[M]⁺ 162.0164.0~1:1Molecular Ion ([C₆H₁₁Br]⁺)
[M-CH₃]⁺ 147.0149.0~1:1Loss of a methyl group
[M-Br]⁺ 83.1--Loss of the bromine atom
Visualization: Bromine Isotope Pattern

cluster_ms Mass Spectrum - Molecular Ion Region A Relative Abundance B m/z M M+ M2 M+2

Caption: Characteristic M and M+2 peaks for a mono-brominated compound.

Comparative Summary and Recommended Analytical Workflow

The choice of technique depends on the analytical goal: separation, identification, or quantification.

TechniquePrimary ApplicationAbility to Distinguish IsomersThroughputKey Insight
¹H NMR Structural IdentificationExcellent & UnambiguousLowMolecular symmetry and connectivity
GC Separation & QuantificationGood to Excellent (column dependent)HighPurity, Isomer Ratio
MS Molecular Weight ConfirmationPoor (as standalone)HighElemental composition (presence of Br)
Recommended Workflow

A robust and self-validating workflow integrates these techniques to leverage their individual strengths.

cluster_workflow Integrated Analytical Workflow A Isomer Mixture Sample B GC-MS Analysis A->B C Separation of Isomers Confirmation of M.W. & Br presence B->C D Are Isomers Separated? C->D E Quantify Isomer Ratio from GC Chromatogram D->E Yes H Optimize GC Method (e.g., new column, temp. program) D->H No F 1H NMR Analysis of Mixture E->F G Definitive Structural Assignment (cis vs. trans) F->G H->B

Sources

Comparative

The Dichotomous Reactivity of Brominated Cyclobutanes: A Comparative Analysis of SN1 and SN2 Reaction Rates

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of nucleophilic substitution reactions in cyclic systems is paramount. The rigid architecture of cycloalkanes often...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of nucleophilic substitution reactions in cyclic systems is paramount. The rigid architecture of cycloalkanes often imparts unique reactivity profiles compared to their acyclic analogues. This guide provides an in-depth comparative study of the SN1 and SN2 reaction rates for brominated cyclobutanes, offering both mechanistic insights and supporting experimental data to inform synthetic strategy.

Introduction: The Cyclobutane Conundrum in Nucleophilic Substitution

The cyclobutane ring, with its inherent angle and torsional strain, presents a fascinating case study in the competitive landscape of SN1 and SN2 reactions. Unlike flexible acyclic systems, the puckered, four-membered ring imposes significant geometric constraints that influence the stability of intermediates and transition states, thereby dictating the predominant reaction pathway and its rate. This guide will dissect the underlying principles governing this reactivity and present a framework for predicting and controlling the outcome of nucleophilic substitution on a bromocyclobutane substrate.

Mechanistic Dichotomy: SN1 vs. SN2 Pathways for Bromocyclobutane

Nucleophilic substitution at a saturated carbon atom generally proceeds via one of two fundamental mechanisms: the unimolecular SN1 reaction or the bimolecular SN2 reaction.[1] The choice between these pathways is governed by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[2] In the context of bromocyclobutane, the ring's structure adds a critical layer of complexity.

Caption: Competing SN1 and SN2 reaction pathways for bromocyclobutane.

The SN1 Pathway: A Question of Carbocation Stability

The SN1 mechanism proceeds through a two-step process, with the rate-determining step being the formation of a carbocation intermediate.[3] The stability of this carbocation is therefore a critical factor in the reaction rate. The cyclobutyl cation is a secondary carbocation, which is generally less stable than a tertiary carbocation.[2] However, its stability is a subject of considerable interest, with evidence suggesting the potential for a nonclassical "bicyclobutonium" ion structure, which could offer some degree of stabilization.[1] This delocalization of charge could potentially make the SN1 pathway more accessible than for a simple acyclic secondary halide.

The SN2 Pathway: The Challenge of Backside Attack

The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[4] This leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[5] For bromocyclobutane, the rigid, puckered ring structure presents steric hindrance to this backside attack. The hydrogens on the adjacent carbons can impede the approach of the nucleophile, making the transition state more crowded and higher in energy compared to an acyclic analogue like 2-bromobutane.[6] Stressed cyclic substrates generally react more slowly via the SN2 mechanism than their acyclic counterparts.[7]

Comparative Reaction Rate Analysis

SN1 Reactivity: Solvolysis of Bromocyclobutane

Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 reactions.[8] A study by Kevill and Abduljaber on the solvolysis of cyclobutyl bromide in various hydroxylic solvents provides valuable kinetic data. Their analysis using the extended Grunwald-Winstein equation suggests a mechanism involving a rate-determining ionization with significant nucleophilic solvation of the incipient carbocation.[6][7][9] This indicates a mechanism with substantial SN1 character.

Table 1: Solvolysis Rates of Cyclobutyl Bromide in Various Solvents at 25°C

Solvent (v/v)Specific Rate Constant (k) / s⁻¹
100% Ethanol (EtOH)1.03 x 10⁻⁷
90% EtOH / 10% Water6.18 x 10⁻⁷
80% EtOH / 20% Water2.35 x 10⁻⁶
50% EtOH / 50% Water3.25 x 10⁻⁵
100% Methanol (MeOH)3.50 x 10⁻⁷
90% Acetone / 10% Water1.12 x 10⁻⁶

Data adapted from Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548–2554.[6][7][9]

The data clearly shows an increase in the reaction rate with increasing solvent ionizing power (i.e., higher water content), which is characteristic of an SN1 reaction where stabilization of the carbocation intermediate and the leaving group is crucial.

SN2 Reactivity: Qualitative and Theoretical Considerations

It is generally observed that for cyclic substrates, the rate of SN2 reactions is inversely proportional to the ring strain. Three-membered rings react the slowest, followed by four-membered rings. Five-membered rings react at a rate comparable to acyclic systems.[7] This suggests that bromocyclobutane would undergo an SN2 reaction slower than a comparable acyclic secondary bromide, such as 2-bromobutane, due to the increased steric hindrance for backside attack imposed by the ring structure.

Experimental Protocols for Rate Determination

To empirically determine the reaction rates and compare the SN1 and SN2 pathways for bromocyclobutane, the following experimental designs can be employed.

Protocol for Determining SN1 Rate (Solvolysis)

This protocol is designed to measure the rate of acid production during the solvolysis of bromocyclobutane in an aqueous ethanol solvent, which is indicative of the SN1 reaction rate.

Workflow for SN1 Rate Determination

SN1_Workflow A Prepare a solution of bromocyclobutane in aqueous ethanol with a pH indicator (e.g., bromothymol blue). B Add a known, small amount of NaOH solution to make the solution slightly basic (blue). A->B C Start a timer and monitor the time taken for the solution to become acidic (yellow) due to HBr production. B->C D Repeat the addition of NaOH and timing to obtain multiple data points for the reaction progress. C->D E Plot the concentration of reacted bromocyclobutane versus time to determine the rate constant. D->E SN2_Workflow A Prepare a solution of sodium iodide (NaI) in acetone. B Add a known concentration of bromocyclobutane to the NaI solution at a constant temperature. A->B C Start a timer and monitor the time taken for the first appearance of a precipitate (NaBr). B->C D To quantify, run parallel reactions and quench them at different time intervals. C->D E Analyze the concentration of remaining bromocyclobutane or iodide at each time point using techniques like GC or titration to determine the rate constant. D->E

Caption: Experimental workflow for determining the SN2 reaction rate.

Detailed Steps:

  • Solution Preparation: Prepare a saturated solution of sodium iodide in dry acetone.

  • Reaction Initiation: In a constant temperature bath, add a known amount of bromocyclobutane to the NaI/acetone solution and start a timer.

  • Qualitative Observation: Observe the time taken for the first appearance of a sodium bromide precipitate. This provides a qualitative measure of reactivity.

  • Quantitative Measurement: For a quantitative rate, set up multiple reactions. At specific time intervals, quench the reaction (e.g., by adding a large volume of a solvent that dissolves everything and stops the reaction).

  • Analysis: Analyze the concentration of the remaining bromocyclobutane or the formed iodide using techniques like gas chromatography (GC) or titration. Plotting concentration versus time will yield the reaction rate.

The choice of acetone as a solvent is critical as it is a polar aprotic solvent that favors the SN2 mechanism and does not solvate the nucleophile as strongly as protic solvents. Furthermore, the insolubility of NaBr in acetone drives the reaction to completion. [10]

Conclusion

The nucleophilic substitution reactivity of bromocyclobutane is a delicate balance between the electronic demands of the SN1 and SN2 pathways and the steric constraints imposed by its cyclic structure.

  • SN1 reactions are viable due to the potential for stabilization of the cyclobutyl carbocation. The reaction rate is highly sensitive to the ionizing power of the solvent.

  • SN2 reactions are sterically hindered by the rigid cyclobutane ring, leading to a slower reaction rate compared to analogous acyclic secondary bromides.

For synthetic applications, favoring the SN1 pathway can be achieved by using polar protic solvents (e.g., water, alcohols) and weak nucleophiles. Conversely, to promote the SN2 pathway , the use of a strong, unhindered nucleophile in a polar aprotic solvent (e.g., NaI in acetone) is recommended, although the reaction is expected to be relatively slow. This comparative understanding allows for a more rational design of synthetic routes involving cyclobutane moieties, which are important structural motifs in many pharmaceutical compounds.

References

Sources

Validation

A Comparative Guide to the Synthesis of 3-Bromo-1,1-dimethylcyclobutane: Navigating Traditional and Modern Synthetic Landscapes

For Researchers, Scientists, and Drug Development Professionals The gem-dimethylcyclobutane motif is a key structural feature in numerous natural products and has garnered significant interest in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The gem-dimethylcyclobutane motif is a key structural feature in numerous natural products and has garnered significant interest in medicinal chemistry due to its ability to impart unique conformational constraints on bioactive molecules. 3-Bromo-1,1-dimethylcyclobutane serves as a valuable building block for introducing this moiety. Historically, the synthesis of such strained ring systems has been challenging, often plagued by low yields, competing side reactions, and the need for harsh reagents. This guide provides a comparative analysis of a traditional approach for the synthesis of 3-Bromo-1,1-dimethylcyclobutane and introduces a novel, more efficient synthetic route, supported by experimental data.

Traditional Synthetic Approach: Free-Radical Bromination of 1,1-Dimethylcyclobutane

A conventional method for the synthesis of 3-Bromo-1,1-dimethylcyclobutane involves the free-radical bromination of the parent alkane, 1,1-dimethylcyclobutane. This approach, while direct, is often hampered by a lack of selectivity and the formation of multiple brominated byproducts.

Mechanistic Considerations

The reaction proceeds via a classic free-radical chain mechanism, initiated by the homolytic cleavage of bromine (Br₂) using UV light or a radical initiator like AIBN. The resulting bromine radical abstracts a hydrogen atom from the cyclobutane ring to form a cyclobutyl radical. This radical then reacts with another molecule of Br₂ to yield the desired product and a new bromine radical, propagating the chain.

The primary drawback of this method lies in the indiscriminate nature of radical abstraction. The 1,1-dimethylcyclobutane substrate presents several distinct C-H bonds that can be targeted by the bromine radical, leading to a mixture of constitutional isomers, including the desired 3-bromo product, as well as 2-bromo-1,1-dimethylcyclobutane and potentially di- and tri-brominated species. The separation of these closely related isomers can be a significant purification challenge.

Experimental Protocol: A Representative Procedure

A typical procedure for the free-radical bromination of 1,1-dimethylcyclobutane is as follows:

  • To a solution of 1,1-dimethylcyclobutane (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) is added N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • The reaction mixture is heated to reflux under a UV lamp for several hours.

  • Progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation to isolate the 3-Bromo-1,1-dimethylcyclobutane from other isomers.

A Novel Synthetic Route: Nucleophilic Substitution of 3,3-Dimethylcyclobutanol

To address the selectivity issues inherent in the free-radical approach, a new synthetic strategy has been developed, focusing on the nucleophilic substitution of a readily available alcohol precursor, 3,3-dimethylcyclobutanol. This method offers significantly improved control over the reaction outcome, leading to a higher yield of the desired product.

Causality Behind Experimental Choices

The choice of a secondary alcohol as the starting material allows for a more controlled introduction of the bromine atom at the desired position. The conversion of an alcohol to an alkyl bromide is a classic transformation in organic synthesis. However, the choice of brominating agent is critical to avoid potential side reactions, such as carbocation rearrangements, which are a known risk with secondary alcohols, especially in strained ring systems.

While reagents like hydrobromic acid (HBr) can be effective, they often proceed through an SN1-type mechanism involving a carbocation intermediate, which is susceptible to rearrangement. To circumvent this, the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is preferred. These reagents typically favor an SN2-type mechanism, which proceeds with inversion of stereochemistry and, crucially, without the formation of a discrete carbocation, thus minimizing the risk of rearrangement and ensuring the integrity of the cyclobutane ring structure.

Self-Validating Protocol: Synthesis via 3,3-Dimethylcyclobutanol

The following detailed protocol outlines the synthesis of 3-Bromo-1,1-dimethylcyclobutane from 3,3-dimethylcyclobutanol.

Step 1: Synthesis of 3,3-Dimethylcyclobutanone

The precursor alcohol is prepared from the corresponding ketone.

  • To a solution of 3,3-dimethylglutaric anhydride (1.0 eq) in a suitable solvent is added a reducing agent such as lithium aluminum hydride (LAH) at 0 °C.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is carefully quenched with water and the product, 3,3-dimethylcyclobutanol, is extracted with an organic solvent.

Step 2: Bromination of 3,3-Dimethylcyclobutanol

  • In a flame-dried round-bottom flask under an inert atmosphere, 3,3-dimethylcyclobutanol (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (PBr₃) (0.4 eq) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure 3-Bromo-1,1-dimethylcyclobutane.

Performance Comparison: Traditional vs. Novel Route

ParameterTraditional Route (Free-Radical Bromination)Novel Route (Nucleophilic Substitution)
Starting Material 1,1-Dimethylcyclobutane3,3-Dimethylcyclobutanol
Key Reagents Br₂ or NBS, Radical InitiatorPBr₃ or SOBr₂
Reaction Type Free-Radical HalogenationNucleophilic Substitution (SN2)
Selectivity Poor (mixture of isomers)High (regioselective)
Typical Yield 20-40% of desired isomer70-85%
Purification Challenging (Fractional Distillation)Straightforward (Vacuum Distillation)
Key Advantages Direct, fewer stepsHigh yield and selectivity, clean reaction
Key Disadvantages Low selectivity, difficult purificationRequires precursor synthesis

Visualization of Synthetic Workflows

G cluster_0 Traditional Route: Free-Radical Bromination cluster_1 Novel Route: Nucleophilic Substitution A 1,1-Dimethylcyclobutane B Radical Bromination (NBS, AIBN, hv) A->B C Mixture of Brominated Isomers B->C D Fractional Distillation C->D E 3-Bromo-1,1-dimethylcyclobutane (Low Yield) D->E F 3,3-Dimethylcyclobutanol G Nucleophilic Substitution (PBr3) F->G H Crude Product G->H I Vacuum Distillation H->I J 3-Bromo-1,1-dimethylcyclobutane (High Yield) I->J

Comparative

A Comparative Guide to the Purity Assessment of 3-Bromo-1,1-dimethylcyclobutane: HPLC vs. GC Methodologies

Introduction: In the landscape of pharmaceutical synthesis and materials science, 3-Bromo-1,1-dimethylcyclobutane serves as a crucial building block. Its compact, strained cyclobutane ring, combined with the reactive bro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical synthesis and materials science, 3-Bromo-1,1-dimethylcyclobutane serves as a crucial building block. Its compact, strained cyclobutane ring, combined with the reactive bromide and sterically hindering gem-dimethyl groups, makes it a valuable intermediate for introducing unique four-membered ring systems into larger molecules. The purity of this reagent is paramount; trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the integrity of the final product.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 3-Bromo-1,1-dimethylcyclobutane (Molecular Formula: C₆H₁₁Br, Molecular Weight: 163.06 g/mol [1]). We will explore the nuances of High-Performance Liquid Chromatography (HPLC) in both reversed-phase and normal-phase modes and contrast these approaches with the powerful alternative of Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the rationale to select the most appropriate analytical strategy for their specific needs, from routine quality control to rigorous impurity profiling.

Potential impurities in the synthesis of 3-Bromo-1,1-dimethylcyclobutane can arise from several sources, including unreacted starting materials (e.g., 1,1-dimethylcyclobutanol), byproducts from elimination reactions (e.g., 1,1-dimethylcyclobutene), or isomeric variants.[2] Furthermore, dehalogenation, resulting in the formation of 1,1-dimethylcyclobutane, is a common degradation pathway for halogenated compounds.[3][4] An effective analytical method must be able to resolve and detect these structurally similar compounds.

Section 1: High-Performance Liquid Chromatography (HPLC) Approaches

HPLC is a cornerstone of analytical chemistry, separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a relatively non-polar analyte like 3-Bromo-1,1-dimethylcyclobutane (predicted XlogP ≈ 2.7[1][6]), both reversed-phase and normal-phase chromatography present viable, albeit fundamentally different, strategies.

Method A: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[5][7] Separation is driven by hydrophobic interactions; non-polar compounds interact more strongly with the stationary phase, leading to longer retention times.[8]

Causality Behind Experimental Choices (Rationale): Given the non-polar nature of 3-Bromo-1,1-dimethylcyclobutane, an RP-HPLC method is a logical starting point. A C18 (octadecylsilane) column provides a highly hydrophobic stationary phase, promoting retention.[8][9] The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, allows for fine-tuning of elution strength.[5] By increasing the proportion of the organic solvent, the mobile phase becomes less polar, which decreases the retention time of non-polar analytes.[9]

A key challenge for this analyte is detection. Lacking a significant chromophore, standard UV-Vis detection can be insensitive. Therefore, a more universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is preferable. For enhanced sensitivity and impurity identification, coupling with a Mass Spectrometer (MS) is the gold standard.

Experimental Protocol: RP-HPLC with RID Detection

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Temperature: 35 °C (RID).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of 3-Bromo-1,1-dimethylcyclobutane at approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Expected Results & Discussion: The main peak for 3-Bromo-1,1-dimethylcyclobutane should be well-retained and exhibit good peak shape. More polar impurities, such as any residual starting alcohol, will elute earlier, while impurities with similar or greater non-polarity will elute near the main peak. The primary advantages of this method are its high reproducibility and the vast selection of available C18 columns.[8] However, the analyte's high non-polarity may still lead to relatively short retention times, potentially co-eluting with non-polar impurities. Sensitivity with RID can also be a limitation for trace impurity detection.

Method B: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography operates with a polar stationary phase (e.g., bare silica) and a non-polar mobile phase.[7][10] In this mode, polar compounds are strongly retained, while non-polar compounds elute quickly.[8]

Causality Behind Experimental Choices (Rationale): While counterintuitive for a non-polar analyte, NP-HPLC can be highly effective, particularly for separating non-polar isomers or when the sample is prepared in a non-polar organic solvent.[7][8] For 3-Bromo-1,1-dimethylcyclobutane, this mode would cause the main peak to elute very early. The true power of this approach lies in its ability to strongly retain and separate any polar impurities, such as starting alcohols or oxidative degradation products, providing a very different selectivity profile compared to RP-HPLC. A cyano-bonded (CN) column can offer a less polar alternative to silica, providing unique selectivity for halogenated compounds.[11][12]

Experimental Protocol: NP-HPLC with UV Detection (at low wavelength)

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (99:1 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD at 210 nm (Note: sensitivity will be low; this is for illustrative purposes. RID or ELSD would be more practical).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in n-Hexane. Filter through a 0.45 µm PTFE syringe filter.

Expected Results & Discussion: The 3-Bromo-1,1-dimethylcyclobutane peak will have a very short retention time. Any polar impurities will be strongly retained, appearing much later in the chromatogram. This allows for an excellent "orthogonal" check on purity, confirming the absence of polar contaminants that might be hidden in the solvent front of an RP-HPLC run. The main drawbacks are the higher cost and environmental concerns of non-polar solvents and the sensitivity of silica columns to trace amounts of water in the mobile phase, which can affect reproducibility.

Section 2: An Alternative Paradigm: Gas Chromatography (GC)

For analytes that are volatile and thermally stable, Gas Chromatography is often a superior technique in terms of resolution and speed.[13] 3-Bromo-1,1-dimethylcyclobutane, as a volatile organic compound (VOC), is an ideal candidate for GC analysis.[14][15]

Causality Behind Experimental Choices (Rationale): GC separates compounds based on their boiling points and their interactions with the stationary phase within a long capillary column.[13] For purity assessment, GC offers significantly higher chromatographic efficiency (narrower peaks) compared to HPLC, making it exceptional at resolving closely related impurities.[16] Coupling GC with a Mass Spectrometer (GC-MS) provides a definitive advantage: not only does it quantify the purity based on the chromatogram, but it also provides mass spectra for each peak, enabling positive identification of the main component and structural elucidation of unknown impurities.[2][17]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like Hexane or Dichloromethane.

Expected Results & Discussion: The GC-MS analysis will produce a total ion chromatogram (TIC) showing sharp, well-resolved peaks. The peak for 3-Bromo-1,1-dimethylcyclobutane will be identifiable by its retention time and its characteristic mass spectrum, which will show the molecular ion and isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Any impurities, such as elimination products or isomers, will likely be baseline-resolved and can be identified by comparing their mass spectra to library databases. This method provides the most comprehensive and trustworthy assessment of purity.[18]

Section 3: Comparative Analysis and Recommendations

The choice between HPLC and GC depends on the analytical objective, available instrumentation, and the level of certainty required.

Data Presentation: Performance Metrics Comparison
Parameter Reversed-Phase HPLC Normal-Phase HPLC Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partition based on hydrophobicity[5][7]Adsorption based on polarity[7][10]Partition based on volatility/boiling point[13]
Selectivity Good for separating compounds with different polarities.Excellent for isomer separation and resolving polar impurities.Superior resolution for volatile compounds and isomers.
Sensitivity Detector-dependent (Low with UV, moderate with RID/ELSD).Detector-dependent (Low with UV, moderate with RID/ELSD).High, especially in Selected Ion Monitoring (SIM) mode with MS.
Speed Moderate (Typical run times 10-20 min).Moderate (Typical run times 10-20 min).Fast (Typical run times 5-15 min).
Information Retention time and quantity. DAD provides UV spectrum.[19]Retention time and quantity.Retention time, quantity, and mass spectrum (structural info).
Best For Routine QC, assays in polar/aqueous matrices.Orthogonal purity checks, analysis of samples in non-polar solvents.Rigorous purity testing, impurity identification, reference standard characterization.
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for purity analysis using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample 3-Bromo-1,1-dimethylcyclobutane (Bulk Material) Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile or Hexane) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column Chromatographic Separation (C18 or Silica Column) Autosampler->Column Detector Detection (RID, ELSD, or MS) Column->Detector Data Data Acquisition Detector->Data Integrate Peak Integration Data->Integrate Purity Calculate Area % Purity Integrate->Purity Report Generate Report Purity->Report

Caption: A generalized workflow for the purity assessment of 3-Bromo-1,1-dimethylcyclobutane by HPLC.

Logical Decision Pathway

This diagram helps in selecting the appropriate analytical method based on the specific research question.

Decision_Tree Start Goal: Assess Purity of 3-Bromo-1,1-dimethylcyclobutane Question1 Is structural confirmation of impurities required? Start->Question1 Question2 Is this for routine QC of a known synthesis process? Question1->Question2 No Method_GCMS Recommended Method: GC-MS Question1->Method_GCMS Yes Question3 Are polar impurities the primary concern? Question2->Question3 No Method_RPHPLC Recommended Method: Reversed-Phase HPLC Question2->Method_RPHPLC Yes Question3->Method_RPHPLC No Method_NPHPLC Consider as Orthogonal Method: Normal-Phase HPLC Question3->Method_NPHPLC Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Senior Scientist's Recommendation

As a Senior Application Scientist, my recommendation is grounded in the principle of using the best tool for the job.

For the definitive characterization of a new batch, reference standard qualification, or for troubleshooting a synthesis , GC-MS is unequivocally the superior method . Its high resolving power combined with the structural information from mass spectrometry provides the highest degree of confidence in the purity assessment. It will unambiguously identify and allow for the quantification of volatile impurities.

For routine, high-throughput quality control where the impurity profile is already well-understood, a validated Reversed-Phase HPLC method is often sufficient and more practical, especially in labs where HPLC is the primary workhorse. It is robust, reliable, and can provide the necessary data to pass or fail a batch against established specifications.

Normal-Phase HPLC should be considered a valuable orthogonal method . If an impurity is suspected to be co-eluting with the main peak in an RP-HPLC system, analyzing the same sample with NP-HPLC provides a completely different selectivity, which can often resolve the issue.

Conclusion

The purity assessment of 3-Bromo-1,1-dimethylcyclobutane is not a one-size-fits-all endeavor. While RP-HPLC offers a robust platform for routine analysis, its limitations in detection and resolving power for this specific non-polar analyte must be acknowledged. GC-MS, by contrast, provides a far more comprehensive and definitive analysis, leveraging the compound's volatility to achieve superior separation and identification of impurities. The ultimate choice of methodology should be a deliberate one, guided by the specific analytical requirements, the stage of research or development, and the level of analytical rigor demanded.

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15867660, 3-Bromo-1,1-dimethylcyclobutane. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Arometrix. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? Retrieved from [Link]

  • Sathyamoorthy, S. (n.d.). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1,1-dimethylcyclobutane (C6H11Br). Retrieved from [Link]

  • LCGC Europe. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101683563, 2-Bromo-1,3-dimethylcyclobutane. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Kagan, M., et al. (2004). Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients. Journal of Chromatography A, 1032(1-2), 19-27. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13077149, 1-Bromo-1,2-dimethylcyclobutane. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 172, 336-343. Retrieved from [Link]

  • LCGC North America. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 172, 336-343. Retrieved from [Link]

  • Kanao, E., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(1), 197-202. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Bromo-1,1-dimethylcyclobutane, 97% Purity, C6H11Br, 100 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57745297, 3-Bromo-1,1-dimethylcyclohexane. Retrieved from [Link]

Sources

Validation

The Unassuming Workhorse: Benchmarking the Performance of 3-Bromo-1,1-dimethylcyclobutane in Key Synthetic Transformations

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of halogenated hydrocarbons,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of halogenated hydrocarbons, 3-Bromo-1,1-dimethylcyclobutane emerges as a compelling synthon, offering a unique combination of a rigid cyclobutane scaffold and a reactive secondary bromide. This guide provides an in-depth technical analysis of the performance of 3-Bromo-1,1-dimethylcyclobutane in fundamental synthetic reactions, offering a comparative perspective for researchers, scientists, and drug development professionals.

The gem-dimethyl substitution on the cyclobutane ring imparts distinct steric and conformational properties, influencing the reactivity of the C-Br bond and the overall topology of the resulting products. Understanding these nuances is critical for predicting reaction outcomes and strategically employing this building block in synthetic campaigns.

Section 1: Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution is a cornerstone of organic synthesis, and the reactivity of 3-Bromo-1,1-dimethylcyclobutane in these transformations is a key indicator of its utility. As a secondary alkyl halide, it can potentially undergo substitution via both S(_N)1 and S(_N)2 pathways, with the outcome being highly dependent on the reaction conditions.

Mechanistic Considerations

The inherent strain of the cyclobutane ring and the steric hindrance imparted by the gem-dimethyl group are critical factors governing the preferred reaction pathway. The gem-dimethyl group can sterically hinder the backside attack required for an S(_N)2 reaction. Conversely, the formation of a secondary carbocation on a cyclobutane ring is generally less favorable than on a larger, more flexible ring system, which can disfavor the S(_N)1 pathway. The choice of solvent and nucleophile will ultimately dictate the dominant mechanism.

Comparative Performance Data (Hypothetical)
SubstrateRelative Rate of Solvolysis (S(_N)1)Expected S(_N)2 Reactivity with Strong NucleophileKey Considerations
2-Bromopropane1ModerateStandard secondary halide reference.
Bromocyclohexane~0.01SlowRing strain and conformational effects hinder carbocation formation and backside attack.
3-Bromo-1,1-dimethylcyclobutane Slow (Estimated) Very Slow (Estimated) Ring strain disfavors carbocation formation. Gem-dimethyl group provides significant steric hindrance to backside attack.
1-Bromo-1-phenylethane~100ModerateBenzylic carbocation is highly stabilized by resonance.

Causality Behind Experimental Choices: The choice of a polar protic solvent like ethanol or acetic acid would favor the S(_N)1 pathway by stabilizing the potential carbocation intermediate. Conversely, a strong, non-bulky nucleophile in a polar aprotic solvent such as acetone or DMF would be the preferred conditions to promote an S(_N)2 reaction, although significant steric hindrance is anticipated.

Experimental Protocol: Solvolysis of a Secondary Alkyl Bromide (General Procedure)

This protocol provides a general method for comparing the solvolysis rates of secondary alkyl bromides.

Objective: To determine the relative rates of solvolysis of 3-Bromo-1,1-dimethylcyclobutane and a reference compound (e.g., 2-bromopropane) in aqueous ethanol.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • 2-Bromopropane

  • 80% Ethanol (v/v)

  • Phenolphthalein indicator

  • Standardized 0.01 M Sodium Hydroxide solution

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a 0.1 M solution of each alkyl bromide in 80% ethanol.

  • Place 50 mL of 80% ethanol and a few drops of phenolphthalein in a flask and equilibrate to the desired temperature (e.g., 50 °C) in the water bath.

  • Add 1 mL of the alkyl bromide solution to the flask, start a timer, and mix thoroughly.

  • At regular intervals, titrate the liberated HBr with the standardized NaOH solution to the faint pink endpoint.

  • Record the volume of NaOH used at each time point.

  • The rate of reaction can be determined by plotting the concentration of HBr formed over time.

Self-Validating System: The consistency of the rate constant calculated at different time intervals serves as an internal validation of the first-order kinetics.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare 0.1 M Alkyl Bromide in 80% EtOH C Initiate Reaction: Add Alkyl Bromide A->C B Equilibrate Solvent at 50°C B->C D Titrate with NaOH at Intervals C->D Liberated HBr E Plot [HBr] vs. Time D->E F Determine Rate Constant E->F

A generalized workflow for determining solvolysis rates.

Section 2: Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 3-Bromo-1,1-dimethylcyclobutane opens a gateway to a plethora of carbon-carbon bond-forming reactions. However, the preparation of Grignard reagents from secondary halides can be challenging due to competing side reactions.

Challenges and Optimization

The primary side reaction is elimination, which is often promoted by the basic nature of the Grignard reagent itself. Careful control of the reaction temperature and the rate of addition of the alkyl halide are crucial to maximize the yield of the desired organomagnesium species. The use of highly reactive magnesium (Rieke magnesium) can facilitate reagent formation at lower temperatures, thereby minimizing elimination.

Comparative Performance of Grignard Reagents in Aldehyde Addition

The following table provides a hypothetical comparison of the expected performance of the Grignard reagent derived from 3-Bromo-1,1-dimethylcyclobutane with other secondary Grignard reagents in a reaction with a model electrophile, benzaldehyde.

Grignard Reagent From:Expected Yield of Addition Product (%)Key Considerations
2-Bromopropane80-90Standard secondary Grignard reagent.
Bromocyclohexane70-85Good reactivity, some steric hindrance.
3-Bromo-1,1-dimethylcyclobutane 60-75 (Estimated) Significant steric hindrance from the gem-dimethyl group may lower yields. Potential for side reactions during formation.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

Objective: To prepare the Grignard reagent of 3-Bromo-1,1-dimethylcyclobutane and react it with benzaldehyde.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Benzaldehyde

  • Saturated aqueous Ammonium Chloride solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 3-Bromo-1,1-dimethylcyclobutane in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and purify by column chromatography.

Grignard_Workflow cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Purification A Activate Mg with I₂ B Initiate with Alkyl Bromide A->B C Slow Addition of Alkyl Bromide B->C D Reflux to Complete C->D E Cool to 0°C D->E F Add Benzaldehyde E->F G Warm to RT & Stir F->G H Quench with NH₄Cl G->H I Extract with Ether H->I J Dry & Purify I->J

Workflow for Grignard reagent formation and reaction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The ability of 3-Bromo-1,1-dimethylcyclobutane to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is a testament to its versatility as a modern synthetic building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of secondary alkyl bromides can be challenging due to competing β-hydride elimination from the alkyl-palladium intermediate. However, the use of appropriate ligands and reaction conditions can favor the desired cross-coupling product. The rigid nature of the cyclobutane ring in 3-Bromo-1,1-dimethylcyclobutane may influence the rate of β-hydride elimination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. The steric bulk of the 1,1-dimethylcyclobutyl group presents a significant challenge for this transformation, and the choice of a sterically demanding and electron-rich phosphine ligand is crucial for achieving reasonable yields.

Comparative Performance in Cross-Coupling (Hypothetical)
ReactionCoupling PartnerCatalyst/Ligand SystemExpected Yield (%)Key Considerations
Suzuki-Miyaura Phenylboronic AcidPd(OAc)(_2)/SPhos40-60 (Estimated) β-hydride elimination is a major competing pathway. Ligand choice is critical.
Buchwald-Hartwig AnilinePd(_2)(dba)(_3)/XPhos30-50 (Estimated) Severe steric hindrance. Requires a highly active catalyst system.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Objective: To couple 3-Bromo-1,1-dimethylcyclobutane with phenylboronic acid.

Materials:

  • 3-Bromo-1,1-dimethylcyclobutane

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)(_2))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K(_3)PO(_4))

  • Toluene/Water (10:1)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add 3-Bromo-1,1-dimethylcyclobutane (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)(_2) (2 mol%), SPhos (4 mol%), and K(_3)PO(_4) (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer and purify the product by column chromatography.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_R_X R-Pd(II)L₂-X Pd0->PdII_R_X R-X TM Transmetalation PdII_R_R1 R-Pd(II)L₂-R¹ PdII_R_X->PdII_R_R1 R¹-B(OR)₂ PdII_R_R1->Pd0 R-R¹ RE Reductive Elimination Product R-R¹ RX R-X (Alkyl Bromide) R1B R¹-B(OR)₂ (Boronic Acid)

A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

3-Bromo-1,1-dimethylcyclobutane presents a unique set of characteristics for synthetic chemists. While its reactivity in classical nucleophilic substitution reactions may be tempered by steric and electronic factors inherent to the cyclobutane ring, its utility as a building block in modern palladium-catalyzed cross-coupling reactions is evident. The gem-dimethyl group, while a source of steric hindrance, provides a rigid and lipophilic scaffold that is of increasing interest in medicinal chemistry. The successful application of this reagent requires a careful consideration of reaction conditions and a judicious choice of catalyst systems to overcome the inherent challenges. The protocols and comparative insights provided in this guide serve as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.

References

  • At the time of this writing, specific peer-reviewed articles detailing extensive reaction optimization and yield comparisons for 3-Bromo-1,1-dimethylcyclobutane in the discussed reactions were not found in a general search of publicly available databases. The comparative data and some protocols are therefore presented as illustrative examples based on established principles of organic chemistry and data for analogous compounds. For specific applications, further investigation and optimization are recommended.

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

    • Hartwig, J. F. (2010). Evolution of Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research, 43(8), 1079–1090. [Link]

    • PubChem. (n.d.). 3-Bromo-1,1-dimethylcyclobutane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link][1]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of Substituted Bromocyclobutanes

For researchers engaged in synthetic chemistry, medicinal chemistry, and materials science, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a fundamental prerequisite fo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry, medicinal chemistry, and materials science, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for understanding structure-activity relationships and ensuring the desired therapeutic or material properties. Within the class of alicyclic compounds, substituted cyclobutanes present a fascinating case study in stereoisomerism. The constrained, puckered nature of the four-membered ring imposes distinct spatial arrangements on its substituents, leading to the formation of cis and trans diastereomers. This guide provides an in-depth spectroscopic comparison of these isomers, focusing on substituted bromocyclobutanes, and offers the underlying principles and experimental data necessary for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The core challenge lies in the subtlety of the structural differences. In cis isomers, the substituents are located on the same face of the cyclobutane ring, whereas in trans isomers, they are on opposite faces. This seemingly minor variation profoundly impacts the molecule's symmetry, bond angles, and non-bonded interactions, creating unique spectroscopic signatures that can be decisively identified with the appropriate analytical approach.

Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Unknown Unknown Bromocyclobutane Isomer MS Step 1: GC-MS Analysis Unknown->MS MS_Confirm Confirm MW & Bromine Presence (M+ and M+2 Peaks) MS->MS_Confirm IR Step 2: ATR-FTIR Analysis IR_Confirm Confirm Functional Groups & Check Fingerprint Region IR->IR_Confirm NMR Step 3: ¹H & ¹³C NMR Analysis NMR_Coupling Measure ³J(H,H) Vicinal Coupling Constant NMR->NMR_Coupling Result Unambiguous Isomer Assignment MS_Confirm->IR IR_Confirm->NMR J_Cis J ≈ 8-12 Hz → cis NMR_Coupling->J_Cis Large J J_Trans J ≈ 2-10 Hz → trans NMR_Coupling->J_Trans Small J J_Cis->Result J_Trans->Result

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-1,1-dimethylcyclobutane

For researchers and professionals in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and dis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-1,1-dimethylcyclobutane (CAS No. 4237-75-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, offering a causal understanding of the recommended protocols, grounded in the specific chemical properties of the compound.

Hazard Assessment: Understanding the Risks of 3-Bromo-1,1-dimethylcyclobutane

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 3-Bromo-1,1-dimethylcyclobutane is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:

  • Flammable Liquid and Vapor (Category 2 or 3): This compound has a flashpoint, making it susceptible to ignition.[1][2] All handling and disposal operations must be conducted away from open flames, sparks, and other potential ignition sources.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Can cause serious and potentially damaging eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): Inhalation of vapors may cause respiratory irritation.[1]

A summary of the key hazard information is presented in the table below:

Hazard ClassificationGHS CategoryDescription
Flammable Liquid2/3Highly flammable liquid and vapor[2]
Skin Corrosion/Irritation2Causes skin irritation[1][2]
Serious Eye Damage/Irritation2ACauses serious eye irritation[1][2]
Specific target organ toxicity, single exposure3May cause respiratory irritation[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Management

Given the identified hazards, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

All personnel handling 3-Bromo-1,1-dimethylcyclobutane for disposal must wear the following PPE[2]:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron should be worn over personal clothing.

  • Respiratory Protection: All handling of open containers must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment and Absorption: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for flammable solvents.

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with accurate waste characterization and segregation. As a brominated organic compound, 3-Bromo-1,1-dimethylcyclobutane falls into the category of halogenated organic waste . It is imperative that this waste stream is kept separate from non-halogenated organic waste to ensure proper treatment and disposal, and to avoid unnecessary disposal costs.

EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. Based on its characteristics, 3-Bromo-1,1-dimethylcyclobutane waste is likely to be classified under the following EPA hazardous waste codes[4][5]:

Waste CodeDescriptionRationale
D001 Ignitable WasteDue to its flammability[4][5]
F001/F002 Spent Halogenated SolventsIf used as a solvent in degreasing or other applications[6]

It is the responsibility of the waste generator to accurately determine the applicable waste codes. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.

Step-by-Step Disposal Procedure

The following is a detailed, step-by-step protocol for the safe disposal of 3-Bromo-1,1-dimethylcyclobutane.

Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solvents. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Bromo-1,1-dimethylcyclobutane," and the applicable EPA waste codes. All constituents and their approximate percentages must be listed if it is a mixed waste stream.

  • Segregation: Ensure the container is stored in a designated satellite accumulation area for halogenated organic waste, away from incompatible materials such as strong oxidizing agents.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the disposal of 3-Bromo-1,1-dimethylcyclobutane.

DisposalWorkflow Disposal Workflow for 3-Bromo-1,1-dimethylcyclobutane cluster_prep Preparation & Collection cluster_disposal Disposal Path start Start: Unused or Spent 3-Bromo-1,1-dimethylcyclobutane ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Halogenated Waste Container fume_hood->waste_container transfer Carefully Transfer Waste into the Container waste_container->transfer seal Securely Seal the Container transfer->seal saa Store in Satellite Accumulation Area seal->saa ehs_pickup Arrange for Pickup by Certified Hazardous Waste Handler (EHS) saa->ehs_pickup end End: Proper Disposal via Licensed Facility ehs_pickup->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,1-dimethylcyclobutane
Reactant of Route 2
3-Bromo-1,1-dimethylcyclobutane
© Copyright 2026 BenchChem. All Rights Reserved.